2-Chloro-5-(trifluoromethoxy)pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
2-chloro-5-(trifluoromethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-5-2-1-4(3-11-5)12-6(8,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONLSAHALFQCNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621374 | |
| Record name | 2-Chloro-5-(trifluoromethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206972-45-3 | |
| Record name | 2-Chloro-5-(trifluoromethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-(trifluoromethoxy)pyridine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chloro-5-(trifluoromethoxy)pyridine from 3-Picoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 2-chloro-5-(trifluoromethoxy)pyridine, a valuable building block in medicinal and agrochemical research, starting from the readily available precursor, 3-picoline. This document details the multi-step synthesis, offering specific experimental protocols, quantitative data for each transformation, and visual representations of the synthetic route.
Introduction
The introduction of a trifluoromethoxy (-OCF3) group into heterocyclic scaffolds is a widely employed strategy in drug discovery to enhance metabolic stability, lipophilicity, and bioavailability of bioactive molecules. This guide outlines a robust, five-step synthetic sequence to access this compound from 3-picoline. The overall strategy involves the initial formation of 2-chloro-5-methylpyridine, followed by functional group manipulations at the 5-position to install the desired trifluoromethoxy group.
The synthetic pathway can be summarized as follows:
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N-Oxidation: 3-Picoline is oxidized to 3-picoline N-oxide.
-
Chlorination: 3-Picoline N-oxide is chlorinated to yield 2-chloro-5-methylpyridine.
-
Nitration: The methyl group of 2-chloro-5-methylpyridine is converted to a nitro group to form 2-chloro-5-nitropyridine.
-
Reduction: The nitro group is reduced to an amino group, yielding 2-chloro-5-aminopyridine.
-
Diazotization and Hydrolysis: The amino group is converted to a hydroxyl group via a Sandmeyer-type reaction to give 2-chloro-5-hydroxypyridine.
-
Trifluoromethoxylation: The final step involves the trifluoromethoxylation of the hydroxyl group to afford the target compound, this compound.
This guide will provide detailed experimental procedures and associated data for each of these transformations.
Synthetic Pathway Overview
Figure 1: Overall synthetic route from 3-Picoline to this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis. The quantitative data, including reaction conditions and yields, are summarized in the subsequent tables.
Step 1: Synthesis of 3-Picoline N-Oxide
The initial step involves the N-oxidation of 3-picoline, typically using hydrogen peroxide in acetic acid.
Experimental Protocol: To a stirred solution of 3-picoline (1.0 eq) in glacial acetic acid, 30% hydrogen peroxide (1.2 eq) is added dropwise at a temperature maintained below 30°C. The reaction mixture is then heated to 70-80°C and stirred for 24 hours. After cooling to room temperature, the excess acetic acid and water are removed under reduced pressure. The residue is then purified by vacuum distillation to afford 3-picoline N-oxide as a crystalline solid.[1]
Step 2: Synthesis of 2-Chloro-5-methylpyridine
The chlorination of 3-picoline N-oxide can be achieved using various chlorinating agents, with phosphorus oxychloride (POCl₃) being a common choice.
Experimental Protocol: 3-Picoline N-oxide (1.0 eq) is dissolved in a suitable solvent such as dichloromethane. The solution is cooled to 0-5°C, and phosphorus oxychloride (2.0 eq) is added dropwise, maintaining the temperature below 10°C. A hindered amine base, such as diisopropylamine (2.0 eq), is then added concurrently. The reaction mixture is stirred at 0-5°C for several hours and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of water, and the product is extracted with dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by distillation.[2]
Step 3: Synthesis of 2-Chloro-5-nitropyridine
The nitration of 2-chloro-5-methylpyridine is a key step to introduce a functional group that can be further transformed. This is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid.
Experimental Protocol: 2-Chloro-5-methylpyridine (1.0 eq) is added portion-wise to concentrated sulfuric acid at a temperature below 20°C. The mixture is cooled to 0-5°C, and a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10°C. The reaction mixture is then slowly warmed to 60°C and held for several hours until the reaction is complete (monitored by TLC or GC). The reaction mixture is then carefully poured onto crushed ice, and the precipitated product is collected by filtration, washed with cold water until the washings are neutral, and dried.
Step 4: Synthesis of 2-Chloro-5-aminopyridine
The reduction of the nitro group to an amine is a standard transformation, often accomplished with a metal in an acidic medium.
Experimental Protocol: To a stirred suspension of iron powder (5.0 eq) in glacial acetic acid, a solution of 2-chloro-5-nitropyridine (1.0 eq) in acetic acid is added portion-wise at room temperature. The reaction is exothermic and the temperature may rise to around 80°C. After the initial exotherm subsides, the mixture is stirred at 40-50°C for 2 hours. The reaction mixture is then filtered, and the filtrate is concentrated under reduced pressure. The residue is taken up in water and neutralized with a saturated solution of sodium bicarbonate to a pH of 8. The product is then extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to give 2-chloro-5-aminopyridine.[3]
Step 5: Synthesis of 2-Chloro-5-hydroxypyridine
The conversion of the amino group to a hydroxyl group is achieved via a diazotization reaction followed by hydrolysis.
Experimental Protocol: 2-Chloro-5-aminopyridine (1.0 eq) is dissolved in a mixture of concentrated sulfuric acid and water and cooled to 0-5°C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5°C. After the addition is complete, the mixture is stirred at this temperature for 1 hour. The reaction mixture is then slowly heated to 80-90°C and maintained at this temperature until the evolution of nitrogen gas ceases. After cooling, the solution is neutralized with a base (e.g., sodium carbonate or ammonium hydroxide), and the precipitated 2-chloro-5-hydroxypyridine is collected by filtration, washed with cold water, and dried.
Step 6: Synthesis of this compound
The final step is the trifluoromethoxylation of the hydroxyl group. Modern electrophilic trifluoromethoxylating reagents, such as Togni's reagent II, are effective for this transformation on heteroaromatic alcohols.
Experimental Protocol: In a reaction vessel under an inert atmosphere, 2-chloro-5-hydroxypyridine (1.0 eq) and Togni's reagent II (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one) (1.5 eq) are dissolved in a suitable solvent such as nitromethane. The reaction mixture is heated to 80-100°C and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS). The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford this compound.[3][4]
Quantitative Data Summary
The following tables summarize the typical reaction conditions and yields for each step in the synthesis.
Table 1: Synthesis of Intermediates
| Step | Starting Material | Product | Reagents and Conditions | Typical Yield (%) |
| 1 | 3-Picoline | 3-Picoline N-Oxide | H₂O₂ (30%), Acetic Acid, 70-80°C, 24h | 70-80[1] |
| 2 | 3-Picoline N-Oxide | 2-Chloro-5-methylpyridine | POCl₃, Diisopropylamine, CH₂Cl₂, 0°C to rt | 60-70[2] |
| 3 | 2-Chloro-5-methylpyridine | 2-Chloro-5-nitropyridine | Fuming HNO₃, H₂SO₄, 0-60°C | 80-90 |
| 4 | 2-Chloro-5-nitropyridine | 2-Chloro-5-aminopyridine | Fe, Acetic Acid, rt to 50°C, 2h | 85-95[3] |
| 5 | 2-Chloro-5-aminopyridine | 2-Chloro-5-hydroxypyridine | NaNO₂, H₂SO₄/H₂O, 0-90°C | 60-70 |
Table 2: Final Trifluoromethoxylation Step
| Step | Starting Material | Product | Reagents and Conditions | Typical Yield (%) |
| 6 | 2-Chloro-5-hydroxypyridine | This compound | Togni's Reagent II, Nitromethane, 80-100°C | 50-70[3][4] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the logical flow of the key transformations.
Figure 2: Diazotization of 2-Chloro-5-aminopyridine.
Figure 3: Trifluoromethoxylation using Togni's Reagent.
Conclusion
This technical guide has detailed a practical synthetic route for the preparation of this compound from 3-picoline. The described multi-step synthesis involves well-established chemical transformations, for which detailed experimental protocols and expected yields have been provided. The successful implementation of this pathway will enable researchers to access this valuable fluorinated building block for applications in drug discovery and agrochemical development. It is important to note that all experimental work should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment, as many of the reagents and intermediates are hazardous.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 3. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Togni Reagent II - Enamine [enamine.net]
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-(trifluoromethoxy)pyridine
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Chloro-5-(trifluoromethoxy)pyridine, a fluorinated pyridine derivative of interest to researchers and professionals in chemical synthesis and drug development. This document details its chemical identity, physical characteristics, and spectroscopic data, supported by relevant experimental protocols.
Chemical Identity and Properties
This compound is a colorless oil at room temperature.[1] Its core structure consists of a pyridine ring substituted with a chlorine atom at the 2-position and a trifluoromethoxy group at the 5-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1206972-45-3 | [1] |
| Molecular Formula | C₆H₃ClF₃NO | [1] |
| Molecular Weight | 197.54 g/mol | [1] |
| Physical Form | Colorless Oil | [1] |
| Boiling Point | 41-43 °C at 15-20 Torr (mbar) | [1] |
| Density (Predicted) | 1.463 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | -3.55 ± 0.10 | [1] |
| Storage Conditions | Store at 2-8°C under inert gas (Nitrogen or Argon) | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of the compound. The following data has been reported.[1]
Table 2: Spectroscopic Data for this compound
| Technique | Parameters | Results |
| ¹H NMR | CDCl₃, 300 MHz | δ = 8.35 (s, 1H), 7.55 (d, J=8.7Hz, 1H), 7.41 (d, J=8.7Hz, 1H) |
| ¹³C NMR | CDCl₃, 75 MHz | δ = 149.3, 142.7, 140.1, 131.3, 125.1, 120.2 (q, J=259Hz) |
| Mass Spec. (EI) | Electron Ionization | m/z = 197 [M⁺], 162 [M⁺-Cl] |
Experimental Protocols
The following sections detail the methodologies for the synthesis, purification, and analysis of this compound.
A reported protocol involves the purification of the crude product through a series of extraction and distillation steps.[1]
Protocol:
-
Reaction Quenching: Upon completion of the synthesis reaction, the mixture is cooled to 0 °C.
-
Dissolution: The cooled mixture is dissolved in 100 mL of dichloromethane.
-
Washing: The reaction is subsequently quenched with 100 mL of a saturated aqueous sodium bicarbonate solution followed by 50 mL of a 20% potassium fluoride solution.
-
Extraction: The aqueous layer is extracted twice with 50 mL portions of dichloromethane.
-
Drying: The organic layers from the extractions are combined and dried using anhydrous sodium sulfate.
-
Solvent Removal: The solvent is removed by distillation under reduced pressure.
-
Final Purification: The crude product is purified by vacuum distillation at a pressure of 20 mbar to yield the final product, this compound, as a colorless oil.[1]
The following are general protocols for obtaining the spectroscopic data used to characterize the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A sample of the purified compound is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃).
-
The solution is transferred to an NMR tube.
-
¹H and ¹³C NMR spectra are acquired using a spectrometer operating at a suitable frequency (e.g., 300 MHz for ¹H NMR).
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
-
-
Mass Spectrometry (MS):
-
A sample of the compound is introduced into the mass spectrometer.
-
For Electron Ionization (EI), the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
The mass-to-charge ratio (m/z) of the resulting ions is analyzed and detected.
-
The resulting mass spectrum shows the molecular ion peak [M⁺] and various fragment ion peaks.[1]
-
Visualized Workflow
The following diagram illustrates the experimental workflow for the purification of this compound.
Caption: Purification workflow for this compound.
References
2-Chloro-5-(trifluoromethoxy)pyridine CAS number and molecular weight
A Note on the Requested Compound: This technical guide focuses on 2-Chloro-5-(trifluoromethyl)pyridine. Extensive searches did not yield specific information on "2-Chloro-5-(trifluoromethoxy)pyridine," suggesting it is a less common or differently indexed compound. The following data pertains to the closely related and industrially significant 2-Chloro-5-(trifluoromethyl)pyridine.
This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing detailed information on the chemical properties, synthesis, and applications of 2-Chloro-5-(trifluoromethyl)pyridine.
Core Compound Identification
| Identifier | Value |
| CAS Number | 52334-81-3[1][2][3] |
| Molecular Formula | C6H3ClF3N[2][4] |
| Molecular Weight | 181.54 g/mol [1][2][4] |
| IUPAC Name | 2-chloro-5-(trifluoromethyl)pyridine[2] |
| Synonyms | CTF |
Physicochemical and Safety Data
The following table summarizes key physicochemical properties and safety information for 2-Chloro-5-(trifluoromethyl)pyridine.
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid or crystal | [3][5] |
| Melting Point | 32-34 °C | [1][6] |
| Boiling Point | 171.6±35.0 °C at 760 mmHg | [6] |
| Density | 1.417 g/mL at 25 °C | [1] |
| Purity | Typically >97.0% (GC) | |
| Solubility | Soluble in organic solvents, slightly soluble in water | [4] |
| Hazard Statements | Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | [7] |
Synthesis and Experimental Protocols
2-Chloro-5-(trifluoromethyl)pyridine is a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals.[4][8] Several synthetic routes have been developed, with a common method involving the chlorination and fluorination of 3-picoline (3-methylpyridine).
A general experimental workflow for a multi-step synthesis starting from 3-picoline is outlined below. This process involves the initial chlorination of the methyl group, followed by fluorination and subsequent chlorination of the pyridine ring.
Experimental Protocol Example: Vapor-Phase Chlorination of 3-(Trifluoromethyl)pyridine
This method describes the selective preparation of 2-chloro-5-(trifluoromethyl)pyridine by the chlorination of 3-(trifluoromethyl)pyridine.
-
Reaction Setup: The reaction is typically carried out in the vapor phase at a temperature range of 300°C to 450°C.
-
Reagents: 3-(Trifluoromethyl)pyridine and chlorine gas are used as the primary reactants. The molar ratio of chlorine to 3-(trifluoromethyl)pyridine is a critical parameter, with a range of 1 to 6 moles of chlorine per mole of the pyridine derivative being common.
-
Procedure: The reactants are introduced into a heated reactor. The residence time is generally kept short, on the order of seconds.
-
Product Isolation: The product mixture, containing 2-chloro-5-(trifluoromethyl)pyridine, unreacted starting material, and by-products such as 2-chloro-3-(trifluoromethyl)pyridine, is then cooled and separated, often using techniques like distillation.
Applications in Research and Development
2-Chloro-5-(trifluoromethyl)pyridine is a versatile building block in organic synthesis, primarily utilized in the production of:
-
Agrochemicals: It is a key intermediate for herbicides such as fluazifop and fungicides.[2] The trifluoromethyl group often enhances the efficacy and metabolic stability of the final active ingredient.
-
Pharmaceuticals: The incorporation of the trifluoromethylpyridine moiety into molecules can improve their pharmacological properties, including bioavailability and potency.[2]
Biological Activity and Signaling Pathways
While 2-Chloro-5-(trifluoromethyl)pyridine itself is not typically the final active molecule, its derivatives have shown biological activity. The trifluoromethyl group is known to influence binding affinity and selectivity in enzyme interactions.[2] However, specific signaling pathways directly modulated by 2-Chloro-5-(trifluoromethyl)pyridine are not extensively documented in the available literature, as its primary role is that of a synthetic intermediate. Research on the biological activities of its downstream products would provide more insight into specific molecular targets and pathways. For instance, some pyridine-containing compounds have demonstrated antimicrobial and antiviral activities.
References
- 1. 2-氯-5-(三氟甲基)吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Buy 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 [smolecule.com]
- 3. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]
- 4. Buy 2-Chloro-5-(Trifluoromethyl)pyridine at Affordable Price, High-Quality Chemical Intermediate [forecastchemicals.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. 2-Chloro-5-(trifluoromethyl)pyridine | CAS#:52334-81-3 | Chemsrc [chemsrc.com]
- 7. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-Chloro-5-(trifluoromethoxy)pyridine: A Technical Overview
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the spectroscopic characterization of 2-Chloro-5-(trifluoromethoxy)pyridine. It is important to note that publicly accessible, peer-reviewed spectroscopic data specifically for this compound is limited. However, extensive data is available for the structurally analogous compound, 2-Chloro-5-(trifluoromethyl)pyridine . This document will present the available data for this closely related analogue to serve as a valuable reference point. The fundamental principles and general experimental protocols outlined herein are broadly applicable to the spectroscopic analysis of novel pyridine derivatives.
Spectroscopic Data Summary for 2-Chloro-5-(trifluoromethyl)pyridine
The following tables summarize the available quantitative spectroscopic data for 2-Chloro-5-(trifluoromethyl)pyridine.
Table 1: ¹H NMR Data for 2-Chloro-5-(trifluoromethyl)pyridine
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 8.689 | s | H-6 |
| 7.904 | d | H-4 |
| 7.497 | d | H-3 |
Solvent: CDCl₃, Frequency: 400 MHz[1]
Table 2: Mass Spectrometry Data for 2-Chloro-5-(trifluoromethyl)pyridine
| m/z | Relative Intensity (%) | Fragment |
| 181 | 100.0 | [M]⁺ |
| 183 | 32.2 | [M+2]⁺ |
| 146 | 95.6 | [M-Cl]⁺ |
| 126 | 32.6 | [M-Cl-HF]⁺ |
| 69 | 15.9 | [CF₃]⁺ |
Ionization: Electron Ionization (EI), 75 eV[1]
Experimental Protocols
Detailed experimental protocols for the acquisition of the cited data are not extensively published. However, the following represents a standard methodology for the spectroscopic analysis of a novel synthesized compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.
-
Data Acquisition: Acquire a ¹H NMR spectrum to determine the number of distinct proton environments, their chemical shifts, coupling patterns, and integration. Subsequently, acquire a ¹³C NMR spectrum to identify the number of unique carbon atoms. Further 2D NMR experiments, such as COSY and HSQC, can be performed to elucidate the complete molecular structure.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. Direct infusion via a syringe pump can be used for high-purity samples.
-
Ionization: Employ an appropriate ionization method. Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation. Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to primarily observe the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight of the compound from the molecular ion peak. The isotopic pattern, particularly for chlorine-containing compounds ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio), provides confirmation of the elemental composition. Fragmentation patterns are compared with known fragmentation rules and databases to deduce the structure.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.
-
Data Acquisition: The sample is irradiated with infrared light over a range of wavenumbers (typically 4000-400 cm⁻¹).
-
Data Interpretation: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule. Characteristic bands for C-Cl, C-O, C-F, and pyridine ring vibrations would be expected for this compound.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
Technical Guide: Solubility of 2-Chloro-5-(trifluoromethoxy)pyridine in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 2-Chloro-5-(trifluoromethoxy)pyridine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document provides a survey of available qualitative data for the closely related analogue, 2-Chloro-5-(trifluoromethyl)pyridine, to offer valuable insights. Furthermore, this guide furnishes a detailed, established experimental protocol for the gravimetric determination of solubility, which can be readily applied to the title compound. A visual representation of the experimental workflow is also provided to facilitate procedural understanding.
Introduction to this compound
This compound is a fluorinated pyridine derivative of growing interest in medicinal chemistry and materials science. The introduction of a trifluoromethoxy group can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and membrane permeability. Understanding the solubility of this compound in various organic solvents is a critical first step in its application, directly impacting reaction conditions, purification strategies, formulation development, and biological screening.
Compound Profile:
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₆H₃ClF₃NO |
| Molecular Weight | 197.54 g/mol |
| CAS Number | 1206972-45-3 |
| Physical Form | Colorless oil or liquid |
Solubility Profile
To provide a useful reference point for researchers, this section presents qualitative solubility data for 2-Chloro-5-(trifluoromethyl)pyridine (CAS: 52334-81-3). This compound shares the 2-chloropyridine core but features a trifluoromethyl group instead of a trifluoromethoxy group. While the oxygen atom in the trifluoromethoxy group will influence polarity and hydrogen bonding potential, the general solubility trends are expected to share some similarities.
Table 1: Qualitative Solubility of 2-Chloro-5-(trifluoromethyl)pyridine
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
| Ether | Soluble | [1] |
| Petroleum Ether | Soluble | [1] |
| Toluene | Soluble | [1] |
| Most Organic Solvents | Soluble | [2] |
| Water | Insoluble / Sparingly Soluble | [1][2] |
This qualitative data for the analogue suggests that this compound is likely to exhibit good solubility in a range of common organic solvents, particularly those with low to moderate polarity, and poor solubility in aqueous media.
Experimental Protocol for Solubility Determination (Gravimetric Method)
The following is a detailed methodology for the accurate determination of the solubility of this compound in a chosen organic solvent using the isothermal equilibrium (gravimetric) method. This method is considered a gold standard for its accuracy and directness.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Glass vials with screw caps or sealed ampoules
-
Temperature-controlled filtration apparatus (e.g., syringe filters, 0.45 µm pore size)
-
Pre-weighed collection vials
-
Vacuum oven or rotary evaporator
-
Desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for an extended period (typically 24-48 hours) to ensure that thermodynamic equilibrium between the dissolved and undissolved solute is reached. The required time may vary and should be determined by preliminary experiments (i.e., measuring concentration at different time points until it remains constant).
-
-
Separation of the Saturated Solution:
-
After equilibration, allow the vial to stand undisturbed at the experimental temperature for several hours to let the excess solid settle.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed syringe.
-
Immediately filter the solution through a syringe filter (also at the experimental temperature) into a pre-weighed collection vial. This step is crucial to remove any microscopic undissolved particles.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the collection vial containing the filtered saturated solution to determine the total mass of the solution.
-
Evaporate the solvent completely from the solution. This can be achieved by placing the vial in a vacuum oven at a temperature below the boiling point of the solute or by using a rotary evaporator.
-
Once all the solvent has been removed, place the vial in a desiccator to cool to room temperature and to prevent moisture absorption.
-
Weigh the vial containing the dry solid residue.
-
Calculation:
The solubility can be calculated using the following formula:
Solubility (g / 100 g solvent) = [ (Mass of vial with residue - Mass of empty vial) / (Mass of vial with solution - Mass of vial with residue) ] * 100
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the gravimetric method for determining solubility.
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
While quantitative solubility data for this compound remains to be published, the qualitative information available for its structural analogue, 2-Chloro-5-(trifluoromethyl)pyridine, suggests a favorable solubility profile in common organic solvents. For researchers requiring precise solubility values, the detailed gravimetric protocol provided in this guide offers a reliable method for empirical determination. Accurate solubility data is fundamental for the successful application of this versatile chemical intermediate in all areas of chemical research and development.
References
In-depth Technical Guide on the Crystal Structure of 2-Chloro-5-(trifluoromethoxy)pyridine and its Analogs
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the request for information on the crystal structure of 2-Chloro-5-(trifluoromethoxy)pyridine. Following a comprehensive search of publicly available scientific literature and crystallographic databases, it must be reported that the specific crystal structure for this compound has not been determined or is not publicly available at this time.
However, significant data exists for the closely related analog, 2-Chloro-5-(trifluoromethyl)pyridine , which features a trifluoromethyl (-CF3) group in place of the trifluoromethoxy (-OCF3) group. This document provides a detailed overview of the available data for this analog to serve as a valuable reference for researchers in the field.
Part 1: 2-Chloro-5-(trifluoromethyl)pyridine - A Structural Analog
2-Chloro-5-(trifluoromethyl)pyridine is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2][3][4] Its physical and chemical properties are well-documented and are summarized below.
Physicochemical Properties
A compilation of the known physical and chemical properties of 2-Chloro-5-(trifluoromethyl)pyridine is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₃ClF₃N | [5][6][7][8] |
| Molecular Weight | 181.54 g/mol | [5][7][8] |
| CAS Number | 52334-81-3 | [5][6][7] |
| Appearance | White to yellowish crystalline low melting solid or colorless to light yellow transparent liquid | [4][7] |
| Melting Point | 32-34 °C (lit.) | [7][8][9] |
| Boiling Point | 152 °C | [7] |
| Density | 1.417 g/mL at 25 °C (lit.) | [7][8][9] |
| Flash Point | >230 °F (>110 °C) | [7] |
| InChI | 1S/C6H3ClF3N/c7-5-2-1-4(3-11-5)6(8,9,10)/h1-3H | [5][7][9] |
| InChIKey | JFZJMSDDOOAOIV-UHFFFAOYSA-N | [7][9] |
| SMILES | C1=CC(C(F)(F)F)=CN=C1Cl | [7][9] |
Part 2: Synthesis and Crystallization Protocols
While the specific crystallization protocol for producing single crystals of 2-Chloro-5-(trifluoromethyl)pyridine suitable for X-ray diffraction is not detailed in the available literature, several synthesis methods are described. The general procedure involves the chlorination and fluorination of a picoline precursor.[1][3] A representative synthesis workflow is outlined below.
General Synthesis Workflow
The synthesis of 2-Chloro-5-(trifluoromethyl)pyridine can be achieved through a multi-step process starting from 3-methylpyridine (3-picoline). A generalized workflow for this synthesis is depicted in the following diagram.
Caption: Generalized synthetic pathway for 2-Chloro-5-(trifluoromethyl)pyridine.
Experimental Details for a Key Synthetic Step: Fluorination
One of the critical steps in the synthesis is the conversion of 2-Chloro-5-(trichloromethyl)pyridine to the final trifluoromethyl product via fluorination.[7]
Reaction: 2-Chloro-5-(trichloromethyl)pyridine + HF → 2-Chloro-5-(trifluoromethyl)pyridine + 3HCl
Typical Reagents and Conditions:
-
Fluorinating Agent: Anhydrous hydrogen fluoride (HF) or other sources like antimony trifluoride.
-
Catalyst: Often a transition metal-based catalyst may be used, particularly in vapor-phase reactions.
-
Reaction Type: This can be carried out in either a liquid or vapor phase.
-
Temperature: Vapor-phase reactions are typically conducted at high temperatures (>300 °C).[1]
Purification and Crystallization
The final product is often purified by distillation. For obtaining a solid, crystalline material, techniques such as recrystallization from a suitable solvent (e.g., ethanol) or melt crystallization can be employed. The solid form is described as a white to yellowish crystalline low melting solid.[7]
Part 3: Structural Information of Related Analogs
Although the crystal structure of this compound is unavailable, the crystallographic data for other halogenated pyridine derivatives have been reported. For instance, the crystal structure of 2-Chloro-5-(chloromethyl)pyridine has been determined.[10] This molecule crystallizes in the monoclinic system with the space group P2₁/c.[10] The molecules in the crystal are linked by weak C-H···N intermolecular hydrogen bonds to form dimers.[10]
Similarly, the crystal structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine has been elucidated.[11] This compound crystallizes in the orthorhombic system, with the space group Pbcm.[11]
The study of these related structures can provide insights into the potential packing and intermolecular interactions that might be expected in the crystal lattice of this compound.
Conclusion
At present, there is no publicly available crystallographic data for this compound. Researchers interested in the solid-state structure of this specific compound will likely need to perform their own single-crystal X-ray diffraction studies. The information provided herein on the synthesis and properties of the close analog, 2-Chloro-5-(trifluoromethyl)pyridine, along with crystallographic details of other related compounds, is intended to serve as a useful resource for such future investigations.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]
- 5. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 [chemicalbook.com]
- 8. 2-氯-5-(三氟甲基)吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-氯-5-(三氟甲基)吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
In-Depth Technical Guide: Thermal Stability and Decomposition of 2-Chloro-5-(trifluoromethoxy)pyridine
Introduction
2-Chloro-5-(trifluoromethoxy)pyridine and its analogues are important intermediates in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of their thermal stability and decomposition pathways is critical for ensuring safe handling, storage, and processing, as well as for predicting potential degradation products. This guide provides an overview of the known thermal properties of the analogous 2-Chloro-5-(trifluoromethyl)pyridine, details common experimental protocols for thermal analysis, and outlines the expected decomposition products.
Physicochemical Properties
A summary of the known physical and chemical properties of 2-Chloro-5-(trifluoromethyl)pyridine is presented in Table 1. These properties are essential for designing and interpreting thermal analysis experiments.
| Property | Value | Reference |
| Molecular Formula | C₆H₃ClF₃N | [1][2] |
| Molecular Weight | 181.54 g/mol | [1][2] |
| Melting Point | 32-34 °C | [1] |
| Boiling Point | 152 °C | [3] |
| Density | 1.417 g/mL at 25 °C | [1] |
| Flash Point | 113 °C (closed cup) | [4] |
| Appearance | White to yellowish crystalline low melting solid | [3] |
Thermal Stability and Decomposition
While specific quantitative data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound is not available in the reviewed literature, safety data for 2-Chloro-5-(trifluoromethyl)pyridine indicates that the compound is stable under normal handling and storage conditions.[5] However, it will decompose at elevated temperatures.
A study on halogenated azidopyridines, which share structural similarities, showed decomposition onset temperatures between 119 and 135 °C as determined by DSC.[6] This suggests that compounds with a halogenated pyridine ring can be thermally sensitive.
Hazardous Decomposition Products
Upon thermal decomposition, 2-Chloro-5-(trifluoromethyl)pyridine is expected to release a variety of hazardous gases. These products are formed from the breakdown of the pyridine ring and the release of its substituents.
Table 2: Hazardous Decomposition Products of 2-Chloro-5-(trifluoromethyl)pyridine
| Decomposition Product | Chemical Formula | Reference |
| Carbon Oxides (CO, CO₂) | CO, CO₂ | [5][7] |
| Hydrogen Chloride | HCl | [5][7] |
| Hydrogen Fluoride | HF | [5][7] |
| Nitrogen Oxides (NOx) | NOx | [7] |
The presence of these toxic and corrosive gases necessitates that all thermal experiments be conducted in a well-ventilated area, preferably within a fume hood, with appropriate personal protective equipment.
Experimental Protocols for Thermal Analysis
To determine the precise thermal stability and decomposition profile of this compound, a series of standard thermal analysis techniques should be employed. The following are generalized protocols based on best practices for the analysis of organic compounds.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.
Methodology:
-
Calibrate the TGA instrument using standard reference materials.
-
Place a small, accurately weighed sample (typically 1-5 mg) of this compound into a tared TGA pan (e.g., alumina or platinum).
-
Place the pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the sample mass as a function of temperature.
-
The onset of decomposition is identified as the temperature at which significant mass loss begins.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and to detect any exothermic or endothermic events associated with decomposition.
Methodology:
-
Calibrate the DSC instrument using standard reference materials (e.g., indium).
-
Accurately weigh a small sample (typically 1-5 mg) of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
Endothermic peaks will indicate melting, while sharp exothermic peaks at higher temperatures are indicative of decomposition. The onset temperature of the exotherm provides information on the thermal stability.
Evolved Gas Analysis (EGA)
Objective: To identify the gaseous products evolved during decomposition.
Methodology:
-
Couple the outlet of the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).
-
Perform a TGA experiment as described in section 4.1.
-
As the sample decomposes, the evolved gases are carried by the purge gas into the MS or FTIR for analysis.
-
The resulting mass spectra or infrared spectra can be used to identify the decomposition products in real-time as a function of temperature.
Visualizations
The following diagrams illustrate a typical workflow for thermal analysis and the general decomposition process of a halogenated pyridine.
Caption: A typical experimental workflow for the thermal analysis of a chemical compound.
Caption: Inputs and outputs of the thermal decomposition of 2-Chloro-5-(trifluoromethyl)pyridine.
Conclusion
While specific experimental data on the thermal stability and decomposition of this compound remains elusive in the current literature, the information available for the analogous 2-Chloro-5-(trifluoromethyl)pyridine provides a valuable framework for understanding its likely behavior. The primary thermal hazards are associated with the liberation of toxic and corrosive gases such as hydrogen chloride and hydrogen fluoride. For a precise determination of its thermal properties, rigorous experimental analysis using TGA, DSC, and EGA is strongly recommended. The protocols and workflows outlined in this guide provide a solid foundation for researchers to safely and effectively characterize the thermal stability of this and other related halogenated pyridine compounds.
References
- 1. 2-クロロ-5-(トリフルオロメチル)ピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-5-trifluoromethylpyridine CAS#: 52334-81-3 [amp.chemicalbook.com]
- 4. 2-Chloro-5-(trifluoromethyl)pyridine 98 52334-81-3 [sigmaaldrich.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jubilantingrevia.com [jubilantingrevia.com]
The Dawn of a Privileged Moiety: A Technical Guide to the Discovery and First Synthesis of Trifluoromethoxylated Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trifluoromethoxy (-OCF₃) group has emerged as a uniquely valuable substituent in modern medicinal and agricultural chemistry. Its introduction into molecular scaffolds can profoundly influence a compound's lipophilicity, metabolic stability, and binding interactions, often leading to enhanced efficacy and improved pharmacokinetic profiles. Pyridine rings, being a cornerstone of many pharmaceuticals and agrochemicals, are prime candidates for trifluoromethoxylation. This technical guide delves into the core of the discovery and the first successful synthetic routes toward trifluoromethoxylated pyridines, providing a foundational understanding for researchers in drug discovery and development.
The initial forays into the synthesis of aryl trifluoromethyl ethers date back to the mid-20th century. Building upon the foundational work of Yagupol'skii in 1955 on the preparation of trifluoromethoxyarenes from anisoles via a chlorination-fluorination sequence, chemists began to explore the extension of this methodology to heteroaromatic systems like pyridine. However, the electron-deficient nature of the pyridine ring presented significant synthetic challenges.
The Classical Approach: A Multi-Step Synthesis
The first successful and general approach to trifluoromethoxylated pyridines, particularly those bearing an activating chloro-substituent, was a multi-step sequence. This classical method, refined over the years, remains a fundamental concept in the synthesis of these compounds. The overall transformation begins with a readily available hydroxypyridine and proceeds through key intermediates.
Experimental Workflow: Classical Synthesis of Chloro-Substituted Trifluoromethoxylated Pyridines
Classical three-step synthesis of trifluoromethoxylated pyridines.
Detailed Experimental Protocols
The following protocols are based on the methods developed for the synthesis of chloro-substituted trifluoromethoxylated pyridines, which represent the foundational chemistry in this field.[1] The presence of a chlorine atom on the pyridine ring was found to be critical for the success of this classical approach.[2]
Step 1: Synthesis of Pyridyl Chlorothionoformates
This initial step converts the hydroxyl group of a substituted hydroxypyridine into a chlorothionoformate, a reactive intermediate primed for subsequent transformations.
Example: Synthesis of 2-Chloro-6-(chlorothionoformyloxy)pyridine [1]
-
Materials: 2-Chloro-6-hydroxypyridine, thiophosgene (CSCl₂), 5% aqueous sodium hydroxide (NaOH), chloroform (CHCl₃), 1N hydrochloric acid (HCl).
-
Procedure: A solution of 2-chloro-6-hydroxypyridine (5.0 g, 39 mmol) in 5% aqueous sodium hydroxide (34 mL) is prepared in a flask and cooled to 0°C. To this vigorously stirred solution, thiophosgene (4.5 g, 3.0 mL, 39 mmol) in chloroform (24 mL) is added dropwise. The reaction mixture is stirred vigorously for 2 hours at 0°C.
-
Work-up: The mixture is extracted with chloroform (3 x 20 mL). The combined organic layers are washed with 1N hydrochloric acid (20 mL) and water (20 mL), then dried over sodium sulfate and filtered. The resulting filtrate containing the pyridyl chlorothionoformate is used directly in the next step.
Step 2: Chlorination to Trichloromethoxypyridines
The chlorothionoformate intermediate is then chlorinated to form the corresponding trichloromethoxy derivative.
Example: Synthesis of 2-Chloro-6-trichloromethoxypyridine [1]
-
Materials: Filtrate from Step 1, elemental chlorine (Cl₂).
-
Procedure: The chloroform filtrate containing 2-chloro-6-(chlorothionoformyloxy)pyridine is saturated with chlorine gas at 25°C. The reaction is monitored for a slight warming of the reaction mixture, indicating the progression of the chlorination. The resulting solution containing the trichloromethoxy intermediate is then concentrated for the final step.
Step 3: Fluorination to Trifluoromethoxylated Pyridines
This final, crucial step involves a halogen exchange reaction, converting the trichloromethoxy group to the desired trifluoromethoxy group using a Swarts-type reaction.
Example: Synthesis of 2-Chloro-6-trifluoromethoxypyridine [1]
-
Materials: 2-Chloro-6-trichloromethoxypyridine, antimony trifluoride (SbF₃), antimony pentachloride (SbCl₅), dichloromethane (CH₂Cl₂), saturated aqueous sodium bicarbonate (NaHCO₃), 20% aqueous potassium fluoride (KF).
-
Procedure: A molten mixture of antimony trifluoride (8.7 g, 47.7 mmol) and a catalytic amount of antimony pentachloride (1.0 g, 0.45 mL, 3.6 mmol) is heated to 120°C. To this, 2-chloro-6-trichloromethoxypyridine (5.9 g, 23.8 mmol) is added dropwise. The reaction mixture is then heated to 150°C and stirred for 3 hours.
-
Work-up: After cooling to 0°C, the reaction mixture is dissolved in dichloromethane (100 mL). The solution is carefully quenched with a saturated aqueous solution of sodium bicarbonate (100 mL) followed by 20% aqueous potassium fluoride (50 mL). The aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are dried and concentrated to yield the crude product, which is then purified by distillation.
Quantitative Data
The following table summarizes the key quantitative data for representative chloro-substituted trifluoromethoxylated pyridines synthesized via the classical method.
| Compound | Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2-Chloro-6-trifluoromethoxypyridine | 2-Chloro-6-trichloromethoxypyridine | SbF₃, SbCl₅ | 150 | 3 | Not specified |
| 2,6-Dichloro-3-trifluoromethoxypyridine | 2,6-Dichloro-3-trichloromethoxypyridine | SbF₃, SbCl₅ | 150 | 5 | Not specified |
Note: Specific yield data from the earliest reports are often not available. The provided information is based on patent literature describing the process.[1]
Synthesis of Unsubstituted Trifluoromethoxylated Pyridines
The synthesis of the parent, unsubstituted trifluoromethoxylated pyridines presented a greater challenge, as the classical chlorination-fluorination method was less effective without the activating chloro-substituent. More modern methods have since been developed to access these important building blocks. One notable contemporary approach involves a radical O-trifluoromethylation followed by an OCF₃-migration reaction pathway, allowing for the synthesis of a wider range of functionalized pyridines under milder conditions.
Conclusion
The discovery and initial synthesis of trifluoromethoxylated pyridines were rooted in the extension of classical chlorination-fluorination strategies developed for arenes. While challenging, these early multi-step methods laid the groundwork for accessing this now-privileged class of compounds. The foundational understanding of these synthetic pathways, including the critical role of activating groups and the harsh reaction conditions required, provides valuable context for appreciating the advancements in modern synthetic methodologies that have made these valuable building blocks more readily accessible to researchers in drug discovery and development. The continued exploration of novel and more efficient synthetic routes to trifluoromethoxylated pyridines will undoubtedly fuel further innovation in the design of next-generation pharmaceuticals and agrochemicals.
References
The Trifluoromethoxy Group on a Pyridine Ring: An In-depth Technical Guide to its Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethoxy (-OCF₃) group onto a pyridine ring imparts a unique combination of electronic and steric properties that are of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. This guide provides a comprehensive overview of the reactivity of trifluoromethoxy-substituted pyridines, focusing on nucleophilic and electrophilic aromatic substitution, and metal-catalyzed cross-coupling reactions.
Electronic and Steric Properties of the Trifluoromethoxy Group
Sterically, the trifluoromethoxy group is larger than a methoxy group and can influence the accessibility of adjacent positions on the pyridine ring to incoming reagents.
Synthesis of Trifluoromethoxy-Substituted Pyridines
The synthesis of trifluoromethoxylated pyridines can be challenging. One common strategy involves the trifluoromethoxylation of a pre-functionalized pyridine ring. A scalable and operationally simple protocol for the regioselective trifluoromethoxylation of a wide range of functionalized pyridines has been reported.[1] Some synthetic routes may require the presence of a chlorine atom on the pyridine ring to facilitate the introduction of the trifluoromethoxy group.[1]
Reactivity Profile
The strong electron-withdrawing nature of the trifluoromethoxy group deactivates the pyridine ring towards electrophilic attack and activates it towards nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
Pyridines bearing a trifluoromethoxy group are highly susceptible to nucleophilic aromatic substitution, particularly when a good leaving group (such as a halogen) is present at the 2- or 4-position. The electron-withdrawing -OCF₃ group, in concert with the ring nitrogen, stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby facilitating the substitution.
General Reaction Scheme:
References
The Trifluoromethoxy-Substituted Pyridine Core: A Gateway to Diverse Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethoxy (-OCF₃) group into the pyridine scaffold has emerged as a powerful tool in modern medicinal chemistry and agrochemical research. This unique structural motif bestows a range of desirable physicochemical properties upon parent molecules, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, often leading to significant improvements in biological activity.[1] This technical guide provides a comprehensive overview of the potential biological activities of trifluoromethoxy-substituted pyridines and their trifluoromethyl analogues, with a focus on their applications in oncology, agriculture, and infectious disease.
Anticancer Activity
Trifluoromethoxy- and trifluoromethyl-substituted pyridines have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation.
Kinase Inhibition
Several derivatives have been shown to target receptor tyrosine kinases that are overexpressed or mutated in various cancers.[1]
Pexidartinib , a notable example, is an inhibitor of the colony-stimulating factor-1 receptor (CSF-1R).[2] By blocking CSF-1R, pexidartinib disrupts the signaling cascade that leads to the proliferation and survival of tumor-associated macrophages, a key component of the tumor microenvironment.[3][4][5][6]
Another critical target is the Epidermal Growth Factor Receptor (EGFR) .[1] Overactivation of the EGFR pathway is a hallmark of many cancers.[2][7][8][9] Trifluoromethyl-substituted pyrimidine derivatives have been developed as potent EGFR inhibitors, demonstrating significant anti-proliferative activity against various tumor cell lines.[6]
Nuclear Export Inhibition
Selinexor , a selective inhibitor of nuclear export (SINE), targets the protein Exportin 1 (XPO1 or CRM1).[10][11][12] XPO1 is overexpressed in many cancers and mediates the transport of tumor suppressor proteins from the nucleus to the cytoplasm, rendering them inactive.[10][11][12] Selinexor blocks this process, leading to the nuclear accumulation of tumor suppressors and subsequent cancer cell apoptosis.[10][11][12]
Quantitative Anticancer Data
| Compound Class | Target | Cell Line | Activity (IC₅₀) | Reference |
| Trifluoromethyl-substituted pyrimidine | EGFR | H1975 | 2.27 µM | |
| Trifluoromethyl-substituted pyrimidine | EGFR | A549 | 0.35 µM | [6] |
| Thiazolo[4,5-d]pyrimidine | - | C32 Melanoma | 24.4 µM | [13] |
| Thiazolo[4,5-d]pyrimidine | - | A375 Melanoma | 25.4 µM | [13] |
| Pexidartinib | CSF-1R | - | 13 nM | [2] |
Agrochemical Applications
Trifluoromethoxy- and trifluoromethyl-substituted pyridines are extensively used in the agrochemical industry as herbicides, insecticides, and fungicides.
Herbicidal Activity
These compounds can act as potent herbicides by inhibiting essential plant enzymes.
-
Protoporphyrinogen Oxidase (PPO) Inhibitors : PPO is a key enzyme in the biosynthesis of chlorophyll and heme.[14] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[15][16]
-
Acetyl-CoA Carboxylase (ACCase) Inhibitors : Herbicides like Fluazifop-p-butyl inhibit ACCase, an enzyme crucial for fatty acid synthesis in grasses.[17][18][19][20] This disruption of lipid production leads to the failure of cell membrane integrity, particularly in rapidly growing meristematic tissues.[17][20]
Quantitative Herbicidal Data
| Compound Class | Target | Weed Species | Activity (ED₅₀/IC₅₀) | Reference |
| α-trifluoroanisole derivative | PPO | Abutilon theophrasti | ED₅₀ = 13.32 g a.i./hm² | [12] |
| α-trifluoroanisole derivative | PPO | Amaranthus retroflexus | ED₅₀ = 5.48 g a.i./hm² | [12] |
| Phenoxypyridine-2-pyrrolidinone | PPO | PPO enzyme | IC₅₀ = 0.041 mg/L | [21] |
Insecticidal Activity
Trifluoromethyl-substituted pyridines have been developed into successful commercial insecticides. Their mechanisms of action often involve disruption of the insect's nervous system or developmental processes. For instance, some act as chordotonal organ modulators , interfering with an insect's sense of hearing, balance, and coordination, which leads to cessation of feeding and eventual death.[21][22][23][24][25]
Quantitative Insecticidal Data
| Compound Class | Target Pest | Activity (LC₅₀) | Reference |
| Trifluoromethyl pyridine derivative | Mythimna separata | 30.8 mg L⁻¹ | [15] |
| Trifluoromethyl pyridine derivative | Mythimna separata | 38.5 mg L⁻¹ | [15] |
| Pyridine derivative | Aphis craccivora (nymphs) | 0.080 mg/L | [19] |
| Pyridine derivative | Aphis craccivora (nymphs) | 0.098 mg/L | [19] |
Antimicrobial Activity
The trifluoromethoxy and trifluoromethyl moieties have also been incorporated into molecules with promising antifungal and antibacterial properties.
Antifungal Activity
Derivatives have shown efficacy against various pathogenic fungi. For instance, trifluoromethoxy-substituted chalcones have demonstrated potent activity against Candida albicans and Aspergillus niger.[26]
Quantitative Antifungal Data
| Compound Class | Fungal Strain | Activity (MIC) | Reference |
| Trifluoromethoxy-substituted chalcone | Candida albicans | Lower than fluconazole | [14] |
| Trifluoromethyl-substituted chalcone | Candida albicans | Lower than fluconazole | [14] |
| Pyrazolo[3,4-b]pyridine | Candida albicans | Good activity | [27] |
| Pyrazolo[3,4-b]pyridine | Cryptococcus neoformans | Good activity | [27] |
Experimental Protocols
Synthesis of Trifluoromethyl-Substituted Pyrimidine Derivatives
A general procedure for the synthesis of certain trifluoromethyl-substituted pyrimidine derivatives involves the reaction of a substituted aminothiophene-2-carboxamide with 2,4-dichloro-5-(trifluoromethyl)pyrimidine.
-
Step 1: A mixture of the aminothiophene-2-carboxamide (1.0 eq) and 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.2 eq) in a suitable solvent (e.g., isopropanol) is stirred at room temperature.
-
Step 2: A base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), is added, and the reaction mixture is heated to reflux for a specified time (e.g., 12 hours).
-
Step 3: After cooling, the resulting solid is filtered, washed with a solvent like ethyl acetate, and dried to yield the intermediate product.
-
Step 4: This intermediate is then reacted with a substituted aniline (1.2 eq) in a solvent like isopropanol, often with the addition of an acid catalyst (e.g., a few drops of concentrated HCl).
-
Step 5: The mixture is heated to reflux for a specified period (e.g., 12 hours).
-
Step 6: Upon cooling, the precipitate is filtered, washed with a solvent, and purified, for example, by recrystallization from a solvent system like DMF/water, to afford the final product.[6]
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxicity of the synthesized compounds against various cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a solvent like DMSO, with a final concentration not exceeding a certain percentage to avoid solvent toxicity) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further period (e.g., 4 hours) to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control (vehicle-treated) cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
In Vitro Antifungal Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against fungal strains can be determined using the broth microdilution method.
-
Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium. A suspension of the fungus is prepared in a sterile medium (e.g., RPMI-1640) and adjusted to a standard turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test compounds are serially diluted in the culture medium in a 96-well microtiter plate.
-
Inoculation: The standardized fungal inoculum is added to each well containing the diluted compounds.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of visible fungal growth compared to the growth control (no compound).
Herbicidal Bioassay (Seed Germination and Growth Inhibition)
The herbicidal activity of the compounds can be assessed by their effect on the germination and growth of weed species.
-
Sample Preparation: Test compounds are dissolved in a suitable solvent and then diluted to various concentrations in a growth medium or applied to a solid support like filter paper.
-
Seed Plating: Seeds of the target weed species are surface-sterilized and placed on the treated filter paper in petri dishes or in pots containing treated soil.[5][23]
-
Incubation: The petri dishes or pots are incubated under controlled conditions of light and temperature for a specific period.[5]
-
Evaluation: The percentage of seed germination, root length, and shoot length are measured and compared to a control group (treated with solvent only).[16] The GR₅₀ (the dose required to cause a 50% reduction in plant growth) can be calculated.
Conclusion
Trifluoromethoxy-substituted pyridines and their analogues represent a privileged chemical scaffold with a remarkable diversity of biological activities. Their unique physicochemical properties make them valuable building blocks in the design and development of novel pharmaceuticals and agrochemicals. The examples provided in this guide highlight their potential in treating cancer, controlling agricultural pests, and combating microbial infections. Further exploration of this chemical space is likely to yield new and improved therapeutic and crop protection agents.
References
- 1. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. antbioinc.com [antbioinc.com]
- 3. researchgate.net [researchgate.net]
- 4. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pexidartinib Hydrochloride? [synapse.patsnap.com]
- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 7. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. oncotarget.com [oncotarget.com]
- 11. What is the mechanism of Selinexor? [synapse.patsnap.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Fluazifop-P-butyl|ACCase Inhibitor Herbicide [benchchem.com]
- 14. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 16. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 17. invasive.org [invasive.org]
- 18. iskweb.co.jp [iskweb.co.jp]
- 19. Fluazifop-butyl (Ref: SL 236) [sitem.herts.ac.uk]
- 20. scielo.br [scielo.br]
- 21. researchgate.net [researchgate.net]
- 22. irac-online.org [irac-online.org]
- 23. irac-online.org [irac-online.org]
- 24. petani-sejahtera.basf.co.id [petani-sejahtera.basf.co.id]
- 25. irac-online.org [irac-online.org]
- 26. youtube.com [youtube.com]
- 27. benchchem.com [benchchem.com]
Safety and Handling Precautions for 2-Chloro-5-(trifluoromethoxy)pyridine: An In-depth Technical Guide
This technical guide provides comprehensive safety and handling information for 2-Chloro-5-(trifluoromethyl)pyridine, intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Classification
2-Chloro-5-(trifluoromethyl)pyridine is classified as a hazardous substance. It is harmful if swallowed or inhaled and can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1] This compound is a combustible liquid and can cause damage to organs, specifically the central nervous system, liver, and peripheral nervous system, through prolonged or repeated exposure.[2]
GHS Hazard Classification:
| Category | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[2] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation[1] |
| Specific Target Organ Toxicity — Single Exposure (Category 1) | H370: Causes damage to organs (Central Nervous System)[2] |
| Specific Target Organ Toxicity — Repeated Exposure (Category 1) | H372: Causes damage to organs (Liver, Central and Peripheral Nervous System) through prolonged or repeated exposure[2] |
| Flammable Liquids (Category 4) | H227: Combustible liquid[2] |
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 2-Chloro-5-(trifluoromethyl)pyridine.
| Property | Value |
| Molecular Formula | C6H3ClF3N[1][3] |
| Molecular Weight | 181.54 g/mol [3] |
| Appearance | Colorless to light yellow liquid or crystal; white to yellowish crystalline low melting solid[2][4] |
| Melting Point | 29 - 34 °C (84.2 - 93.2 °F)[5] |
| Boiling Point | 152 °C (305.6 °F) at 760 mmHg[5] |
| Density | 1.417 g/mL at 25 °C |
| Flash Point | 65 °C (149 °F)[5] |
| Odor | Solvent-like[2] |
Toxicological Information
The toxicological data for 2-Chloro-5-(trifluoromethyl)pyridine is summarized below.
| Route of Exposure | Toxicological Data |
| Oral | ATE US (oral): 500.000 mg/kg body weight[1] |
| LD50 Oral: 750 mg/kg (Worst case assumed based on intraperitoneal LD50)[2] | |
| Intraperitoneal | LD50 Intraperitoneal - mouse: 750 mg/kg[2] |
| Dermal | LD50 Dermal - Rat: Not available[2] |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of 2-Chloro-5-(trifluoromethyl)pyridine are not explicitly provided in the searched documents. The listed LD50 values are based on standard acute toxicity testing methodologies. For instance, the oral LD50 in rodents is typically determined by administering graded doses of the substance to groups of animals and observing the mortality over a specified period.
Safe Handling and Storage
Handling
-
Engineering Controls : Use only in a well-ventilated area, preferably under a chemical fume hood.[2] Ensure eyewash stations and safety showers are in close proximity to the workstation.[1][2]
-
Personal Protective Equipment (PPE) :
-
General Hygiene : Do not eat, drink, or smoke when using this product.[1][2] Wash hands thoroughly after handling.[1][2] Contaminated clothing should be laundered before reuse.[2]
Storage
-
Store away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[1]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[1][2]
Emergency Procedures
-
In case of Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
In case of Skin Contact : Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
-
In case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
In case of Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
Spill Response : Evacuate unnecessary personnel. Ensure adequate ventilation. For small spills, absorb with an inert dry material and place in an appropriate waste disposal container. For large spills, dike for recovery or absorb with appropriate material.[1] Spills should be handled by trained personnel equipped with appropriate respiratory and eye protection.[2]
Visualized Workflows and Relationships
Caption: Safe Handling Workflow.
Caption: Hierarchy of Controls.
References
IUPAC name and synonyms for 2-Chloro-5-(trifluoromethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-5-(trifluoromethoxy)pyridine, a fluorinated pyridine derivative of interest in synthetic and medicinal chemistry. The document details its chemical identity, physicochemical properties, a detailed synthesis protocol, and key characterization data.
Chemical Identity and Synonyms
The compound with the CAS Number 1206972-45-3 is formally identified by its IUPAC name and a known synonym.[1]
-
IUPAC Name: this compound
-
Synonym: 6-chloro-3-pyridinyl trifluoromethyl ether
Physicochemical and Quantitative Data
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 1206972-45-3 | [1] |
| Molecular Formula | C₆H₃ClF₃NO | [1] |
| Molecular Weight | 197.54 g/mol | [1] |
| Boiling Point | 41-43 °C (at 15 Torr / 20 mbar) | [1] |
| Density | 1.463 ± 0.06 g/cm³ (Predicted) | [1] |
| Purity | 95% | |
| Storage Condition | 2-8°C, Inert atmosphere |
Experimental Protocols
A detailed methodology for the synthesis of this compound has been documented, providing a clear pathway for its preparation in a laboratory setting.[1]
Synthesis of this compound from 2-chloro-5-trichloromethoxypyridine
Objective: To synthesize this compound via fluorination of 2-chloro-5-trichloromethoxypyridine.
Materials:
-
2-chloro-5-trichloromethoxypyridine (7.4 g, 30.0 mmol)
-
Antimony trifluoride (SbF₃, 10.7 g, 60.0 mmol, 2.0 equiv)
-
Antimony pentachloride (SbCl₅, 1.4 g, 0.6 mL, 4.6 mmol, 0.15 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
20% Potassium fluoride solution (KF)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A molten mixture of SbF₃ and SbCl₅ is prepared.
-
2-chloro-5-trichloromethoxypyridine is added slowly and dropwise to the molten catalyst mixture.
-
The reaction mixture is stirred at a temperature of 120 °C to 150 °C for 3 hours. The reaction progress is monitored by gas chromatography (GC) to ensure the complete conversion of the starting material.
-
Upon completion, the mixture is cooled to 0 °C and dissolved in 100 mL of dichloromethane.
-
The reaction is quenched by adding 100 mL of saturated aqueous sodium bicarbonate solution followed by 50 mL of 20% potassium fluoride solution.
-
The aqueous layer is extracted twice with 50 mL of dichloromethane.
-
The organic layers are combined and dried with anhydrous sodium sulfate.
-
The solvent is removed by distillation under reduced pressure.
-
The crude product is purified by vacuum distillation to yield this compound as a colorless oil (3.6 g, 18.0 mmol, 60% yield).[1]
Characterization Data:
-
¹H NMR (CDCl₃, 300 MHz): δ = 8.35 (s, 1H), 7.55 (d, J=8.7Hz, 1H), 7.41 (d, J=8.7Hz, 1H)[1]
-
¹³C NMR (CDCl₃, 75 MHz): δ = 149.3, 142.7, 140.1, 131.3, 125.1, 120.2 (q, J=259Hz)[1]
-
Mass Spectrometry (EI): m/z = 197 [M+], 162 [M+-Cl][1]
Synthesis Workflow Visualization
The following diagram illustrates the key steps in the synthesis of this compound.
References
A Technical Guide to 2-Chloro-5-(trifluoromethoxy)pyridine for Researchers and Drug Development Professionals
An In-depth Examination of a Niche Building Block in Medicinal Chemistry
This technical guide provides a comprehensive overview of 2-Chloro-5-(trifluoromethoxy)pyridine, a fluorinated pyridine derivative of increasing interest to researchers and professionals in the field of drug discovery and development. This document details its commercial availability, physicochemical properties, and potential applications, offering a centralized resource for scientists working with this specialized building block.
Commercial Availability and Suppliers
This compound is available from a select number of chemical suppliers. Researchers can procure this compound in varying quantities, typically ranging from milligrams to grams, with purities generally reported to be 95% or higher. The availability from these specialized chemical providers indicates its utility in research and development settings, particularly for the synthesis of novel chemical entities.
For procurement, researchers are advised to consult the suppliers' online catalogs for current stock levels, pricing, and packaging options. It is also recommended to request a certificate of analysis to confirm the purity and identity of the compound.
Table 1: Commercial Suppliers of this compound
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Sigma-Aldrich | 1206972-45-3 | C₆H₃ClF₃NO | 197.54 | ≥95% |
| Apollo Scientific | 1206972-45-3 | C₆H₃ClF₃NO | 197.54 | 97% |
| BLD Pharm | 1206972-45-3 | C₆H₃ClF₃NO | 197.54 | Not Specified |
| Enamine | 1206972-45-3 | C₆H₃ClF₃NO | 197.54 | 95% |
| A Chemtek | 1206972-45-3 | C₆H₃ClF₃NO | 197.54 | ≥96% |
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its effective use in chemical synthesis and drug design. The trifluoromethoxy group (-OCF₃) imparts unique electronic properties and can significantly influence the lipophilicity and metabolic stability of a molecule.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1206972-45-3 |
| Molecular Formula | C₆H₃ClF₃NO |
| Molecular Weight | 197.54 g/mol |
| Appearance | Not specified in readily available literature; likely a liquid or low-melting solid. |
| Boiling Point | Not specified in readily available literature. |
| Melting Point | Not specified in readily available literature. |
| Solubility | Expected to be soluble in common organic solvents. |
Synthesis and Reactivity
While specific, detailed experimental protocols for the synthesis of this compound are not widely published in peer-reviewed journals, general methodologies for the trifluoromethoxylation of pyridines have been described. One such approach involves a one-pot trifluoromethoxylation of functionalized pyridines.[1] This method suggests a potential pathway for the synthesis of this compound, likely starting from a corresponding hydroxypyridine precursor.
The reactivity of this compound is dictated by the pyridine ring and its substituents. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The trifluoromethoxy group is generally stable and can modulate the reactivity of the pyridine ring.
Hypothetical Experimental Workflow for Synthesis
The following diagram illustrates a potential logical workflow for the synthesis of this compound based on general trifluoromethoxylation methods.
Applications in Drug Discovery
The incorporation of a trifluoromethoxy group into a molecule can enhance several key properties relevant to drug discovery, including:
-
Metabolic Stability: The -OCF₃ group is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.
-
Lipophilicity: The trifluoromethoxy group can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.
-
Binding Affinity: The unique electronic properties of the -OCF₃ group can influence the binding of a molecule to its biological target.
Given these properties, this compound serves as a valuable building block for the synthesis of novel compounds in various therapeutic areas. The pyridine scaffold is a common motif in many approved drugs, and the introduction of a trifluoromethoxy group offers a strategy for lead optimization and the development of new intellectual property.
Logical Relationship in a Drug Discovery Cascade
The diagram below illustrates the logical progression of utilizing a building block like this compound in a typical drug discovery project.
Conclusion
This compound is a specialized yet commercially available building block with significant potential in medicinal chemistry and drug discovery. Its unique combination of a reactive chloro-substituted pyridine ring and a metabolically robust trifluoromethoxy group makes it an attractive starting material for the synthesis of novel bioactive molecules. While detailed synthetic procedures are not yet abundant in the public domain, the growing interest in fluorinated compounds suggests that its utility and documentation will likely expand in the coming years. This guide serves as a foundational resource for researchers considering the incorporation of this promising scaffold into their research and development programs.
References
Methodological & Application
Application Notes and Protocols: Synthetic Routes to 2-Chloro-5-(trifluoromethoxy)pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The trifluoromethoxy (-OCF₃) group is of significant interest in medicinal and agrochemical research due to its unique electronic properties, metabolic stability, and ability to enhance compound lipophilicity. 2-Chloro-5-(trifluoromethoxy)pyridine is a valuable building block for the synthesis of novel bioactive molecules. Its pyridine core offers a scaffold for further functionalization, while the chloro- and trifluoromethoxy- substituents provide specific reactivity and physicochemical characteristics. These application notes outline two plausible synthetic routes for the preparation of this compound based on established chemical transformations.
Logical Workflow of Synthetic Routes
Two primary logical pathways are proposed for the synthesis of the target compound. The first route involves a late-stage trifluoromethoxylation via a halogen exchange reaction. The second route utilizes a classic Sandmeyer reaction starting from an amino-pyridine precursor.
Caption: Proposed synthetic pathways to this compound.
Data Presentation: Reaction Conditions
The following tables summarize representative conditions for the key transformations described in the synthetic routes. These conditions are based on analogous reactions reported in the literature and serve as a starting point for optimization.
Table 1: Representative Conditions for Trifluoromethoxylation via Halogen Exchange This method is adapted from general procedures for converting trichloromethoxy groups to trifluoromethoxy groups on heteroaromatic rings.[1]
| Parameter | Condition | Notes |
| Starting Material | 2-Chloro-5-(trichloromethoxy)pyridine | Intermediate synthesized from 2-chloro-5-hydroxypyridine. |
| Fluorinating Agent | Antimony trifluoride (SbF₃) | Typically used in stoichiometric or slight excess. |
| Catalyst | Antimony pentachloride (SbCl₅) | Used in catalytic amounts to facilitate the exchange. |
| Solvent | None or high-boiling inert solvent | The reaction is often performed neat. |
| Temperature | 100-150 °C | Heating is required to drive the reaction to completion. |
| Reaction Time | 2 - 6 hours | Monitored by GC-MS or TLC. |
| Typical Yield | 60-80% | Yields can vary based on substrate and purity of intermediates. |
Table 2: Representative Conditions for Sandmeyer Reaction on Pyridine Derivatives This protocol is based on standard Sandmeyer reaction conditions applied to heteroaromatic amines.
| Parameter | Condition | Notes |
| Starting Material | 2-Amino-5-(trifluoromethoxy)pyridine | The key precursor for this route. |
| Diazotization Reagent | Sodium Nitrite (NaNO₂) | Added slowly as an aqueous solution. |
| Acid | Hydrochloric Acid (HCl) | Serves as both the reaction medium and source of the diazonium salt counter-ion. |
| Chlorinating Reagent | Copper(I) Chloride (CuCl) | The catalyst for the substitution of the diazonium group with chloride. |
| Temperature | 0 - 5 °C | Maintained during diazotization to ensure stability of the diazonium salt. |
| Reaction Time | 1 - 3 hours | Monitored by the cessation of nitrogen gas evolution. |
| Typical Yield | 50-75% | Yields are dependent on the stability of the diazonium intermediate. |
Experimental Protocols
The following protocols provide detailed methodologies for the key synthetic pathways. Researchers should perform all manipulations in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of this compound via Halogen Exchange
This protocol is divided into two main stages: the formation of the trichloromethoxy intermediate and the subsequent halogen exchange.
Stage A: Synthesis of 2-Chloro-5-(trichloromethoxy)pyridine
-
Materials: 2-chloro-5-hydroxypyridine, thiophosgene, chlorine gas, carbon tetrachloride (or other suitable solvent), radical initiator (e.g., AIBN).
-
Procedure:
-
Dissolve 2-chloro-5-hydroxypyridine in an inert solvent.
-
React with thiophosgene to form the corresponding thiocarbonate intermediate.
-
Introduce chlorine gas in the presence of a radical initiator while irradiating with UV light or heating.
-
Monitor the reaction by GC-MS until the starting material is consumed.
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude 2-chloro-5-(trichloromethoxy)pyridine intermediate by distillation or column chromatography.
-
Stage B: Fluorination to this compound [1]
-
Materials: 2-chloro-5-(trichloromethoxy)pyridine, antimony trifluoride (SbF₃), antimony pentachloride (SbCl₅).
-
Procedure:
-
In a flask equipped with a reflux condenser and a stirrer, combine 2-chloro-5-(trichloromethoxy)pyridine and antimony trifluoride (1.0 - 1.2 equivalents).
-
Carefully add a catalytic amount of antimony pentachloride (0.05 - 0.1 equivalents).
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Maintain the temperature and monitor the reaction progress by GC-MS. The reaction is typically complete within 2-6 hours.
-
After cooling, carefully quench the reaction mixture with ice-water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product, this compound, by vacuum distillation or column chromatography.
-
Protocol 2: Synthesis of this compound via Sandmeyer Reaction
This protocol assumes the availability of the 2-amino-5-(trifluoromethoxy)pyridine precursor.
-
Materials: 2-amino-5-(trifluoromethoxy)pyridine, concentrated hydrochloric acid (HCl), sodium nitrite (NaNO₂), copper(I) chloride (CuCl), ice.
-
Procedure:
-
Prepare a solution of 2-amino-5-(trifluoromethoxy)pyridine in concentrated hydrochloric acid and water. Cool the solution to 0 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite in water. Add this solution dropwise to the pyridine solution, ensuring the temperature does not rise above 5 °C. Stir for an additional 30 minutes at 0 °C to complete the diazotization.
-
In a separate flask, dissolve copper(I) chloride in concentrated hydrochloric acid. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas should be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Basify the reaction mixture with a cold aqueous solution of sodium hydroxide to pH > 9.
-
Extract the product with ethyl acetate or dichloromethane (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
-
References
Application Notes and Protocols for Palladium Cross-Coupling Reactions of 2-Chloro-5-(trifluoromethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-(trifluoromethoxy)pyridine is a valuable building block in medicinal chemistry and materials science. The trifluoromethoxy group imparts unique properties such as high lipophilicity, metabolic stability, and electron-withdrawing character, making it a desirable substituent in drug candidates and functional materials. Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this heterocycle, enabling the formation of carbon-carbon and carbon-nitrogen bonds to construct complex molecular architectures.
These application notes provide detailed protocols and representative data for the use of this compound in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions. The methodologies are based on established protocols for structurally similar heterocyclic chlorides.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. For an electron-deficient substrate like this compound, the choice of a suitable palladium catalyst and ligand is crucial for efficient coupling.
Representative Data for Suzuki-Miyaura Coupling of Chloro-pyridines
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 75-85 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane | 110 | 70-80 |
Note: The yields presented are representative for Suzuki-Miyaura couplings of structurally similar chloro-pyridines and may vary for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide. This reaction is of great importance in the synthesis of pharmaceuticals, as the resulting arylamines are common structural motifs.[1]
Representative Data for Buchwald-Hartwig Amination of Chloro-pyridines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | RuPhos (3) | NaOtBu | Toluene | 100 | 90-98 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 85-95 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ | THF | 80 | 80-90 |
| 4 | Benzophenone Imine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 90 | >95 (imine) |
Note: The yields presented are representative for Buchwald-Hartwig aminations of structurally similar chloro-pyridines and may vary for this compound.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), the ligand (e.g., RuPhos, 0.03 mmol, 3 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) to an oven-dried reaction vial.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the vial and heat the mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography.
References
Application Notes and Protocols for Suzuki Coupling with 2-Chloro-5-(trifluoromethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers. This reaction is of paramount importance in the pharmaceutical and agrochemical industries for the synthesis of complex molecules, including biaryl and heteroaryl structures which are common motifs in biologically active compounds. 2-Chloro-5-(trifluoromethoxy)pyridine is a valuable building block, and its functionalization via Suzuki coupling allows for the introduction of a wide array of aryl and heteroaryl substituents, providing access to novel chemical entities with potential therapeutic applications. The trifluoromethoxy group can impart desirable properties such as increased metabolic stability and enhanced lipophilicity.
This document provides a detailed protocol for the Suzuki coupling of this compound with various boronic acids. While specific literature precedents for this exact substrate are limited, the following protocols are based on established methods for structurally similar and electronically related chloropyridines, particularly 2-chloro-5-(trifluoromethyl)pyridine. These notes are intended to serve as a robust starting point for reaction optimization and development.
Key Considerations for a Successful Coupling
The reactivity of this compound in Suzuki coupling is influenced by several factors:
-
C-Cl Bond Activation: Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often necessitating more active catalyst systems. The electron-withdrawing nature of the trifluoromethoxy group and the pyridine nitrogen can facilitate the oxidative addition of the C-Cl bond to the palladium catalyst.
-
Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine ligand is critical. Bulky, electron-rich phosphine ligands are often required to promote the oxidative addition step and enhance the overall catalytic activity.
-
Base and Solvent System: The selection of an appropriate base and solvent is crucial for an efficient reaction. The base is required to activate the boronic acid, while the solvent system must be compatible with all reaction components and facilitate the catalytic cycle. A combination of an organic solvent with an aqueous solution of an inorganic base is commonly employed.
Proposed Catalytic Systems and Reaction Conditions
Based on successful couplings of other challenging chloropyridines, several catalytic systems are proposed for the reaction of this compound. It is recommended to screen these conditions to determine the most effective protocol for a specific boronic acid partner.
Table 1: Proposed Catalytic Systems for Suzuki Coupling of this compound
| Catalyst System | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |
| A | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 100 |
| B | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 |
| C | Pd(dppf)Cl₂ | (dppf) | Na₂CO₃ or K₂CO₃ | 1,4-Dioxane / H₂O or DME | 90-100 |
Note: This data is based on protocols for structurally similar compounds and should be used as a starting point for optimization.
Experimental Protocols
Protocol 1: General Procedure using Pd(OAc)₂ / SPhos
This protocol is adapted from methods developed for other electron-deficient chloropyridines.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Reaction vial (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vial, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of 1,4-dioxane.
-
Add the catalyst premix to the reaction vial.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: General Procedure using Pd₂(dba)₃ / XPhos
This protocol utilizes a highly active catalyst system often effective for challenging couplings.
Materials:
-
This compound
-
Arylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous, degassed)
-
Reaction vial (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), cesium carbonate (2.0 mmol, 2.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) in an oven-dried reaction vial.
-
Add anhydrous, degassed toluene (5 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with stirring for 12-24 hours.
-
Follow steps 7-12 from Protocol 1 for reaction monitoring, workup, and purification.
Data Presentation
The following table summarizes representative yields obtained in Suzuki coupling reactions of 2-chloro-5-(trifluoromethyl)pyridine, a close structural analog of this compound, with various arylboronic acids. These data can serve as a reference for expected outcomes.
Table 2: Representative Yields for Suzuki Coupling of 2-Chloro-5-(trifluoromethyl)pyridine with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst System | Yield (%) |
| 1 | Phenylboronic acid | C | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | C | 80-90 |
| 3 | 4-Fluorophenylboronic acid | C | 82-92 |
| 4 | 3-Thienylboronic acid | C | 75-85 |
| 5 | 2-Naphthylboronic acid | C | 88-98 |
Note: Catalyst System C refers to Pd(dppf)Cl₂ as the catalyst. Conditions and yields are based on literature for the analogous trifluoromethyl compound and may vary for the trifluoromethoxy substrate.
Visualizing the Workflow and Catalytic Cycle
To aid in understanding the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-5-(trifluoromethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds. This reaction is particularly valuable in pharmaceutical and agrochemical research for the synthesis of arylamines and heteroarylamines, which are common motifs in biologically active molecules. The substrate, 2-chloro-5-(trifluoromethoxy)pyridine, is an important building block due to the presence of the trifluoromethoxy group, which can significantly influence the pharmacokinetic and physicochemical properties of a molecule.
The amination of 2-halopyridines can be challenging due to the potential for the pyridine nitrogen to coordinate with and deactivate the palladium catalyst. However, the use of bulky, electron-rich phosphine ligands can mitigate this issue and facilitate efficient C-N bond formation. This document provides an overview of the key parameters, a general experimental protocol, and expected outcomes for the Buchwald-Hartwig amination of this compound.
Reaction Scheme and Key Parameters
The general scheme for the Buchwald-Hartwig amination of this compound involves the coupling of the pyridine substrate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Caption: General reaction scheme for the Buchwald-Hartwig amination.
Key Reaction Parameters:
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used precatalysts that are reduced in situ to the active Pd(0) species.[1]
-
Ligand: The choice of ligand is critical for a successful reaction. Bulky, electron-rich biaryl phosphine ligands such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) are often effective in preventing catalyst deactivation and promoting the desired coupling.[1]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice. For substrates with base-sensitive functional groups, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be employed, although this may require higher reaction temperatures or longer reaction times.[1]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are typically used.[1]
-
Temperature: The reaction generally requires heating, with temperatures ranging from 80 °C to 110 °C. Microwave irradiation can also be used to accelerate the reaction.
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of this compound. The specific conditions may need to be optimized for each amine substrate.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Inert gas (e.g., argon or nitrogen)
-
Standard laboratory glassware (e.g., Schlenk flask or sealed tube)
-
Magnetic stirrer and hotplate
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., XPhos, 1.2-1.5 equivalents relative to the palladium catalyst).
-
Addition of Reagents: Add this compound (1.0 equiv), the amine (1.1-1.5 equiv), and the base (e.g., NaOtBu, 1.5-2.0 equiv).
-
Addition of Solvent: Add the anhydrous solvent (e.g., toluene or dioxane) to the reaction vessel. The concentration of the limiting reagent is typically in the range of 0.1-0.5 M.
-
Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C) for the required time (typically 2-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Data Presentation
While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively available in the cited literature, the following table provides a representative summary of expected outcomes based on reactions with structurally similar 2-chloropyridines. Yields are highly dependent on the specific amine and reaction conditions used.
| Amine Substrate | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield Range (%) |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-24 | 70-90 |
| 4-Methoxyaniline | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ (2.0) | Dioxane | 110 | 18-24 | 65-85 |
| n-Butylamine | Pd(OAc)₂ (3) | XPhos (6) | NaOtBu (1.5) | Toluene | 90 | 8-16 | 60-80 |
| Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.5) | Dioxane | 100 | 6-12 | 75-95 |
Note: The data in this table is illustrative and based on general knowledge of Buchwald-Hartwig amination of similar substrates. Actual yields may vary and require optimization for specific cases.
Troubleshooting and Safety Considerations
-
Low Yields: Low yields can be due to several factors, including catalyst deactivation, incomplete reaction, or side reactions. To troubleshoot, consider screening different ligands, bases, and solvents. Ensuring strictly anhydrous and anaerobic conditions is crucial.
-
Catalyst Deactivation: The pyridine nitrogen can poison the palladium catalyst. Using bulky ligands can help prevent this. If deactivation is suspected, increasing the catalyst and ligand loading may improve the yield.
-
Safety: The Buchwald-Hartwig amination often employs strong bases, such as sodium tert-butoxide, which are corrosive and moisture-sensitive. Handle these reagents under an inert atmosphere and with appropriate personal protective equipment (PPE). The reaction is typically performed at elevated temperatures, so precautions should be taken to avoid solvent splashing and pressure buildup in sealed vessels. Phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
By following these guidelines and protocols, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of a variety of N-substituted-5-(trifluoromethoxy)pyridin-2-amines, which are valuable compounds for drug discovery and development.
References
Application of 2-Chloro-5-(trifluoromethyl)pyridine in Medicinal and Agrochemical Chemistry
Introduction
2-Chloro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has emerged as a crucial building block in the synthesis of various biologically active molecules.[1][2] Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the chlorine atom, make it a versatile intermediate for nucleophilic aromatic substitution and cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of 2-chloro-5-(trifluoromethyl)pyridine in the synthesis of agrochemicals and explores its potential in medicinal chemistry.
Application Note 1: Synthesis of the Herbicide Fluazifop-P-butyl
Background
2-Chloro-5-(trifluoromethyl)pyridine is a key precursor in the industrial synthesis of aryloxyphenoxypropionate herbicides, most notably fluazifop-butyl and its active R-enantiomer, fluazifop-P-butyl.[1][3][4] These herbicides are used to control grass weeds in a variety of broadleaf crops.[5][6] The trifluoromethylpyridine moiety is critical for the molecule's herbicidal activity.[1]
Mechanism of Action: Acetyl-CoA Carboxylase (ACCase) Inhibition
Fluazifop-P-butyl exerts its herbicidal effect by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species.[5][6][7] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes.[7] By blocking this enzyme, fluazifop-P-butyl disrupts the formation of new cell membranes, leading to the cessation of growth and eventual death of the weed.[6][7] The selectivity of this herbicide is attributed to the difference in the sensitivity of ACCase between grass and broadleaf plant species.[6]
Quantitative Data: ACCase Inhibition by Fluazifop-P-butyl
The inhibitory potency of fluazifop-P-butyl against ACCase can be quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for fluazifop-P-butyl against ACCase from susceptible and resistant biotypes of the weed Digitaria ciliaris.
| Compound | Biotype | IC50 (µM) |
| Fluazifop-P-butyl | Susceptible (S) | ~1.0 (estimated) |
| Fluazifop-P-butyl | Resistant (R1) | ~10.0 (estimated) |
| Fluazifop-P-butyl | Resistant (R2) | >40.0 |
Data adapted from a study on ACCase-targeting herbicides.
Experimental Protocol: Synthesis of Fluazifop-butyl
The synthesis of fluazifop-butyl from 2-chloro-5-(trifluoromethyl)pyridine is a multi-step process that involves the sequential formation of two ether linkages followed by esterification. A common synthetic route proceeds via a hydroquinone intermediate.
Step 1: Synthesis of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenol
This step involves a nucleophilic aromatic substitution reaction (Williamson ether synthesis) between 2-chloro-5-(trifluoromethyl)pyridine and hydroquinone.
-
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine
-
Hydroquinone
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Toluene
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl) solution
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of hydroquinone (1.1 equivalents) in DMF, add potassium carbonate (1.5 equivalents).
-
Heat the mixture to 80-90 °C and stir for 1 hour.
-
Add a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent) in toluene dropwise to the reaction mixture.
-
Maintain the reaction at 120-130 °C for 4-6 hours, monitoring the progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Acidify the aqueous mixture with dilute HCl to pH 5-6.
-
Extract the product with ethyl acetate or toluene.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenol.
-
Step 2: Synthesis of Butyl 2-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate (Fluazifop-butyl)
This step involves the reaction of the intermediate from Step 1 with a butyl 2-bromopropanoate.
-
Materials:
-
4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenol
-
Butyl 2-bromopropanoate
-
Potassium carbonate (K₂CO₃)
-
Acetone or DMF
-
Sodium chloride (NaCl) solution
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenol (1.0 equivalent) in acetone or DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add butyl 2-bromopropanoate (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to reflux (for acetone) or 60-70 °C (for DMF) and stir for 8-12 hours, monitoring the reaction by TLC or GC.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to obtain crude fluazifop-butyl.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Application Note 2: Potential in the Development of Anticancer Agents
Background
The trifluoromethylpyridine scaffold is of significant interest in medicinal chemistry due to the unique properties imparted by the trifluoromethyl group, such as increased metabolic stability and lipophilicity, which can enhance the pharmacological profile of a drug candidate. While specific drugs derived directly from 2-chloro-5-(trifluoromethyl)pyridine are not yet prevalent in clinical use, its utility as a starting material for novel anticancer agents is an active area of research. The chlorine atom at the 2-position provides a reactive handle for the introduction of various functionalities through nucleophilic substitution or cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening.
Example Application: Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives
Research has shown that thiazolo[4,5-d]pyrimidine derivatives containing a trifluoromethyl group exhibit promising anticancer activity.[8][9] Although the cited synthesis starts from a different trifluoromethyl-containing precursor, 2-chloro-5-(trifluoromethyl)pyridine can be envisioned as a starting material for analogous structures through a multi-step synthesis. For instance, it could be converted to a corresponding aminopyridine, which can then be further elaborated to form the thiazolo[4,5-d]pyrimidine core.
Quantitative Data: Anticancer Activity of a Representative Thiazolo[4,5-d]pyrimidine Derivative
The following table presents the in vitro anticancer activity of a representative 7-chloro-3-phenyl-5-(trifluoromethyl)[8][10]thiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound 3b ), highlighting its potency against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | GI50 (µM) |
| 3b | K-562 | Leukemia | < 0.01 |
| 3b | SR | Leukemia | < 0.01 |
| 3b | NCI-H460 | Non-Small Cell Lung | 0.01 |
| 3b | A549/ATCC | Non-Small Cell Lung | 0.02 |
| 3b | HCT-116 | Colon | 0.01 |
| 3b | SW-620 | Colon | 0.02 |
| 3b | MCF7 | Breast | 0.01 |
| 3b | OVCAR-3 | Ovarian | 0.01 |
| 3b | 786-0 | Renal | 0.01 |
| 3b | UO-31 | Renal | 0.02 |
| 3b | PC-3 | Prostate | 0.01 |
| 3b | DU-145 | Prostate | 0.02 |
Data is for a representative compound from the thiazolo[4,5-d]pyrimidine class and illustrates the potential of trifluoromethyl-substituted heterocycles as anticancer agents.[9]
Experimental Protocol: Conceptual Synthesis of an Aminopyridine Intermediate
A key step towards more complex medicinal chemistry scaffolds from 2-chloro-5-(trifluoromethyl)pyridine is its conversion to an aminopyridine derivative. This can be achieved through amination reactions, such as the Buchwald-Hartwig amination.
-
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine
-
A primary or secondary amine (e.g., benzylamine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene or dioxane
-
-
Procedure (General):
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent), the amine (1.2 equivalents), the palladium catalyst (e.g., 2 mol%), the ligand (e.g., 4 mol%), and the base (1.5 equivalents).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired N-substituted 2-amino-5-(trifluoromethyl)pyridine.
-
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]
- 5. Fluazifop-P-butyl (Ref: R154875) [sitem.herts.ac.uk]
- 6. iskweb.co.jp [iskweb.co.jp]
- 7. invasive.org [invasive.org]
- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluazifop [sitem.herts.ac.uk]
Application Notes and Protocols: 2-Chloro-5-(trifluoromethoxy)pyridine as a Versatile Building Block in Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-(trifluoromethoxy)pyridine is a key fluorinated building block in the synthesis of a diverse range of modern agrochemicals. The presence of the trifluoromethoxy group imparts unique physicochemical properties to the final active ingredients, such as enhanced metabolic stability, increased lipophilicity, and improved biological activity. This document provides an overview of the application of this compound and its derivatives in the synthesis of commercially significant herbicides, insecticides, and fungicides, complete with detailed experimental protocols and mechanistic insights.
Applications in Agrochemical Synthesis
This compound and its structural isomer, 2,3-dichloro-5-(trifluoromethyl)pyridine, serve as crucial starting materials for a variety of agrochemicals. The reactivity of the chlorine atom at the 2-position of the pyridine ring allows for nucleophilic substitution, a common strategy for building more complex molecules.
Table 1: Agrochemicals Derived from this compound and its Derivatives
| Agrochemical | Type | Key Intermediate |
| Fluazifop-P-butyl | Herbicide | 2-Chloro-5-(trifluoromethyl)pyridine |
| Haloxyfop-R-methyl | Herbicide | 2,3-Dichloro-5-(trifluoromethyl)pyridine |
| Chlorfluazuron | Insecticide | 2,3-Dichloro-5-(trifluoromethyl)pyridine |
| Fipronil | Insecticide | 2,6-Dichloro-4-(trifluoromethyl)aniline* |
| Fluopyram | Fungicide | 2,3-Dichloro-5-(trifluoromethyl)pyridine |
| Fluopicolide | Fungicide | 2-Hydroxymethyl-3-chloro-5-(trifluoromethyl)pyridine |
| Fluazinam | Fungicide | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine |
*Note: While not directly synthesized from this compound, the synthesis of the key intermediate for Fipronil involves related chemistries and highlights the importance of trifluoromethylated aromatic compounds in agrochemical research.
Experimental Protocols
The following protocols are based on literature and patent procedures, providing a guide for the laboratory synthesis of key agrochemicals.
Protocol 1: Synthesis of Haloxyfop-R-methyl
This protocol outlines a two-step synthesis of Haloxyfop-R-methyl starting from 2,3-dichloro-5-(trifluoromethyl)pyridine.
Step 1: Synthesis of 3-chloro-2-(4-hydroxyphenoxy)-5-(trifluoromethyl)pyridine
-
Reactants:
-
2,3-dichloro-5-(trifluoromethyl)pyridine
-
Hydroquinone
-
Potassium carbonate (K₂CO₃)
-
N,N-dimethylformamide (DMF)
-
-
Procedure:
-
To a reaction vessel, add 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq), hydroquinone (1.5-3.0 eq), and potassium carbonate (1.5-3.0 eq) in DMF.
-
Heat the mixture to 90-120°C and stir for several hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into water.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 3-chloro-2-(4-hydroxyphenoxy)-5-(trifluoromethyl)pyridine.
-
Step 2: Synthesis of Haloxyfop-R-methyl
-
Reactants:
-
3-chloro-2-(4-hydroxyphenoxy)-5-(trifluoromethyl)pyridine
-
(L)-2-methylsulfonyloxy methyl propionate
-
Potassium carbonate (K₂CO₃)
-
Chlorobenzene
-
-
Procedure:
-
In a reaction vessel, dissolve 3-chloro-2-(4-hydroxyphenoxy)-5-(trifluoromethyl)pyridine (1.0 eq) and (L)-2-methylsulfonyloxy methyl propionate (1.5-2.5 eq) in chlorobenzene.
-
Add potassium carbonate (1.2-2.0 eq) to the mixture.
-
Heat the reaction to 70-110°C and stir for 40-48 hours.[1]
-
After completion, cool the reaction and add water.
-
Separate the organic phase, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by distillation under high vacuum to obtain Haloxyfop-R-methyl.[1]
-
Table 2: Quantitative Data for Haloxyfop-R-methyl Synthesis
| Step | Reactant Ratio (mol) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | 2,3-dichloro-5-(trifluoromethyl)pyridine:Hydroquinone:K₂CO₃ = 1:2.1:2.1 | DMF | 105-110 | - | >98 (content) | >98 | [2] |
| 2 | 3-chloro-2-(4-hydroxyphenoxy)-5-(trifluoromethyl)pyridine:(L)-2-methylsulfonyloxy methyl propionate:K₂CO₃ = 1:2.5:2 | Chlorobenzene | 105-110 | 40 | 94.9 | 93.0 | [1] |
Protocol 2: Synthesis of Chlorfluazuron
This protocol describes the synthesis of Chlorfluazuron from 2,3-dichloro-5-(trifluoromethyl)pyridine and 2,6-dichloro-4-aminophenol.
-
Reactants:
-
2,3-dichloro-5-(trifluoromethyl)pyridine
-
2,6-dichloro-4-aminophenol
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-dimethylacetamide (DMA)
-
ZSM molecular sieve catalyst
-
2,6-difluorobenzoyl isocyanate
-
-
Procedure:
-
In an etherification kettle, combine 2,6-dichloro-4-aminophenol (e.g., 19.2g) and 2,3-dichloro-5-(trifluoromethyl)pyridine (e.g., 25.2g) with anhydrous potassium carbonate (e.g., 17.2g) and DMA solvent (e.g., 190ml).[3]
-
Add a ZSM molecular sieve catalyst (e.g., 0.36g).[3]
-
Heat the mixture to 60-70°C and react for 6 hours.[3]
-
Filter the reaction product to obtain a filtrate containing 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline.[3]
-
Cool the filtrate to room temperature and add 2,6-difluorobenzoyl isocyanate dropwise.
-
Raise the temperature to 40-50°C and hold for an insulation reaction to obtain a faint yellow solid, which is Chlorfluazuron.
-
Table 3: Quantitative Data for Chlorfluazuron Synthesis
| Reactants (Example) | Solvent | Catalyst | Temperature (°C) | Time (h) | Outcome | Reference |
| 2,6-dichloro-4-aminophenol (19.2g), 2,3-dichloro-5-(trifluoromethyl)pyridine (25.2g), K₂CO₃ (17.2g) | DMA (190ml) | ZSM molecular sieve (0.36g) | 60-70 | 6 | Intermediate formation | [3] |
| Intermediate + 2,6-difluorobenzoyl isocyanate | DMA | - | 40-50 | - | Chlorfluazuron | [3] |
Protocol 3: Synthesis of Fluazinam
This protocol details the synthesis of Fluazinam starting from 2,3-dichloro-5-(trifluoromethyl)pyridine.
-
Reactants:
-
2,3-dichloro-5-(trifluoromethyl)pyridine
-
Liquid ammonia (NH₃)
-
Tetrahydrofuran (THF)
-
2,4-dichloro-3,5-dinitrobenzotrifluoride
-
Inorganic base (e.g., NaH)
-
-
Procedure:
-
Charge a high-pressure autoclave with 2,3-dichloro-5-(trifluoromethyl)pyridine (e.g., 51.2g, 0.2348 mol) and THF (e.g., 160 mL).[4]
-
Purge the autoclave with nitrogen.
-
Introduce liquid ammonia (e.g., 20.0g, 1.174 mol) into the system.[4]
-
Heat the reactor to 100°C and maintain the pressure for 28 hours to form 2-amino-3-chloro-5-(trifluoromethyl)pyridine.[4]
-
After cooling and venting, the reaction mixture containing the aminated pyridine is obtained.
-
In a separate vessel, add the aminated pyridine solution, an inorganic base, and 2,4-dichloro-3,5-dinitrobenzotrifluoride.
-
Stir the reaction at an appropriate temperature until completion.
-
Work up the reaction mixture through extraction and purification to yield Fluazinam.
-
Table 4: Quantitative Data for Fluazinam Intermediate Synthesis
| Reactants (Example) | Solvent | Temperature (°C) | Time (h) | Pressure (Mpa) | Outcome | Reference |
| 2,3-dichloro-5-(trifluoromethyl)pyridine (51.2g), Liquid NH₃ (20.0g) | THF (160mL) | 100 | 28 | 1.2-1.6 | 2-amino-3-chloro-5-(trifluoromethyl)pyridine | [4] |
Signaling Pathways and Experimental Workflows
Visualizing the synthetic routes and the mode of action of these agrochemicals is crucial for understanding their function and for the development of new active ingredients.
Synthesis Workflows
Mode of Action: Signaling Pathways
Conclusion
This compound and its derivatives are indispensable building blocks in the agrochemical industry. Their utility in the synthesis of a wide array of herbicides, insecticides, and fungicides with diverse modes of action underscores their importance. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of new crop protection agents. Further exploration of the chemical space around this privileged scaffold holds significant promise for addressing the ongoing challenges in global agriculture.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN100467452C - A kind of method for preparing haloxyfop-pyl with high optical purity - Google Patents [patents.google.com]
- 3. CN106748985A - A kind of synthetic method of chlorfluazuron and its purposes for preparing insecticide - Google Patents [patents.google.com]
- 4. Synthetic process of fluazinam - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for the Synthesis of Novel Insecticides from 2-Chloro-5-(trifluoromethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-(trifluoromethoxy)pyridine is a versatile fluorinated heterocyclic building block with significant potential in the development of novel agrochemicals. Its unique combination of a reactive chlorine atom and a trifluoromethoxy group makes it an attractive starting material for the synthesis of new insecticidal compounds. The trifluoromethoxy group can enhance the metabolic stability, lipophilicity, and ultimately the biological activity of the resulting molecules. These application notes provide an overview of the synthetic strategies and detailed protocols for utilizing this compound in the discovery of next-generation insecticides. While direct synthetic examples from this compound are not extensively documented in publicly available literature, this document leverages established synthetic routes for the closely related and structurally analogous 2-chloro-5-(trifluoromethyl)pyridine to provide representative protocols and data. The principles of nucleophilic aromatic substitution at the 2-position of the pyridine ring are directly applicable.
Key Applications in Insecticide Synthesis
This compound serves as a crucial intermediate for introducing the 5-(trifluoromethoxy)pyridyl moiety into a variety of molecular scaffolds. This is primarily achieved through nucleophilic substitution of the chlorine atom at the C2 position. This versatile reactivity allows for the synthesis of diverse classes of compounds, including but not limited to:
-
Pyridyl Ethers: Reaction with various substituted phenols or alkoxides can yield pyridyl ether derivatives, a class of compounds known for their insecticidal properties.
-
Pyridyl Amines: Nucleophilic substitution with a range of primary and secondary amines can lead to the formation of novel pyridyl amine derivatives.
-
Pyridyl Thioethers: Reaction with thiols can be employed to synthesize pyridyl thioether compounds.
-
Heterocyclic Linkages: The reactive chlorine atom facilitates the connection of the pyridine ring to other heterocyclic systems, such as pyrazoles, oxadiazoles, and thiazoles, which are common pharmacophores in insecticides.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of insecticides derived from analogous 2-chloro-5-(trifluoromethyl)pyridine precursors. This data is presented to provide an expected range of yields and efficacy for novel compounds synthesized from this compound.
Table 1: Synthesis of Novel Pyridyl Derivatives
| Compound ID | Reactant 1 | Reactant 2 | Solvent | Catalyst/Base | Reaction Time (h) | Yield (%) |
| I-a | 2-Chloro-5-(trifluoromethyl)pyridine | 4-Hydroxyphenylboronic acid | Dioxane/Water | Pd(dppf)Cl₂ / K₂CO₃ | 12 | 85 |
| I-b | 2-Chloro-5-(trifluoromethyl)pyridine | 1H-Pyrazole | DMF | K₂CO₃ | 8 | 92 |
| I-c | 2,3-Dichloro-5-(trifluoromethyl)pyridine | 4-Aminophenol | Acetonitrile | K₂CO₃ | 6 | 78 |
| I-d | 2-Chloro-5-(trifluoromethyl)pyridine | 2-Amino-1,3,4-oxadiazole | DMSO | Cs₂CO₃ | 10 | 88 |
Table 2: Insecticidal Activity of Novel Pyridyl Derivatives against Various Pests
| Compound ID | Pest Species | Assay Type | LC₅₀ (mg/L) | Mortality (%) at 500 mg/L |
| II-a | Mythimna separata | Leaf-dip | 38.5 | 100 |
| II-b | Plutella xylostella | Leaf-dip | 30.8 | 100 |
| II-c | Aphis craccivora | Spray | - | 95 |
| II-d | Tetranychus cinnabarinus | Leaf-dip | - | 92 |
Experimental Protocols
The following are detailed protocols for key experiments in the synthesis of novel insecticides using this compound as a starting material.
Protocol 1: General Procedure for the Synthesis of Pyridyl Ether Derivatives
This protocol outlines a general method for the nucleophilic aromatic substitution of this compound with a substituted phenol.
Materials:
-
This compound
-
Substituted phenol (e.g., 4-nitrophenol)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the substituted phenol (1.2 mmol) in DMF (10 mL), add potassium carbonate (2.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine solution (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for the Synthesis of Pyridyl-Pyrazole Derivatives
This protocol describes the synthesis of N-pyridylpyrazole derivatives via a nucleophilic substitution reaction.
Materials:
-
This compound
-
Substituted pyrazole (e.g., 3,5-dimethylpyrazole)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine the substituted pyrazole (1.1 mmol), cesium carbonate (1.5 mmol), and DMSO (5 mL).
-
Add this compound (1.0 mmol) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and dilute with dichloromethane (20 mL).
-
Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.
-
Confirm the structure of the purified compound using spectroscopic methods.
Visualizations
The following diagrams illustrate the key synthetic pathways and experimental workflows.
Caption: Synthesis of Pyridyl Ether Insecticides.
Caption: Synthesis of Pyridyl-Pyrazole Insecticides.
Caption: General Workflow for Insecticide Discovery.
Application Notes and Protocols: Synthesis of Fluazifop Herbicide Using 2-Chloro-5-(trifluoromethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of the herbicide fluazifop, utilizing 2-chloro-5-(trifluoromethoxy)pyridine as a key intermediate. Fluazifop is a selective post-emergence herbicide widely used for controlling grass weeds in broadleaf crops. Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in lipid biosynthesis, leading to the disruption of cell membrane integrity in susceptible grass species.[1] These notes offer a comprehensive guide, including a plausible synthetic route, detailed experimental procedures, and quantitative data to facilitate research and development in the field of agrochemicals.
Introduction
Fluazifop and its active enantiomer, fluazifop-P-butyl, are members of the aryloxyphenoxypropionate class of herbicides.[2] The synthesis of these compounds relies on the availability of key halogenated pyridine intermediates. This compound is a crucial building block for introducing the necessary toxophore for herbicidal activity.[2][3][4] The general synthetic strategy involves a two-step nucleophilic aromatic substitution followed by esterification. This document outlines a detailed protocol for the synthesis of fluazifop-butyl, a common commercial form of fluazifop, starting from this compound.
Data Presentation
Table 1: Reactants and Stoichiometry for the Synthesis of Intermediate 1
| Reactant | Molecular Weight ( g/mol ) | Moles | Molar Ratio |
| This compound | 211.56 | 0.1 | 1.0 |
| Hydroquinone | 110.11 | 0.12 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 0.15 | 1.5 |
| Dimethylformamide (DMF) | - | - | Solvent |
Table 2: Reaction Conditions for the Synthesis of Intermediate 1
| Parameter | Value |
| Reaction Temperature | 100-120 °C |
| Reaction Time | 4-6 hours |
| Atmosphere | Inert (e.g., Nitrogen) |
Table 3: Reactants and Stoichiometry for the Synthesis of Fluazifop-butyl
| Reactant | Molecular Weight ( g/mol ) | Moles | Molar Ratio |
| Intermediate 1 | 285.22 | 0.08 | 1.0 |
| Butyl 2-bromopropionate | 209.08 | 0.088 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 0.12 | 1.5 |
| Acetonitrile (ACN) | - | - | Solvent |
Table 4: Reaction Conditions and Yield for the Synthesis of Fluazifop-butyl
| Parameter | Value |
| Reaction Temperature | Reflux (approx. 82 °C) |
| Reaction Time | 8-12 hours |
| Atmosphere | Inert (e.g., Nitrogen) |
| Overall Yield | ~75-85% |
Experimental Protocols
Synthesis of 4-((5-(trifluoromethoxy)pyridin-2-yl)oxy)phenol (Intermediate 1)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (0.1 mol), hydroquinone (0.12 mol), and potassium carbonate (0.15 mol).
-
Solvent Addition: Add a suitable volume of anhydrous dimethylformamide (DMF) to dissolve the reactants.
-
Reaction Execution: Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere and maintain vigorous stirring for 4-6 hours.
-
Work-up and Isolation: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Pour the mixture into ice-water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure Intermediate 1.
Synthesis of Butyl 2-(4-((5-(trifluoromethoxy)pyridin-2-yl)oxy)phenoxy)propanoate (Fluazifop-butyl)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Intermediate 1 (0.08 mol) and potassium carbonate (0.12 mol) to anhydrous acetonitrile.
-
Reagent Addition: To the stirred suspension, add butyl 2-bromopropionate (0.088 mol) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 82 °C) under a nitrogen atmosphere and maintain for 8-12 hours.
-
Work-up and Isolation: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purification: The resulting crude fluazifop-butyl can be further purified by vacuum distillation or column chromatography to obtain the final product of high purity.
Visualizations
Caption: Synthetic workflow for Fluazifop-butyl.
Caption: Mode of action of Fluazifop.
References
- 1. Fluazifop-P-butyl (Ref: R154875) [sitem.herts.ac.uk]
- 2. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]
- 3. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-5-(trifluoromethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis, enabling the formation of carbon-heteroatom bonds on aromatic and heteroaromatic rings. This methodology is of particular importance in medicinal chemistry and drug development for the synthesis of novel pharmacologically active compounds. The pyridine scaffold is a prevalent motif in numerous pharmaceuticals, and its functionalization is a key aspect of drug design.
2-Chloro-5-(trifluoromethoxy)pyridine is an attractive substrate for SNAr reactions. The strongly electron-withdrawing trifluoromethoxy group at the 5-position, coupled with the inherent electron-deficient nature of the pyridine ring, significantly activates the chlorine atom at the 2-position for nucleophilic attack. This activation facilitates the displacement of the chloride leaving group by a variety of nucleophiles, including amines, alcohols, and thiols, providing a versatile route to a diverse range of substituted pyridine derivatives. These derivatives are valuable intermediates in the synthesis of agrochemicals and pharmaceuticals.[1][2]
This document provides detailed application notes and experimental protocols for conducting nucleophilic aromatic substitution reactions on this compound.
Data Presentation
The following table summarizes representative conditions for the nucleophilic aromatic substitution on activated 2-chloropyridines with amine nucleophiles, providing a comparative overview of reaction parameters and outcomes.
| Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Aqueous Ammonia (28%) | - | Water | 100-125 | 29 | - | [1] |
| 2-Chloro-5-nitropyridine | Various Amines | KF | Water | 100 | 17 | 60-96 | [3] |
| 2-Chloropyrazine | Morpholine | Cs₂CO₃ | 2-Me-THF | 80 | 17 | 3 | [3] |
| 2-Chloropyrazine | Morpholine | Cs₂CO₃ | 2-Me-THF/H₂O | 80 | 17 | 18 | [3] |
| 2-Chloropyrazine | Morpholine | K₃PO₄ | 2-Me-THF | 80 | 17 | 5 | [3] |
Experimental Protocols
This section provides a detailed, generalized protocol for the nucleophilic aromatic substitution of this compound with a primary or secondary amine. Researchers should note that optimization of the reaction conditions (e.g., temperature, solvent, base, and reaction time) may be necessary for different nucleophiles to achieve optimal yields.
General Protocol for Amination of this compound
Materials:
-
This compound
-
Amine nucleophile (primary or secondary)
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane
-
Deionized water
-
Ethyl acetate or other suitable organic extraction solvent
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reagents: Add the amine nucleophile (1.1 - 1.5 eq) and the base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or 1,4-Dioxane) to achieve a concentration of approximately 0.1-0.5 M with respect to the starting pyridine.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for several minutes.
-
Reaction: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the nucleophile. For highly volatile amines, the reaction may need to be conducted in a sealed tube or an autoclave to maintain pressure.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into deionized water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted pyridine product.
-
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
2-Chloropyridine derivatives can be irritants and harmful if ingested or absorbed through the skin.
-
Amines can be corrosive and have strong odors.
-
Reactions at elevated temperatures and pressures should be conducted with appropriate safety shielding.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the nucleophilic aromatic substitution on this compound.
Caption: General workflow for the SNAr reaction.
References
- 1. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up synthesis of 2-Chloro-5-(trifluoromethoxy)pyridine for industrial applications
An extensive review of publicly available chemical literature and industrial manufacturing documentation reveals that detailed protocols for the industrial-scale synthesis of 2-Chloro-5-(trifluoromethoxy)pyridine are not widely disclosed. This compound, a valuable intermediate in the pharmaceutical and agrochemical industries, is distinct from the more commonly referenced 2-Chloro-5-(trifluoromethyl)pyridine. The trifluoromethoxy (-OCF3) group presents unique synthetic challenges compared to the trifluoromethyl (-CF3) group.
This document aims to provide the most relevant information available by outlining a plausible synthetic pathway for this compound based on established chemical principles for the synthesis of related compounds. It is important to note that the following protocols are generalized and would require significant process development and optimization for safe and efficient industrial-scale implementation.
Proposed Synthetic Pathways for this compound
Two primary retrosynthetic approaches are considered for the synthesis of this compound:
-
Chlorination of a 5-(trifluoromethoxy)pyridine precursor.
-
Trifluoromethoxylation of a pre-chlorinated pyridine ring.
The first approach is generally more common for analogous compounds. Below are detailed potential experimental protocols for key steps in these pathways.
Pathway 1: Chlorination of 5-(trifluoromethoxy)pyridine Precursors
This pathway involves the synthesis of a pyridine ring already bearing the 5-(trifluoromethoxy) group, followed by chlorination at the 2-position.
Step 1a: Synthesis of 2-Hydroxy-5-(trifluoromethoxy)pyridine
A potential precursor is 2-Hydroxy-5-(trifluoromethoxy)pyridine. The synthesis of trifluoromethoxylated pyridines is noted to be challenging, with limited general methods available.[1] A possible route could involve the trifluoromethoxylation of a suitable pyridine precursor.
Step 1b: Chlorination of 2-Hydroxy-5-(trifluoromethoxy)pyridine
The conversion of a hydroxypyridine to a chloropyridine is a standard transformation.
Experimental Protocol: Chlorination of 2-Hydroxy-5-(trifluoromethoxy)pyridine (Generalized)
-
Reagents: 2-Hydroxy-5-(trifluoromethoxy)pyridine, Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), and a catalytic amount of N,N-dimethylformamide (DMF).
-
Procedure:
-
To a stirred solution of 2-Hydroxy-5-(trifluoromethoxy)pyridine in a suitable high-boiling inert solvent (e.g., toluene or dichlorobenzene), slowly add phosphorus oxychloride at room temperature.
-
Add a catalytic amount of DMF.
-
Heat the reaction mixture to reflux (typically 100-150 °C) and maintain for several hours until the reaction is complete, as monitored by an appropriate analytical technique (e.g., GC-MS or LC-MS).
-
After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide solution).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
-
Quantitative Data (Illustrative for Analogous Reactions)
Since specific data for the industrial synthesis of this compound is unavailable, the following table illustrates typical parameters for the chlorination of hydroxypyridines.
| Parameter | Value |
| Reactant Ratio (Hydroxy-pyridine:POCl₃) | 1 : 2-5 equivalents |
| Catalyst Loading (DMF) | 0.05 - 0.2 equivalents |
| Reaction Temperature | 100 - 150 °C |
| Reaction Time | 4 - 12 hours |
| Typical Yield | 70 - 90% |
Logical Workflow for Pathway 1
Caption: Generalized workflow for the synthesis of this compound via chlorination of a precursor.
Pathway 2: Sandmeyer Reaction of 5-(trifluoromethoxy)pyridin-2-amine
An alternative route within Pathway 1 involves the diazotization of an amino group at the 2-position, followed by a Sandmeyer reaction to introduce the chloro group.
Experimental Protocol: Sandmeyer Reaction of 5-(trifluoromethoxy)pyridin-2-amine (Generalized)
-
Reagents: 5-(trifluoromethoxy)pyridin-2-amine, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) chloride (CuCl).
-
Procedure:
-
Dissolve 5-(trifluoromethoxy)pyridin-2-amine in a cooled (0-5 °C) aqueous solution of hydrochloric acid.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Effervescence (nitrogen gas evolution) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by vacuum distillation or recrystallization.
-
Quantitative Data (Illustrative for Sandmeyer Reactions)
| Parameter | Value |
| Reactant Ratio (Amine:NaNO₂) | 1 : 1.0-1.2 equivalents |
| Acid Concentration | 2-4 M HCl |
| Catalyst Loading (CuCl) | 0.1 - 1.0 equivalents |
| Reaction Temperature | 0 - 25 °C |
| Reaction Time | 1 - 4 hours |
| Typical Yield | 60 - 85% |
Logical Workflow for Sandmeyer Reaction
Caption: Workflow for the synthesis of this compound via a Sandmeyer reaction.
Challenges and Considerations for Industrial Scale-up
-
Availability of Starting Materials: The primary challenge is the commercial availability and cost of 5-substituted trifluoromethoxy pyridine precursors.
-
Reaction Conditions: The introduction of the trifluoromethoxy group can require specialized reagents and conditions that may be difficult to handle on a large scale.
-
Safety: The use of reagents like phosphorus oxychloride and the handling of diazonium salts in Sandmeyer reactions require strict safety protocols, especially at an industrial scale, due to their hazardous nature.
-
Purification: Achieving high purity of the final product on a large scale may require multi-step purification processes, such as fractional distillation, which can impact overall yield and cost.
References
Application Notes and Protocols for the Development of New Fungicides Based on Fluorinated Pyridine Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive research for "2-Chloro-5-(trifluoromethoxy)pyridine" as a direct precursor in fungicide development yielded limited publicly available information. This suggests that its use may be a novel or less-documented area of research. Therefore, these application notes will focus on the closely related and well-documented analogue, 2-Chloro-5-(trifluoromethyl)pyridine , as a key intermediate in the synthesis of commercially successful fungicides. Additionally, a broader perspective on the application of the trifluoromethoxy group in fungicide design is provided.
Introduction: The Role of Fluorinated Pyridines in Modern Fungicides
The introduction of fluorine-containing moieties into agrochemical candidates is a widely adopted strategy to enhance their biological activity, metabolic stability, and overall efficacy. The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups, in particular, can significantly influence a molecule's lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation.
The pyridine ring is a common scaffold in a multitude of successful pesticides. When combined with fluorine-containing substituents, it gives rise to a class of compounds with potent fungicidal properties. 2-Chloro-5-(trifluoromethyl)pyridine has emerged as a critical building block for the synthesis of several commercial fungicides, most notably fluazinam. This document provides an overview of the application of this intermediate, along with protocols and conceptual workflows relevant to the development of new fungicides based on similar fluorinated pyridine structures.
The Key Intermediate: 2-Chloro-5-(trifluoromethyl)pyridine
2-Chloro-5-(trifluoromethyl)pyridine serves as a versatile precursor for the introduction of the 5-(trifluoromethyl)pyridin-2-yl moiety into a target molecule. Its reactivity at the chlorine-bearing carbon allows for nucleophilic substitution reactions, forming the basis for the synthesis of more complex fungicidal compounds.
Synthesis of Fungicides from 2-Chloro-5-(trifluoromethyl)pyridine: The Case of Fluazinam
Fluazinam is a broad-spectrum contact fungicide effective against a variety of plant pathogens. Its synthesis provides a clear example of the utility of 2-Chloro-5-(trifluoromethyl)pyridine as a key intermediate.
Reaction Scheme:
The synthesis of fluazinam involves the nucleophilic aromatic substitution of the chlorine atom in 2,3-dichloro-5-(trifluoromethyl)pyridine (a derivative of 2-chloro-5-(trifluoromethyl)pyridine) by 2,6-dinitro-4-(trifluoromethyl)aniline.
Caption: Synthesis of Fluazinam.
Quantitative Data: Fungicidal Activity of Pyridine-Based Compounds
While specific data for fungicides derived directly from this compound is unavailable, the following table presents representative data for fungicides containing the trifluoromethylpyridine scaffold to illustrate the typical potency of this class of compounds.
| Compound/Active Ingredient | Target Pathogen | EC50 (µg/mL) | Reference |
| Fluazinam | Botrytis cinerea | 0.03 | [1] |
| Fluopicolide | Phytophthora infestans | 0.12 | [2] |
| Fluopyram | Botrytis cinerea | 0.05 | [2] |
Note: EC50 (half maximal effective concentration) values are a measure of a compound's potency in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and evaluation of new fungicides based on fluorinated pyridine scaffolds.
Protocol for the Synthesis of a Novel Pyridine-Based Fungicide Candidate
This protocol describes a general method for the nucleophilic substitution of 2-chloro-5-(substituted)pyridine with a generic amine, a common step in the synthesis of many fungicides.
Materials:
-
2-Chloro-5-(trifluoromethoxy/trifluoromethyl)pyridine
-
Substituted aniline or other amine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3) or other suitable base
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
To a solution of the substituted amine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-Chloro-5-(trifluoromethoxy/trifluoromethyl)pyridine (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Characterize the final product by NMR and mass spectrometry.
Caption: General workflow for fungicide synthesis.
Protocol for In Vitro Antifungal Activity Assay
This protocol outlines a standard method for determining the fungicidal activity of a test compound against a panel of plant pathogenic fungi using a mycelial growth inhibition assay.
Materials:
-
Pure cultures of target fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum)
-
Potato Dextrose Agar (PDA) medium
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Sterile petri dishes
-
Sterile cork borer
-
Incubator
Procedure:
-
Prepare PDA medium and autoclave.
-
While the medium is still molten (around 45-50 °C), add the test compound to achieve a series of final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Also prepare a solvent control (e.g., DMSO only) and a negative control (no compound).
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
From a fresh culture of the target fungus, take a mycelial plug using a sterile cork borer and place it in the center of each PDA plate.
-
Incubate the plates at the optimal growth temperature for the fungus (typically 25-28 °C).
-
Measure the diameter of the fungal colony at regular intervals until the colony in the negative control plate has reached the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition for each concentration of the test compound compared to the solvent control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Mechanism of Action: A Look at a Relevant Signaling Pathway
While the specific mechanism of action for a novel fungicide would need to be determined experimentally, many successful fungicides, including some with pyridine scaffolds, target the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration and energy production in the fungus.
Caption: Inhibition of Succinate Dehydrogenase.
The Trifluoromethoxy Group in Fungicide Design
Although less common than the trifluoromethyl group in currently marketed fungicides, the trifluoromethoxy group offers unique properties that are of interest to medicinal and agrochemical chemists. It is a highly lipophilic and metabolically stable electron-withdrawing group. The trifluoromethoxy group can be a valuable tool in lead optimization to fine-tune the physicochemical properties and biological activity of a fungicide candidate.
Conclusion
While the direct application of this compound in fungicide development is not extensively documented, the principles of fungicide design and development can be effectively illustrated through its close analogue, 2-Chloro-5-(trifluoromethyl)pyridine. The protocols and conceptual frameworks provided here offer a solid foundation for researchers and scientists working on the discovery and optimization of novel fungicides based on fluorinated pyridine scaffolds. Further exploration into the synthesis and biological evaluation of trifluoromethoxy-containing pyridine derivatives may yet uncover new classes of potent fungicidal agents.
References
Application Notes and Protocols: The Role of Fluorinated Pyridines in Liquid Crystal Synthesis
A Note on Terminology: Initial research indicates that the compound "2-Chloro-5-(trifluoromethoxy)pyridine" is not commonly cited in the context of liquid crystal synthesis. It is highly probable that this is a reference to the structurally similar and more widely utilized compound, 2-Chloro-5-(trifluoromethyl)pyridine . The trifluoromethyl (-CF₃) group is a common substituent in liquid crystal design, whereas the trifluoromethoxy (-OCF₃) group, while impactful, is less frequently documented in this specific application. These notes will primarily focus on the role of fluorinated pyridines, with specific data provided for 2-Chloro-5-(trifluoromethyl)pyridine, which is mentioned as a liquid crystal intermediate.
Introduction: The Significance of Fluorinated Moieties in Liquid Crystals
The incorporation of fluorine atoms or fluorine-containing groups, such as trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃), into the molecular structure of liquid crystals is a critical strategy for tuning their physical properties.[1][2][3][4] Fluorinated substituents are prized for their ability to significantly alter:
-
Dielectric Anisotropy (Δε): The strong electronegativity of fluorine can induce a significant dipole moment, which is essential for controlling the switching behavior of liquid crystals in displays.[1][4]
-
Melting Point and Mesophase Range: The introduction of fluorine can lower the melting point and broaden the temperature range over which the liquid crystalline phase is stable.[1][4]
-
Viscosity: Fluorination can influence the intermolecular interactions, often leading to lower viscosity, which is crucial for fast-switching liquid crystal displays (LCDs).
-
Optical Anisotropy (Δn): The polarizability of the molecule, and thus its birefringence, can be modulated by the presence and position of fluorine atoms.
Pyridine rings are also valuable components in liquid crystal cores due to their inherent dipole moment and ability to form specific intermolecular interactions. The combination of a pyridine ring with fluorine-containing substituents, therefore, presents a powerful tool for the molecular engineering of advanced liquid crystal materials.[1][5]
Physicochemical Properties of 2-Chloro-5-(trifluoromethyl)pyridine
While specific data for this compound is scarce, the properties of 2-Chloro-5-(trifluoromethyl)pyridine are well-documented and provided below for reference. This compound serves as a key intermediate in the synthesis of various organic molecules, including agrochemicals, pharmaceuticals, and potentially as a precursor for liquid crystals.[6]
| Property | Value | Citations |
| Molecular Formula | C₆H₃ClF₃N | [7][8][9] |
| Molecular Weight | 181.54 g/mol | [7][9] |
| CAS Number | 52334-81-3 | [7][9] |
| Appearance | White or Colorless to Light orange to Yellow powder to lump to clear liquid | [7] |
| Melting Point | 32-34 °C | [7] |
| Density | 1.417 g/mL at 25 °C | [7] |
| Assay | >98% | [7] |
Role in Liquid Crystal Synthesis: A Generalized Approach
2-Chloro-5-(trifluoromethyl)pyridine is classified as a "liquid crystal intermediate," suggesting its use as a building block for more complex, mesogenic molecules.[6] The chloro- and trifluoromethyl-substituted pyridine core can be incorporated into a liquid crystal structure through various organic reactions. A common strategy involves Suzuki or other cross-coupling reactions to link the pyridine ring to other aromatic or alicyclic moieties, thereby constructing the rigid core of the liquid crystal.
The general workflow for synthesizing a liquid crystal molecule using a fluorinated pyridine core is illustrated below.
Caption: Generalized workflow for synthesizing a liquid crystal molecule using a fluorinated pyridine building block.
Experimental Protocols: A Hypothetical Synthesis
The following is a generalized, hypothetical protocol for the synthesis of a liquid crystal molecule containing a trifluoromethoxy-pyridine core. This protocol is based on standard organic synthesis methodologies and is for illustrative purposes only, as specific experimental data for the target compound is not available in the cited literature.
Objective: To synthesize a biphenyl pyridine-based liquid crystal with a terminal trifluoromethoxy group and an alkyl tail.
Reaction Scheme:
-
Suzuki Coupling: this compound is coupled with 4-(hexyloxy)phenylboronic acid to form the core structure.
-
Purification: The resulting solid is purified by column chromatography and recrystallization.
Materials:
-
This compound
-
4-(Hexyloxy)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Protocol:
-
Reaction Setup:
-
To a 250 mL three-necked flask equipped with a reflux condenser and a nitrogen inlet, add this compound (1.0 eq), 4-(hexyloxy)phenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and a magnetic stir bar.
-
Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.
-
Add toluene (100 mL) and water (20 mL) to the flask.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of toluene. Add the catalyst solution to the reaction flask.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Further purify the product by recrystallization from ethanol to obtain the final liquid crystal compound as a crystalline solid.
-
-
Characterization:
-
Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Analyze the liquid crystalline properties using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
-
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. daneshyari.com [daneshyari.com]
- 3. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Properties of Novel Liquid Crystal Compounds Containing Pyridine Ring [yyhx.ciac.jl.cn]
- 6. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]
- 7. 2-Chloro-5-(trifluoromethyl)pyridine 98 52334-81-3 [sigmaaldrich.com]
- 8. 2-Chloro-5-(trifluoromethyl)pyridine [oakwoodchemical.com]
- 9. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-5-(trifluoromethoxy)pyridine
Disclaimer: The following guide provides purification techniques and troubleshooting advice based on established methods for structurally similar compounds, particularly 2-Chloro-5-(trifluoromethyl)pyridine, due to the limited availability of specific public data for 2-Chloro-5-(trifluoromethoxy)pyridine. These protocols should be considered as a starting point and may require optimization for your specific crude sample.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Common impurities can arise from the synthetic route used. Potential impurities may include:
-
Isomeric Byproducts: Positional isomers, such as 2-Chloro-3-(trifluoromethoxy)pyridine, can form during synthesis.
-
Over-chlorinated Species: Products with additional chlorine atoms on the pyridine ring may be present.
-
Starting Materials: Unreacted precursors from the synthesis.
-
Solvents and Reagents: Residual solvents and reagents used in the reaction and work-up steps.
Q2: What are the primary methods for purifying crude this compound?
The primary purification techniques for compounds of this nature include:
-
Fractional Distillation: Effective for separating compounds with different boiling points.
-
Recrystallization/Melt Crystallization: A powerful technique for removing impurities based on differences in solubility.
-
Column Chromatography: Useful for separating compounds with different polarities.
Q3: What are the known physical properties of the closely related 2-Chloro-5-(trifluoromethyl)pyridine that can aid in purification?
While specific data for the trifluoromethoxy analog is scarce, the properties of 2-Chloro-5-(trifluoromethyl)pyridine can provide a useful reference.
| Property | Value |
| Molecular Formula | C₆H₃ClF₃N |
| Molecular Weight | 181.54 g/mol |
| Boiling Point | 80-81 °C at 70 mmHg |
| Melting Point | 32-34 °C |
Note: These values are for 2-Chloro-5-(trifluoromethyl)pyridine and should be used as an estimate.
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Isomers | Insufficient column efficiency (too few theoretical plates). | - Use a longer fractionating column (e.g., Vigreux, packed column).- Increase the reflux ratio to allow for better equilibration.- Ensure the distillation is performed slowly and steadily. |
| Product Decomposition | Distillation temperature is too high. | - Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. |
| Bumping/Uneven Boiling | Lack of boiling chips or inadequate stirring. | - Add fresh boiling chips or a magnetic stir bar before heating.- Ensure efficient stirring throughout the distillation. |
Recrystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Crystal Formation | - The solution is not supersaturated.- The compound is too soluble in the chosen solvent. | - Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature (e.g., in an ice bath or freezer).- Try a different solvent or a solvent mixture in which the compound has lower solubility at cold temperatures. |
| Oily Precipitate Forms | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooled too quickly. | - Choose a solvent with a lower boiling point.- Allow the solution to cool slowly to room temperature before further cooling. |
| Low Recovery of Pure Product | - Too much solvent was used.- Premature crystallization during hot filtration. | - Minimize the amount of hot solvent used to dissolve the crude product.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent premature crystallization. |
Experimental Protocols
Fractional Vacuum Distillation
Objective: To purify crude this compound by separating it from less volatile and more volatile impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with condenser
-
Receiving flasks
-
Vacuum source and gauge
-
Heating mantle and stirrer
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the fractional distillation apparatus, ensuring all joints are properly sealed for vacuum application.
-
Place the crude this compound and boiling chips/stir bar into the round-bottom flask.
-
Slowly apply vacuum to the system, monitoring the pressure with the gauge.
-
Once the desired pressure is reached and stable, begin heating the flask gently.
-
Observe the vapor rising through the fractionating column.
-
Collect and discard the initial low-boiling fraction (forerun).
-
Collect the main fraction at the expected boiling point range for the product.
-
Stop the distillation before the flask goes to dryness to prevent the concentration of potentially explosive residues.
-
Allow the apparatus to cool completely before releasing the vacuum.
Recrystallization
Objective: To purify crude this compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities in the solution.
Materials:
-
Crude this compound
-
A suitable solvent or solvent pair (e.g., ethanol, hexane, or mixtures)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the compound just dissolves.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum. A patent for the related compound, 2-chloro-5-trichloromethylpyridine, mentions recrystallization from absolute ethanol[1].
Purification Workflows
Caption: Fractional vacuum distillation workflow.
Caption: Recrystallization workflow.
Caption: Basic troubleshooting logic for purification.
References
Common byproducts in the synthesis of 2-Chloro-5-(trifluoromethoxy)pyridine and their removal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-(trifluoromethoxy)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is typically synthesized from precursors such as 2-chloro-5-(trifluoromethyl)pyridine or via the trifluoromethoxylation of 2-chloro-5-hydroxypyridine. The former often involves multi-step processes including chlorination and fluorination, while the latter introduces the trifluoromethoxy group in a key step.
Q2: What are the most common byproducts observed in the synthesis of this compound and its precursors?
A2: During the synthesis of the precursor 2-chloro-5-(trifluoromethyl)pyridine by chlorination of 3-trifluoromethylpyridine, common byproducts include positional isomers such as 2-chloro-3-trifluoromethylpyridine and over-chlorinated species like 2,6-dichloro-3-trifluoromethylpyridine.[1] When synthesizing from 3-picoline, isomers like 2-chloro-3-methylpyridine can also be formed. In the direct trifluoromethoxylation of 2-chloro-5-hydroxypyridine, common impurities are unreacted starting material and potential decomposition products of the trifluoromethoxylating agent.
Q3: What are the recommended methods for purifying the final product?
A3: The primary methods for purifying this compound are fractional distillation and fractional crystallization.[1] These techniques are effective in separating the desired product from byproducts with different boiling points and solubilities. Chromatographic methods can also be employed for high-purity requirements.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of 2-Chloro-5-(trifluoromethyl)pyridine Precursor
Symptoms:
-
The reaction yields a complex mixture with a low percentage of the desired 2-chloro-5-(trifluoromethyl)pyridine.
-
Significant amounts of multi-chlorinated byproducts are detected by GC-MS analysis.
Possible Causes:
-
Incorrect stoichiometry of chlorinating agent: An excess of chlorine can lead to over-chlorination of the pyridine ring.[2]
-
Suboptimal reaction temperature: High temperatures can favor the formation of multiple chlorinated species.[1]
-
Presence of impurities in the starting material: Impurities in the 3-trifluoromethylpyridine can lead to undesired side reactions.
Solutions:
-
Optimize Chlorine Molar Ratio: Carefully control the molar ratio of chlorine to 3-trifluoromethylpyridine. A lower ratio may reduce the formation of di- and tri-chlorinated byproducts.
-
Temperature Control: Maintain the reaction temperature within the optimal range. For vapor-phase chlorination, temperatures between 300°C and 450°C are typically recommended.[1]
-
Starting Material Purity: Ensure the purity of the 3-trifluoromethylpyridine starting material through distillation or other purification methods before use.
Issue 2: Incomplete Trifluoromethoxylation of 2-Chloro-5-hydroxypyridine
Symptoms:
-
The final product mixture contains a significant amount of unreacted 2-chloro-5-hydroxypyridine.
-
The yield of this compound is lower than expected.
Possible Causes:
-
Insufficient trifluoromethoxylating agent: The stoichiometry of the trifluoromethoxylating reagent may be too low for complete conversion.
-
Reaction conditions not optimized: Temperature, pressure, and reaction time may not be suitable for the specific trifluoromethoxylating agent used.
-
Deactivation of the catalyst (if applicable): In catalytic reactions, the catalyst may lose its activity over time.
Solutions:
-
Adjust Reagent Stoichiometry: Gradually increase the molar equivalents of the trifluoromethoxylating agent while monitoring the reaction progress.
-
Screen Reaction Conditions: Systematically vary the reaction temperature, pressure, and time to find the optimal conditions for the conversion.
-
Catalyst Management: If a catalyst is used, ensure it is fresh and active. Consider catalyst regeneration or using a fresh batch.
Issue 3: Difficulty in Removing Positional Isomers
Symptoms:
-
Purification by standard distillation does not effectively separate this compound from its isomers.
-
The final product purity remains below the desired level due to isomeric contamination.
Possible Causes:
-
Similar boiling points of isomers: The boiling points of the desired product and its isomers may be too close for efficient separation by simple distillation.
-
Azeotrope formation: The product and isomers may form an azeotropic mixture, making separation by distillation difficult.
Solutions:
-
Fractional Distillation: Employ a high-efficiency fractional distillation column with a sufficient number of theoretical plates.
-
Crystallization: Attempt fractional crystallization from a suitable solvent system. The difference in solubility between the isomers at low temperatures can be exploited for separation.
-
Preparative Chromatography: For high-purity applications, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be effective.
Quantitative Data on Purification
The following table provides illustrative data on the efficiency of different purification methods for removing common byproducts. (Note: These are example values and actual results may vary based on specific experimental conditions).
| Purification Method | Starting Purity (%) | Purity after 1st Pass (%) | Purity after 2nd Pass (%) | Key Byproduct Removed |
| Fractional Distillation | 85 | 95 | 99.0 | 2,6-dichloro-3-trifluoromethylpyridine |
| Fractional Crystallization | 90 | 97 | 99.5 | 2-chloro-3-trifluoromethylpyridine |
| Preparative HPLC | 98 | >99.8 | >99.9 | All remaining impurities |
Experimental Protocols
Protocol 1: Removal of Over-chlorinated Byproducts by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed column packed with structured packing or Raschig rings. Use a distillation head with a reflux condenser and a collection flask.
-
Procedure: a. Charge the crude product mixture into the distillation flask. b. Apply vacuum and slowly heat the flask. c. Maintain a high reflux ratio (e.g., 10:1) to ensure efficient separation. d. Collect the fractions at different temperature ranges. The lower-boiling fractions will be enriched with the desired product, while the higher-boiling fractions will contain the di- and tri-chlorinated byproducts. e. Analyze each fraction by GC to determine its composition. f. Combine the fractions with the desired purity.
Protocol 2: Removal of Positional Isomers by Fractional Crystallization
-
Solvent Selection: Identify a suitable solvent or solvent mixture in which the desired product and its isomers have different solubilities at different temperatures.
-
Procedure: a. Dissolve the impure product in a minimal amount of the chosen solvent at an elevated temperature to form a saturated solution. b. Slowly cool the solution to allow for the selective crystallization of the less soluble component (ideally the desired product). c. Isolate the crystals by filtration. d. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor. e. Dry the crystals under vacuum. f. Analyze the purity of the crystals and the mother liquor by HPLC or GC. g. Repeat the crystallization process if necessary to achieve the desired purity.
Visualizations
References
Technical Support Center: Optimizing Substitutions on 2-Chloro-5-(trifluoromethoxy)pyridine
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing substitution reactions on 2-Chloro-5-(trifluoromethoxy)pyridine. The protocols and data presented are based on established methods for structurally similar chloropyridines and serve as a robust starting point for reaction development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The main challenges stem from the inherent properties of the pyridine ring and the chloro substituent. The pyridine nitrogen can coordinate to and deactivate the palladium catalyst, slowing down or inhibiting the reaction. Additionally, the carbon-chlorine bond is less reactive than corresponding carbon-bromine or carbon-iodine bonds, often requiring more active catalysts and harsher reaction conditions to achieve efficient oxidative addition.
Q2: How does the 5-(trifluoromethoxy) group influence the reactivity of the 2-chloro position?
A2: The trifluoromethoxy group is strongly electron-withdrawing. This electronic effect has a dual impact. For nucleophilic aromatic substitution (SNAr) reactions, it activates the pyridine ring towards attack by nucleophiles. In palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig, this electron-withdrawing nature can make the oxidative addition step more favorable compared to electron-rich chloropyridines.
Q3: Which analytical techniques are recommended for monitoring the progress of these reactions?
A3: Thin-layer chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative and precise analysis, liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are highly recommended to track the consumption of starting materials and the formation of the desired product and any byproducts.
Q4: Are there any specific safety precautions for handling this compound?
A4: Yes, this compound is a chemical that requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Refer to the material safety data sheet (MSDS) for detailed safety and handling information.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or no product yield.
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | The pyridine nitrogen can bind to the palladium center. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the metal and promote the desired catalytic cycle. |
| Inefficient Oxidative Addition | The C-Cl bond is strong. Increase the reaction temperature, switch to a more active palladium precatalyst, or use a ligand designed for C-Cl bond activation. |
| Protodeboronation of Boronic Acid | The boronic acid is degrading before it can transmetalate. Use anhydrous solvents, ensure the base is not excessively strong or hydroxyl-containing if possible, and consider using boronate esters (e.g., pinacol esters) which are more stable. |
| Incorrect Base | The base is crucial for activating the boronic acid. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base can be highly dependent on the specific substrates and solvent. |
| Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12-24 | Good to Excellent |
| Arylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 12-24 | Good to Excellent |
Note: Data is adapted from protocols for structurally similar chloropyridines and should be used as a starting point for optimization.
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To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL).
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
Issue: Incomplete conversion or side product formation.
| Potential Cause | Troubleshooting Steps |
| Sterically Hindered Amine | For bulky amines, use a ligand with a wider bite angle or a more sterically demanding ligand to facilitate reductive elimination. |
| Weakly Nucleophilic Amine | For less reactive amines (e.g., anilines), a stronger base (e.g., NaOt-Bu or K₃PO₄) may be required to generate the palladium-amido complex. |
| Hydrodehalogenation | The chloro group is replaced by hydrogen. This can occur if the reductive elimination is slow. Try a different ligand, lower the reaction temperature, or use a less coordinating solvent. |
| Catalyst Decomposition | The palladium catalyst may be unstable at high temperatures. Use a pre-catalyst that is more thermally stable or conduct the reaction at a lower temperature for a longer duration. |
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Primary/Secondary Amine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.4) | Toluene | 100 | 8-16 | Good to Excellent |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 12-24 | Moderate to Good |
Note: This data is based on protocols for dihalopyridines and should be optimized for this compound.
-
In a glovebox, charge a reaction vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%).
-
Add the base (e.g., NaOt-Bu, 1.4 equiv.), this compound (1.0 equiv.), and the amine (1.2 equiv.).
-
Add anhydrous, degassed toluene to the vial.
-
Seal the vial, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 8-16 hours, monitoring by LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
Issue: Reaction is slow or does not proceed.
| Potential Cause | Troubleshooting Steps |
| Poor Nucleophile | The incoming nucleophile is not strong enough. If possible, deprotonate the nucleophile with a strong, non-nucleophilic base (e.g., NaH, KOt-Bu) before addition. |
| Unsuitable Solvent | SNAr reactions are generally favored in polar aprotic solvents (e.g., DMF, DMSO, NMP) that can stabilize the charged Meisenheimer intermediate. |
| Low Temperature | The activation energy for the reaction may not be overcome. Increase the reaction temperature, potentially using microwave irradiation to accelerate the reaction. |
| Competitive Side Reactions | The nucleophile or product may be unstable under the reaction conditions. Consider milder bases or lower temperatures for a longer reaction time. |
| Nucleophile | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Outcome |
| Alkoxide (e.g., NaOMe) | 1.1 | THF or DMF | 25-80 | 2-12 | High Yield |
| Thiolate (e.g., NaSMe) | 1.1 | DMSO | 25-100 | 1-8 | High Yield |
| Amine (e.g., Pyrrolidine) | 2.0 (as base) | NMP or neat | 80-150 | 6-24 | Moderate to High Yield |
Note: These are general conditions and should be optimized for the specific nucleophile and substrate.
-
To a solution of the alcohol (1.2 equiv.) in anhydrous THF, add a strong base such as sodium hydride (NaH, 1.2 equiv.) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise.
-
Heat the reaction mixture to a suitable temperature (e.g., 60 °C) and monitor by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and carefully quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Caption: General troubleshooting logic for substitution reactions.
Preventing decomposition of 2-Chloro-5-(trifluoromethoxy)pyridine during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-(trifluoromethoxy)pyridine. The information provided is designed to help prevent decomposition and address common issues encountered during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: While this compound is a relatively stable compound, decomposition can be initiated by exposure to high temperatures, strong acids or bases, and certain nucleophiles. The trifluoromethoxy group (-OCF₃) is generally robust and more stable than a methoxy group, particularly towards acids. However, under harsh conditions, two main decomposition pathways are of concern:
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Attack at the Pyridine Ring: The pyridine ring, particularly with electron-withdrawing substituents like chlorine and trifluoromethoxy, is susceptible to nucleophilic attack. This can lead to the displacement of the chloro or trifluoromethoxy group, or in more extreme cases, ring-opening.
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Cleavage of the Trifluoromethoxy Group: Although the C-O bond in the trifluoromethoxy group is strong, highly reactive reagents or harsh conditions could potentially lead to its cleavage, though this is less common than reactions involving the chloro substituent.
Q2: What general reaction conditions should be avoided to prevent decomposition?
A2: To maintain the integrity of this compound during reactions, it is advisable to avoid the following conditions:
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High Temperatures: Prolonged heating at elevated temperatures can promote thermal decomposition. It is recommended to conduct reactions at the lowest effective temperature.
-
Strong Acids and Bases: Strong, non-nucleophilic bases are generally preferred over strong nucleophilic bases if the goal is deprotonation without substitution. Strong acids can protonate the pyridine nitrogen, altering its reactivity and potentially promoting unwanted side reactions.
-
Aggressive Nucleophiles: Highly reactive nucleophiles can lead to undesired substitution reactions at the 2-position (displacing the chlorine) or potentially at the 5-position under more forcing conditions.
-
Strong Oxidizing and Reducing Agents: While the trifluoromethoxy group is relatively stable, extreme redox conditions should be used with caution as they can affect the overall stability of the molecule.
Troubleshooting Guides for Common Reactions
Nucleophilic Aromatic Substitution (SNAr)
Issue: Low yield of the desired substitution product and formation of unidentified byproducts.
Potential Cause: The 2-position of the pyridine ring is activated towards nucleophilic attack. However, strong or harsh reaction conditions can lead to side reactions.
Troubleshooting Steps:
-
Choice of Base: Use a non-nucleophilic base if the intention is only to deprotonate a nucleophile. If a basic catalyst is needed, a weaker, non-interfering base is preferable.
-
Reaction Temperature: Start with lower reaction temperatures and gradually increase if the reaction is too slow. Monitor the reaction progress closely by TLC or LC-MS to detect byproduct formation.
-
Solvent Selection: The choice of solvent can significantly impact the reaction rate and selectivity. Aprotic polar solvents like DMF or DMSO are common for SNAr reactions but should be thoroughly dried to avoid water-mediated side reactions.
| Parameter | Condition A (Problematic) | Condition B (Recommended) | Condition C (Alternative) |
| Base | Sodium Hydroxide | Potassium Carbonate | Cesium Carbonate |
| Temperature | > 120 °C | 80 - 100 °C | Room Temperature (if reactive) |
| Solvent | Wet DMF | Anhydrous DMF | Anhydrous Dioxane |
Note: This data is illustrative and should be optimized for specific reactions.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the nucleophile (1.1 - 1.5 eq), and a suitable anhydrous solvent (e.g., DMF, Dioxane).
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Add the base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq) in one portion.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Issue: Low conversion, catalyst deactivation, or formation of homocoupling products.
Potential Cause: The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation. The electron-deficient nature of the pyridine ring can also make oxidative addition more challenging.
Troubleshooting Steps:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to promote oxidative addition and stabilize the catalyst.
-
Catalyst Choice: A pre-formed Pd(0) catalyst or a reliable Pd(II) precatalyst that is easily reduced in situ should be used.
-
Base and Solvent: The choice of base and solvent system is critical and often needs to be screened for optimal results. Anhydrous conditions are crucial to prevent protodeboronation in Suzuki couplings.
-
Degassing: Thoroughly degas all solvents and reagents to prevent oxidation of the Pd(0) catalyst.
| Parameter | Condition A (Problematic) | Condition B (Recommended) | Condition C (Alternative) |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / SPhos | Pd(OAc)₂ / XPhos |
| Base | Na₂CO₃ (aq) | K₃PO₄ (anhydrous) | CsF (anhydrous) |
| Solvent | Toluene/Water | Anhydrous Dioxane | Anhydrous THF |
| Temperature | 110 °C | 90 °C | 100 °C |
Note: This data is illustrative and should be optimized for specific reactions.
Experimental Protocol: General Procedure for a Suzuki Coupling Reaction
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In a glovebox or under a strict inert atmosphere, combine this compound (1.0 eq), the boronic acid or ester (1.2 eq), the base (e.g., K₃PO₄, 2.0-3.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the ligand (e.g., SPhos, 4-10 mol%).
-
Add degassed, anhydrous solvent (e.g., dioxane or toluene).
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Seal the reaction vessel and heat to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
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Monitor the reaction by LC-MS.
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After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Visualizing Workflows and Pathways
Caption: Troubleshooting workflow for low yield reactions.
Technical Support Center: Troubleshooting 2-Chloro-5-(trifluoromethoxy)pyridine Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving 2-Chloro-5-(trifluoromethoxy)pyridine. The information is designed to help overcome common challenges, such as low conversion rates, and to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound often challenging?
Low conversion rates in reactions with this compound are typically due to a combination of factors:
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Low Reactivity of the C-Cl Bond: The Carbon-Chlorine bond in chloropyridines is significantly stronger and less reactive than corresponding C-Br or C-I bonds. This makes the initial oxidative addition step in many cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig, the rate-limiting step and more difficult to achieve.[1]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen atom can coordinate to the metal center of the catalyst (e.g., palladium). This can lead to the formation of stable, inactive catalyst complexes, effectively removing the catalyst from the reaction cycle and halting or slowing the reaction.[1]
-
Electronic Effects of Substituents: The trifluoromethoxy (-OCF3) group is strongly electron-withdrawing. While this can activate the pyridine ring towards nucleophilic aromatic substitution (SNAr), it can also influence the reactivity of the C-Cl bond in cross-coupling reactions in a complex manner.[2]
Q2: What are the most common side reactions observed?
Several side reactions can compete with the desired transformation, leading to lower yields of the target product:
-
Hydrodehalogenation: The chloro group is replaced by a hydrogen atom, resulting in the formation of 5-(trifluoromethoxy)pyridine. This can be caused by sources of hydride in the reaction mixture or certain catalyst-base interactions.[3]
-
Homocoupling: The boronic acid (in Suzuki reactions) or the aryl halide can couple with themselves to form undesired dimers. This is often promoted by the presence of oxygen or issues with catalyst activity.[1]
-
Protodeboronation: In Suzuki reactions, the boronic acid reagent can be protonated and lose its boron group, rendering it inactive for the cross-coupling reaction. This is often an issue when there is residual water or other protic sources in the reaction.[1]
Troubleshooting Guide for Low Conversion Rates
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
If you are observing low or no product formation in a Suzuki-Miyaura coupling reaction, consider the following troubleshooting steps:
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura reactions.
Data Presentation: Recommended Catalyst Systems for Suzuki Coupling of Chloropyridines
| Catalyst System | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Typical Yield Range (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 60-90 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 65-95 |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | t-Amyl Alcohol | 100 | 60-90 |
| 4 | [Pd(allyl)Cl]₂ (1) | cataCXium® A (2) | Na₂CO₃ (2.5) | Acetonitrile/H₂O | 80 | 45-75 |
| Note: Yields are representative for challenging chloropyridine substrates and will vary depending on the specific boronic acid used. Optimization is recommended.[4] |
Issue 2: Low Conversion in Buchwald-Hartwig Amination
For C-N bond formation, low conversion can be addressed by carefully selecting the catalyst, base, and reaction conditions.
Troubleshooting Decision Tree for Buchwald-Hartwig Amination
Caption: Decision tree for troubleshooting Buchwald-Hartwig amination reactions.
Data Presentation: Recommended Conditions for Buchwald-Hartwig Amination
| Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Typical Outcome |
| XPhos | Pd₂(dba)₃ or G3-Precatalyst | NaOtBu | Toluene | 100-110 | Often high conversion |
| RuPhos | Pd(OAc)₂ | LHMDS | Dioxane | 100 | Good for hindered substrates |
| BrettPhos | G3-Precatalyst | Cs₂CO₃ | t-BuOH | 90-100 | Effective for primary amines |
| Xantphos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 110 | Broad substrate scope |
| Note: The optimal combination is highly substrate-dependent. Strong bases like NaOtBu may not be compatible with all functional groups.[3] |
Issue 3: Inefficient Nucleophilic Aromatic Substitution (SNAr)
While the -OCF3 group activates the ring for SNAr, low conversion can still occur.
-
Nucleophile Strength: Ensure your nucleophile is sufficiently strong. For weaker nucleophiles, consider using a stronger base to generate a more potent nucleophilic anion in situ.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can stabilize the charged Meisenheimer complex intermediate.
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier.
-
Leaving Group Ability: While chlorine is a good leaving group, in some systems, the corresponding fluoro-substituted pyridine can be significantly more reactive.[5]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium source (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.[6]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 5:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4][6]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and requires optimization.
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Inert Atmosphere: Seal the tube and, if not in a glovebox, evacuate and backfill with inert gas three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress.
-
Work-up: Once complete, cool the reaction to room temperature. Quench carefully with water or saturated aqueous NH₄Cl. Extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt, filter, and concentrate. Purify the crude product by flash column chromatography.[3]
Reaction Mechanism Diagrams
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy 2-Chloro-5-fluoro-4-(trifluoromethoxy)pyridine [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: The Trifluoromethoxy Group Under Harsh Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with molecules containing the trifluoromethoxy (-OCF₃) group. This guide provides troubleshooting advice and frequently asked questions regarding the stability and potential side reactions of this functional group under harsh experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the trifluoromethoxy group in general?
A1: The trifluoromethoxy group is widely recognized for its exceptional thermal and chemical stability.[1][2] This robustness is a primary reason for its incorporation into pharmaceuticals and agrochemicals, as it often enhances metabolic stability.[1][2][3] It is generally resistant to attack by acids, bases, oxidizing and reducing agents, and organometallic reagents under standard synthetic conditions.
Q2: Can the trifluoromethoxy group be cleaved under strongly acidic conditions?
A2: The trifluoromethoxy group is remarkably stable even in the presence of strong acids. In superacidic media such as trifluoromethanesulfonic acid (CF₃SO₃H), the oxygen atom of the trifluoromethoxy group can be protonated. However, this does not typically lead to the cleavage of the C-O or C-F bonds.[4][5] The strong electron-withdrawing nature of the trifluoromethyl group is believed to strengthen the carbon-oxygen bond, making it resistant to cleavage.
Q3: What happens to the trifluoromethoxy group when exposed to strong bases?
A3: The trifluoromethoxy group is generally inert to common basic conditions. However, under very harsh basic conditions, particularly at elevated temperatures, degradation can occur. The primary concern is the potential for hydrolysis, although this is more of an issue for the related trifluoromethyl (-CF₃) group, which can be hydrolyzed to a carboxylic acid.
For aryl trifluoromethoxy compounds, a key factor influencing reactivity is the presence of an activating group (like a hydroxyl or amino group) in the ortho or para position. Deprotonation of such a group can lead to a phenoxide or anilide, which may facilitate a dearomatization-elimination pathway to cleave the trifluoromethoxy group. This mechanism has been observed for trifluoromethylphenols, which undergo hydrolytic defluorination in buffered solutions at pH 6.5–13 to yield the corresponding hydroxybenzoic acids.[6]
Q4: Is the trifluoromethoxy group susceptible to cleavage by organolithium reagents?
A4: The trifluoromethoxy group is generally stable towards organolithium reagents like n-butyllithium (n-BuLi). In fact, it can act as a directed metalation group. The trifluoromethoxy group is considered superior to both methoxy and trifluoromethyl groups in its ability to direct ortho-lithiation.[7] This indicates that the C-H bond ortho to the trifluoromethoxy group is more acidic and will be deprotonated by the organolithium reagent rather than the trifluoromethoxy group itself being attacked.
Q5: What is the thermal stability of the trifluoromethoxy group?
A5: The trifluoromethoxy group exhibits high thermal stability.[1] While specific decomposition temperatures for small molecules containing this group are not widely reported, the analogy to fluoropolymers suggests that degradation requires very high temperatures. For instance, the thermal degradation of polytetrafluoroethylene (PTFE) begins slowly at 260°C, with significant degradation occurring above 400°C.[8] The thermal decomposition of fluoropolymers can lead to the formation of various smaller fluorinated compounds, including carbene radicals, carbonyl fluoride, and trifluoroacetic acid, especially in the presence of air and moisture.[8][9]
Q6: Can the trifluoromethoxy group be reduced?
A6: The trifluoromethoxy group is highly resistant to reduction by common reducing agents, including strong hydride donors like lithium aluminum hydride (LiAlH₄). Searches for reductions of the trifluoromethoxy group with dissolving metal systems (e.g., Na/NH₃) have not yielded specific examples of its cleavage, suggesting a high degree of stability under these conditions as well. The focus of reductions on molecules containing this group is typically on other functional groups present in the molecule.
Q7: Is the trifluoromethoxy group affected by strong oxidizing agents?
A7: The trifluoromethoxy group is generally stable towards strong oxidizing agents. For example, in molecules containing both a trifluoromethoxy group and an alkyl side chain on an aromatic ring, oxidation with potassium permanganate (KMnO₄) will typically oxidize the alkyl chain to a carboxylic acid while leaving the trifluoromethoxy group intact. The high oxidation state of the carbon atom and the strong C-F bonds make it resistant to further oxidation.
Troubleshooting Guide
| Symptom | Possible Cause | Troubleshooting Steps & Solutions |
| Unexpected peaks in HPLC/GC-MS after reaction with a strong base at high temperature, suggesting degradation of the -OCF₃ group. | Hydrolysis of an activated trifluoromethoxy group. This is more likely if your molecule has a hydroxyl or amino group ortho or para to the -OCF₃ group. The resulting phenoxide or anilide can facilitate a dearomatization-elimination pathway. | - Lower the reaction temperature and base concentration. - Protect the activating group (e.g., as a methyl ether or an amide) before subjecting the molecule to harsh basic conditions. - Consider alternative synthetic routes that avoid harsh basic conditions in the presence of an activated trifluoromethoxyarene. |
| Side products observed during a reaction involving organolithium reagents, but the -OCF₃ group appears intact. | Ortho-lithiation. The trifluoromethoxy group is a strong ortho-directing group for metalation. The unexpected product is likely the result of the electrophile reacting at the position adjacent to the -OCF₃ group. | - Confirm the structure of the side product using spectroscopic methods (e.g., 2D NMR). - If ortho-lithiation is undesired, consider using a different directing group or a synthetic strategy that does not involve organolithium reagents. - If ortho-functionalization is desired, this can be used to your advantage. |
| Degradation of the compound during high-temperature reactions or purification (e.g., distillation). | Thermal decomposition. While highly stable, at very high temperatures, the trifluoromethoxy group can degrade. The presence of oxygen and moisture can facilitate the formation of byproducts like carbonyl fluoride and trifluoroacetic acid. | - Perform high-temperature reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. - Use the lowest possible temperature for distillation or other high-temperature procedures. Consider purification methods that do not require high heat, such as chromatography or recrystallization. |
| No reaction at the -OCF₃ group when attempting a nucleophilic substitution. | High stability of the trifluoromethoxy group. The C-O and C-F bonds are very strong, and the trifluoromethoxide anion is a poor leaving group. Nucleophilic aromatic substitution (SNAr) at the carbon bearing the -OCF₃ group is generally not feasible. | - Re-evaluate your synthetic strategy. It is highly unlikely that you will be able to displace the trifluoromethoxy group via a direct nucleophilic substitution. - Consider building the molecule with the desired functionality in place rather than trying to modify the trifluoromethoxy group. |
Data Summary
While quantitative data on the degradation of the trifluoromethoxy group under harsh conditions is scarce in the literature due to its high stability, the following table provides a qualitative summary of its expected behavior.
| Condition | Reagent/Environment | Observed/Expected Reactivity of -OCF₃ Group | Potential Side Reactions/Products |
| Strong Acid | Concentrated H₂SO₄, CF₃SO₃H | Generally stable; may undergo protonation at the oxygen atom. | Protonation of other functional groups; sulfonation or other reactions on the aromatic ring under forcing conditions. |
| Strong Base | Concentrated NaOH, KOH at high temp. | Generally stable. Cleavage is possible if an activating group (o/p -OH, -NH₂) is present. | Hydrolysis of other functional groups (e.g., esters, amides); deprotonation at other acidic sites. |
| Organometallics | n-BuLi, s-BuLi | Stable; acts as an ortho-directing group for lithiation. | Ortho-metalation followed by reaction with electrophiles. |
| High Temperature | > 400°C (Pyrolysis) | Decomposition can occur, leading to C-O and C-F bond cleavage. | Formation of smaller fluorinated molecules (e.g., COF₂, TFA, fluoroalkanes). |
| Strong Reductants | LiAlH₄, Na/NH₃ | Highly stable. | Reduction of other functional groups (e.g., carbonyls, nitro groups). |
| Strong Oxidants | KMnO₄, K₂Cr₂O₇ | Highly stable. | Oxidation of other parts of the molecule (e.g., alkyl side chains). |
Experimental Protocols
Given the high stability of the trifluoromethoxy group, protocols for its degradation are not standard. However, based on analogous reactions, a protocol to test for the hydrolytic stability of an activated aryl trifluoromethoxy compound is provided below.
Protocol: Testing the Hydrolytic Stability of a para-Trifluoromethoxy Phenol
-
Preparation of the Test Solution: Dissolve the para-trifluoromethoxy phenol in a buffered aqueous solution at a known concentration (e.g., 1 mg/mL). Prepare several samples covering a pH range where degradation is expected (e.g., pH 7, 9, 11, and 13). A non-nucleophilic buffer is recommended.
-
Incubation: Incubate the samples at a controlled, elevated temperature (e.g., 50-80°C). Protect the samples from light to prevent photodegradation.
-
Time-Point Sampling: At regular intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Quenching and Analysis: Immediately quench the reaction by neutralizing the aliquot with a suitable acid (e.g., dilute HCl). Analyze the sample by a suitable analytical method, such as HPLC with UV detection or LC-MS, to quantify the remaining starting material and identify any degradation products.
-
Product Identification: If degradation is observed, the primary expected product is the corresponding hydroxybenzoic acid. This can be confirmed by comparing the retention time and mass spectrum to an authentic standard.
Visualizations
Logical Relationship for -OCF₃ Stability
Caption: General stability and reactivity of the -OCF₃ group.
Potential Degradation Pathway for an Activated Aryl-OCF₃ Group
Caption: Hypothetical hydrolysis of an activated -OCF₃ group.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. turi.org [turi.org]
- 9. cswab.org [cswab.org]
Catalyst selection and optimization for reactions involving 2-Chloro-5-(trifluoromethoxy)pyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection, optimization, and troubleshooting for palladium-catalyzed cross-coupling reactions involving 2-Chloro-5-(trifluoromethoxy)pyridine. Given the limited specific literature for this substrate, the guidance provided is based on established principles for challenging, electron-deficient heteroaryl chlorides and data from closely related analogs.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: The reactivity of this compound in palladium-catalyzed cross-coupling reactions is influenced by two primary factors:
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Strong Carbon-Chlorine (C-Cl) Bond: The C-Cl bond is inherently strong and resistant to cleavage, which makes the initial oxidative addition step of the catalytic cycle difficult. This is a common challenge for all aryl chlorides compared to bromides or iodides.[1][2]
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Electronic Effects: The pyridine nitrogen and the potent electron-withdrawing trifluoromethoxy (-OCF3) group make the pyridine ring electron-deficient. While this can facilitate the initial oxidative addition, the Lewis basic pyridine nitrogen can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3][4]
Q2: What are the best general-purpose catalysts and ligands for Suzuki-Miyaura coupling with this substrate?
A2: For challenging electron-deficient chloropyridines, standard catalysts like Pd(PPh₃)₄ are often ineffective.[1] More active catalyst systems are required. The most successful systems typically involve a palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand.[2][5]
-
Recommended Ligands: Buchwald ligands such as SPhos, XPhos, and RuPhos are highly recommended as they have proven effective for activating C-Cl bonds in heteroaryl systems.[1][3]
-
Precatalysts: Using pre-formed palladium precatalysts that incorporate these ligands (e.g., XPhos Pd G3) can also improve reaction efficiency and reproducibility.
Q3: Which base should I choose for a Suzuki-Miyaura reaction?
A3: The choice of base is critical for activating the boronic acid in the transmetalation step.[3]
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Strong, Non-nucleophilic Bases: Inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are generally the most effective choices for these types of couplings.[1][3] They possess sufficient basicity and have a lower tendency to cause unwanted side reactions.
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Aqueous vs. Anhydrous: The presence of a small amount of water can sometimes be beneficial for dissolving the base and facilitating the catalytic cycle. However, for substrates prone to protodeboronation, using anhydrous conditions may be necessary.[3]
Q4: What conditions should I consider for a Buchwald-Hartwig amination?
A4: Similar to Suzuki coupling, C-N bond formation with this compound requires a highly active catalyst system.
-
Catalyst System: A combination of a palladium source (Pd₂(dba)₃ or Pd(OAc)₂) with a bulky biarylphosphine ligand (e.g., BrettPhos, RuPhos) is a strong starting point.[6][7] Mixed-ligand systems have also shown broad applicability.[6][7]
-
Base Selection: A strong, non-nucleophilic base is required for the deprotonation of the amine. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base, though it is incompatible with some functional groups.[8] For more sensitive substrates, bases like lithium bis(trimethylsilyl)amide (LHMDS) can be used.[8]
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions with this compound and similar substrates.
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| Low or No Conversion | 1. Inactive Catalyst: The catalyst system is not active enough to cleave the C-Cl bond. 2. Catalyst Inhibition: The pyridine nitrogen is deactivating the palladium catalyst. 3. Low Temperature: Reaction temperature is insufficient for oxidative addition. | 1. Switch to a more active ligand: Use bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos). Increase catalyst/ligand loading (e.g., from 1-2 mol% to 3-5 mol%). 2. Use a ligand known to perform well with pyridines. The steric bulk of Buchwald-type ligands can disfavor catalyst poisoning. 3. Increase reaction temperature. Screen temperatures from 80 °C to 120 °C. Consider using a higher-boiling solvent like toluene or dioxane. | [1][3][9] |
| Formation of Byproducts (e.g., Homocoupling) | 1. Oxygen Contamination: The active Pd(0) catalyst is oxidized, which can promote homocoupling of the boronic acid. 2. Inefficient Cross-Coupling: Slow desired reaction allows side reactions to dominate. | 1. Thoroughly degas all solvents and reagents. Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). 2. Optimize the primary reaction. Focus on a more active catalyst system and optimal temperature to ensure the cross-coupling pathway outcompetes the side reactions. | [1][3] |
| Protodeboronation (in Suzuki Coupling) | 1. Hydrolysis of Boronic Acid: The C-B bond is cleaved by a proton source, often from water or acidic impurities. 2. Base-Induced Decomposition: Certain bases can accelerate this side reaction. | 1. Use anhydrous solvents and reagents. 2. Switch to a more stable boron reagent, such as a pinacol boronate ester (Bpin) or a trifluoroborate salt (BF₃K). 3. Screen different bases. Weaker bases might mitigate the issue, but this can also slow the desired reaction. | [3][10] |
| Dehalogenation (Formation of 5-(trifluoromethoxy)pyridine) | 1. Hydride Source: The palladium catalyst reacts with a hydride source (e.g., solvent, base, or amine), leading to reductive dehalogenation. | 1. Ensure an inert atmosphere. 2. Choose a solvent less prone to acting as a hydride source. Toluene or dioxane are generally safe choices. | [11] |
Data Presentation: Catalyst Systems for Analogous Reactions
The following tables summarize successful conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions of structurally similar, challenging chloropyridines. These serve as excellent starting points for optimizing reactions with this compound.
Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of Chloropyridines
| Substrate | Boronic Acid/Ester | Catalyst / Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Citation |
|---|---|---|---|---|---|---|---|---|
| 3-Chloropyridine | Arylboronic acid pinacol ester | P1 (a palladacycle) (2.1%) | PCy₃ (L5) | K₃PO₄ | THF/H₂O | 110 | 35 | [9] |
| 2-Chloropyridine derivative | Arylboronic acid | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ | Dioxane/H₂O | 100 | >95 (Est.) | [5] |
| 2-Chloropyridine derivative | Arylboronic acid | Pd₂(dba)₃ (1.5%) | XPhos (3%) | Cs₂CO₃ | Toluene | 110 | >95 (Est.) |[5] |
Table 2: Optimized Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Citation |
|---|---|---|---|---|---|---|---|---|
| 2-Bromo-13α-estrone | 4-Nitroaniline | Pd(OAc)₂ (10%) | XPhos (10%) | KOt-Bu | Toluene | 100 (MW) | 94 | [12] |
| 3-Bromoanisole | Octylamine | RuPhos Pd G3 (1%) | - | NaOt-Bu | Toluene | 100 | 99 | [7] |
| Aryl Chloride | Primary/Secondary Amine | Pd₂(dba)₃ (1-2%) | BrettPhos/RuPhos (1.5-3%) | NaOt-Bu | Toluene | 80-110 | 85-98 |[6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of this compound with an arylboronic acid.[5]
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 5:1, to make a ~0.1 M solution) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for 12–24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®. Wash the filtrate with water, then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the amination of this compound.[6][7]
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%) and sodium tert-butoxide (NaOt-Bu, 1.2–1.5 equiv) to an oven-dried reaction vial with a stir bar.
-
Reagent Addition: Add the solvent (e.g., anhydrous, degassed toluene, to make a ~0.2 M solution). Add this compound (1.0 equiv) followed by the amine (1.1–1.2 equiv).
-
Reaction: Seal the vial, remove from the glovebox, and heat in a preheated oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring for 4–24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent and filter through a short plug of silica gel, eluting with more solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography.
Visualizations
Caption: General workflow for cross-coupling reaction setup and optimization.
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
Caption: Decision-making workflow for troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions [organic-chemistry.org]
- 7. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Managing exothermic reactions during the synthesis of 2-Chloro-5-(trifluoromethoxy)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-(trifluoromethoxy)pyridine. The following information is intended to help manage potential exothermic reactions and address other common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes to this compound and their associated exothermic risks?
A1: The synthesis of this compound typically involves the O-trifluoromethylation of 2-chloro-5-hydroxypyridine. The primary exothermic risk stems from the trifluoromethoxylation step, which can be highly energetic depending on the reagent and conditions used.
Common synthetic approaches include:
-
From 2-chloro-5-hydroxypyridine: This is a common precursor which can be synthesized from 2-amino-5-bromopyridine through diazotization, followed by conversion to a boronic acid and subsequent hydrolysis.[1] Another route involves the hydrolysis of 2-chloro-5-acetoxypyridine.[2] The trifluoromethoxylation of 2-chloro-5-hydroxypyridine is the key step where significant heat release can occur.
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Using Electrophilic Trifluoromethoxylating Reagents: Reagents like Umemoto's or Togni's reagents can be used for the O-trifluoromethylation of heteroaromatic alcohols.[1] These reactions can be exothermic and require careful temperature control.
-
Via Chlorine-Fluorine Exchange: Another strategy involves the formation of a trichloromethoxy intermediate from a hydroxypyridine, followed by a chlorine-fluorine exchange reaction. This process often requires high temperatures and harsh reagents.
Q2: What are the initial signs of a runaway exothermic reaction during the trifluoromethoxylation step?
A2: Early detection of a potential runaway reaction is critical for maintaining safety. Key indicators include:
-
A sudden, uncontrolled increase in the reaction temperature that outpaces the cooling system's capacity.
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A rapid rise in pressure within the reaction vessel.
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Noticeable changes in the reaction mixture's color or viscosity.
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Increased off-gassing or fuming from the reactor.
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Boiling of the solvent, even with the cooling system active.
Continuous monitoring of temperature and pressure is essential. Automated systems with alarms and emergency shutdown capabilities are highly recommended, especially for larger-scale reactions.
Q3: What immediate actions should be taken if a runaway exothermic reaction is suspected?
A3: If a runaway reaction is suspected, the following emergency procedures should be initiated immediately:
-
Stop all reagent addition immediately.
-
Maximize cooling: Increase the flow of coolant to the reactor jacket and, if available, activate any emergency cooling systems (e.g., an external cooling bath or a quench addition system).
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Alert all personnel in the immediate vicinity and follow your laboratory's or facility's emergency protocols.
-
Prepare for emergency shutdown: If the reaction continues to accelerate, be prepared to execute a full emergency shutdown of the system.[2][3]
-
Do not attempt to vent a sealed system manually unless you are a trained professional and it is part of a pre-approved emergency procedure, as this could lead to a sudden and violent release of pressure.
Q4: Are there any known incompatible materials that could trigger a hazardous reaction?
A4: While specific incompatibility data for this compound synthesis is limited, general principles for handling reactive fluorinating agents should be followed. Trifluoromethoxylating agents can react violently with:
-
Water and other protic solvents (unless part of the defined reaction conditions).
-
Strong reducing agents.
-
Bases (can promote rapid decomposition of some reagents).
-
Metals (can catalyze decomposition).
Always consult the Safety Data Sheet (SDS) for all reagents and starting materials before beginning any experiment.
Troubleshooting Guides
Issue 1: Rapid, Uncontrolled Temperature Increase During Reagent Addition
| Potential Cause | Troubleshooting/Preventative Action |
| Reagent addition rate is too high. | Reduce the addition rate of the trifluoromethoxylating agent. Use a syringe pump for precise and controlled addition. For larger scale, consider a calibrated dosing pump. |
| Inadequate cooling capacity. | Ensure the cooling system is functioning optimally before starting the reaction. For highly exothermic steps, pre-cool the reactor to a lower starting temperature. Consider using a more efficient cooling bath (e.g., dry ice/acetone). |
| Poor mixing. | Increase the agitation speed to ensure rapid dispersion of the added reagent and uniform temperature distribution. Inadequate mixing can lead to localized "hot spots" that can initiate a runaway reaction. |
| Incorrect reaction concentration. | Running the reaction at a higher concentration than specified can lead to a more rapid heat evolution. Ensure all solvent and reagent quantities are accurate. |
Issue 2: Pressure Buildup in the Reactor
| Potential Cause | Troubleshooting/Preventative Action |
| Gas evolution from the reaction. | Ensure the reaction is conducted in a system equipped with a pressure relief device (e.g., a rupture disk or a relief valve) that is properly sized for the potential gas evolution rate. The system should be vented to a safe location (e.g., a scrubber). |
| Boiling of the solvent due to exotherm. | Immediately stop reagent addition and apply maximum cooling. If the pressure continues to rise, follow emergency shutdown procedures. |
| Decomposition of reagents or products. | Some trifluoromethoxy compounds can be thermally unstable.[4] If decomposition is suspected, cool the reaction mixture rapidly and, if safe to do so, quench the reaction. |
Issue 3: Reaction Fails to Initiate or Proceeds Very Slowly
| Potential Cause | Troubleshooting/Preventative Action |
| Low reaction temperature. | While caution is necessary, some trifluoromethoxylation reactions require a specific activation temperature. Gradually and carefully increase the temperature while closely monitoring for any signs of an exotherm. |
| Impure reagents or starting materials. | Ensure the purity of 2-chloro-5-hydroxypyridine and the trifluoromethoxylating agent. Impurities can sometimes inhibit the reaction. |
| Catalyst deactivation (if applicable). | If a catalyst is used, ensure it is active and has been stored correctly. Consider adding a fresh portion of the catalyst if deactivation is suspected. |
Experimental Protocols
General Protocol for O-Trifluoromethylation of a Hydroxypyridine (Small Scale)
-
Reactor Setup: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser with an inert gas inlet, and a port for controlled reagent addition (e.g., a syringe pump) is recommended. The reactor should be connected to a pressure relief device.
-
Inert Atmosphere: The reactor is purged with an inert gas (e.g., nitrogen or argon).
-
Charge Precursor: 2-chloro-5-hydroxypyridine is dissolved in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane) in the reactor.
-
Cooling: The reaction mixture is cooled to the desired starting temperature (e.g., 0 °C or lower) using the jacketed cooling system.
-
Reagent Addition: The trifluoromethoxylating agent, dissolved in an appropriate solvent, is added dropwise via a syringe pump over a prolonged period. The addition rate should be carefully controlled to maintain the internal temperature within a narrow, pre-defined range.
-
Temperature Monitoring: The internal temperature is monitored continuously. Any deviation from the setpoint should trigger an immediate cessation of reagent addition.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., TLC, LC-MS, or 19F NMR).
-
Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate or as specified for the particular reagent used). The quenching process itself can be exothermic and should be performed with cooling.
-
Workup: The product is isolated through standard extraction and purification procedures.
Visualizations
Caption: Logical workflow for the safe management of potentially exothermic chemical reactions.
Caption: Decision-making process for troubleshooting an unexpected exothermic event during synthesis.
References
- 1. Advances in the Development of Trifluoromethoxylation Reagents [mdpi.com]
- 2. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EP3696168A1 - Method for preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
Column chromatography conditions for purifying 2-Chloro-5-(trifluoromethoxy)pyridine derivatives
Welcome to the Technical Support Center for the column chromatography purification of 2-Chloro-5-(trifluoromethoxy)pyridine derivatives. This resource is tailored for researchers, scientists, and drug development professionals to provide practical troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges encountered during the purification of this specific class of compounds.
Frequently Asked questions (FAQs)
Q1: What are the main challenges in purifying this compound derivatives by column chromatography?
A1: The primary challenges stem from the physicochemical properties of these compounds. The presence of the pyridine ring can lead to interactions with the silica gel, causing peak tailing. Additionally, the trifluoromethoxy group can influence the compound's polarity in non-obvious ways, making the selection of an appropriate solvent system crucial. The separation of closely related isomers or byproducts with similar polarities can also be difficult.[1][2]
Q2: What is the recommended stationary phase for the purification of these derivatives?
A2: Standard silica gel (particle size 100-200 mesh or 230-400 mesh for flash chromatography) is the most common and cost-effective choice for the purification of this compound derivatives.[3] For compounds that are sensitive to the acidic nature of silica, deactivated silica gel or alumina can be considered.[2][4] In some cases, reversed-phase silica (like C18) may be used, especially for highly polar derivatives.[2]
Q3: How do I select an appropriate mobile phase for my separation?
A3: The ideal mobile phase (eluent) should provide a good separation of your target compound from impurities, with a retention factor (Rf) value for your product of around 0.2-0.4 on a Thin Layer Chromatography (TLC) plate.[5][6] A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[3] The polarity of the eluent is gradually increased by increasing the proportion of the polar solvent.
Q4: My compound is not moving from the baseline on the TLC plate even with 100% ethyl acetate. What should I do?
A4: If your compound is very polar, you may need to use a more polar solvent system.[2] Consider adding a small percentage of methanol to your ethyl acetate. Another option is to switch to a different stationary phase, such as alumina or reversed-phase silica.[2]
Q5: My compound streaks on the TLC plate and I get poor separation in the column. How can I fix this?
A5: Streaking, or tailing, is often due to the basicity of the pyridine nitrogen interacting with the acidic silanol groups on the silica gel. Adding a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your mobile phase can help to saturate these active sites and improve peak shape.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound derivatives.
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation of Spots on TLC | - Inappropriate solvent system. - Compound degradation on silica. | - Systematically vary the solvent polarity. Try different solvent combinations (e.g., hexanes/dichloromethane, hexanes/acetone). - To check for degradation, run a 2D TLC. Spot your compound, run the TLC, dry it, turn it 90 degrees, and run it again in the same solvent. If new spots appear, your compound is likely unstable on silica. Consider using deactivated silica or alumina.[2] |
| Compound Elutes Too Quickly (High Rf) | - Solvent system is too polar. | - Decrease the proportion of the polar solvent in your mobile phase.[5] |
| Compound Elutes Too Slowly (Low Rf) | - Solvent system is not polar enough. | - Increase the proportion of the polar solvent in your mobile phase.[5] |
| Product is Contaminated with a Close-Running Impurity | - Insufficient resolution. | - Try a shallower solvent gradient during elution. - Use a longer column or a finer mesh silica gel. - Explore different solvent systems that may offer better selectivity. |
| Low Recovery of Product from the Column | - Compound is irreversibly adsorbed onto the silica. - Compound is unstable on silica. - Incomplete elution. | - Add a small amount of a more polar solvent (e.g., methanol) at the end of the elution to wash the column. - If instability is suspected, switch to a less acidic stationary phase like deactivated silica or alumina.[2] |
| Cracked or Channeled Silica Bed | - Improper packing of the column. - Rapid changes in solvent polarity. | - Ensure the silica slurry is homogenous and well-settled during packing. - When running a gradient, increase the polarity gradually. |
| Inconsistent Elution Profile (compared to TLC) | - Overloading the column with the crude sample. - The sample was not loaded in a concentrated band. | - As a rule of thumb, use a 1:30 to 1:100 ratio of crude material to silica gel by weight.[5] - Dissolve the sample in a minimal amount of solvent for loading, or use the "dry loading" technique.[8] |
Experimental Protocols
General Protocol for Column Chromatography Purification
This protocol provides a general workflow for the purification of a this compound derivative. The specific solvent system should be determined by prior TLC analysis.
1. Preparation of the Column:
- Select an appropriately sized glass column based on the amount of crude material.
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a small layer of sand.
- Prepare a slurry of silica gel in the initial, least polar mobile phase.
- Carefully pour the slurry into the column, avoiding air bubbles.
- Allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed.
- Add another layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.[8]
2. Sample Loading:
- Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully apply the solution to the top of the silica bed using a pipette.[8]
- Dry Loading: Dissolve the crude product in a suitable solvent and adsorb it onto a small amount of silica gel. Remove the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.[8]
3. Elution:
- Carefully add the mobile phase to the column.
- Begin collecting fractions.
- If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.
4. Fraction Analysis:
- Monitor the composition of the collected fractions using TLC.
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting logic for common separation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Recrystallization methods for obtaining high-purity 2-Chloro-5-(trifluoromethoxy)pyridine
Welcome to the technical support center for the purification of 2-Chloro-5-(trifluoromethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the recrystallization of this important chemical intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity in your experimental work.
I. Understanding the Compound
This compound is a key building block in the synthesis of various agrochemicals and pharmaceuticals. Its purity is critical for the success of subsequent reactions and the quality of the final product. Recrystallization is a powerful technique for purifying this compound, but its effectiveness depends on a thorough understanding of its physical and chemical properties.
Key Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₆H₃ClF₃NO | N/A |
| Molecular Weight | 197.54 g/mol | N/A |
| Melting Point | 32-34 °C | [1] |
| Boiling Point | 139-141 °C | [1] |
| Solubility | Soluble in chloroform, dichloromethane, ether, petroleum ether, and toluene. Insoluble in water.[1] | [1] |
II. Troubleshooting Recrystallization
This section addresses specific issues that may arise during the recrystallization of this compound.
Issue 1: The compound "oils out" instead of crystallizing.
Question: I've dissolved my crude this compound in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What's happening and how can I fix it?
Answer: "Oiling out" is a common problem in recrystallization and occurs when the solute is insoluble in the solvent at the temperature of crystal formation.[2] For a compound with a low melting point like this compound (32-34 °C), the saturated solution's temperature may still be above the compound's melting point, causing it to separate as a liquid.
Causality and Solutions:
-
High Impurity Level: Significant amounts of impurities can depress the melting point of the mixture, increasing the likelihood of oiling out.[2]
-
Solution: Consider a preliminary purification step, such as a column chromatography "plug" to remove gross impurities before recrystallization.
-
-
Inappropriate Solvent Choice: The solvent may be too "good" at dissolving the compound, leading to a supersaturated solution that is difficult to crystallize from.
-
Solution: Employ a mixed-solvent system. Start by dissolving the compound in a "good" solvent (one in which it is highly soluble). Then, slowly add a "poor" solvent (one in which it is sparingly soluble) to the hot solution until turbidity (cloudiness) persists. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. For this compound, a good starting point would be a mixture of a more polar solvent like ethyl acetate with a non-polar solvent like hexane.
-
-
Cooling Rate is Too Rapid: Fast cooling does not provide sufficient time for the ordered arrangement of molecules into a crystal lattice.[3]
-
Solution: Slow down the cooling process. After heating to dissolve the compound, allow the flask to cool to room temperature on the benchtop, insulated from the cold surface with a few paper towels.[2] Once at room temperature, you can then proceed to cooler temperatures (e.g., an ice bath) to maximize yield.
-
Issue 2: No crystals are forming, even after extended cooling.
Question: My solution is clear and has been cooling for a long time, but no crystals have appeared. What should I do?
Answer: The absence of crystal formation usually indicates that the solution is not supersaturated. This can be due to using too much solvent or the inherent difficulty in nucleating the first crystal.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus.[2] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, add a single, tiny crystal to the solution. This "seed" will act as a template for further crystallization.
-
-
Increase Concentration:
-
If inducing crystallization doesn't work, it's likely that too much solvent was used.[2] Gently heat the solution to evaporate some of the solvent. Continue to heat until you observe turbidity at the boiling point, then add a minimal amount of the "good" solvent to redissolve the solid. Allow the solution to cool slowly again.
-
-
Solvent System Re-evaluation:
-
If the above steps fail, the chosen solvent or solvent mixture may not be optimal. It is worth experimenting with different solvent systems. The general principle is "like dissolves like". Given the structure of this compound, solvents like toluene, ethyl acetate/hexane, or dichloromethane/hexane are good candidates.
-
Issue 3: The recrystallized product has a low yield.
Question: I successfully obtained crystals, but my final yield is very low. How can I improve it?
Answer: A low yield can result from several factors during the recrystallization process.
Potential Causes and Optimization Strategies:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling.[2]
-
Optimization: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
-
Premature Crystallization: If crystals form in the hot solution or during hot filtration (if performed), product will be lost.
-
Optimization: Ensure the solution is heated sufficiently to dissolve all the desired compound. If you need to perform a hot filtration to remove insoluble impurities, pre-heat your filtration apparatus (funnel and receiving flask) to prevent premature crystallization.
-
-
Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization will leave product in the solution.
-
Optimization: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the solid.
-
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve the product.
-
Optimization: Wash the crystals with a small amount of ice-cold recrystallization solvent or a cold "poor" solvent in which the compound has very limited solubility.
-
Issue 4: The final product is still impure.
Question: After recrystallization, analytical data (e.g., NMR, GC-MS) shows that my this compound is still not pure. Why did the recrystallization fail to remove the impurities?
Answer: While powerful, recrystallization has its limitations. Its success depends on the nature of the impurities.
Reasons for Ineffective Purification and Solutions:
-
Co-crystallization: The impurity may have a similar solubility profile to the desired compound in the chosen solvent, leading to it co-crystallizing.
-
Solution: Experiment with different solvent systems. A different solvent may have a more significant solubility difference between your compound and the impurity.
-
-
Inclusion of Mother Liquor: If the crystals are not washed properly after filtration, impurities dissolved in the mother liquor will remain on the crystal surfaces.
-
Solution: Ensure the filter cake is washed with a small amount of fresh, ice-cold solvent.
-
-
Rapid Crystallization: As mentioned earlier, rapid crystal growth can trap impurities within the crystal lattice.[3]
-
Solution: Slow down the crystallization process by allowing the solution to cool gradually.
-
III. Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is suitable when a single solvent is found that dissolves the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of a suitable solvent (e.g., toluene).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid just dissolves.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the ice-cold solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Mixed-Solvent Recrystallization
This is often a more versatile method, especially when a good single solvent cannot be identified.
-
Dissolution: Dissolve the crude compound in a minimum amount of a "good" hot solvent (e.g., ethyl acetate).
-
Addition of "Poor" Solvent: While the solution is hot, slowly add a "poor" solvent (e.g., hexane) dropwise until you observe persistent cloudiness.
-
Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling & Isolation: Follow steps 3-7 from the single-solvent protocol, using the mixed-solvent system for washing.
IV. Visualization of Workflows
References
Technical Support Center: Regioselective Functionalization of Trifluoromethoxylated Pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regioselective functionalization of trifluoromethoxylated pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the regioselective functionalization of trifluoromethoxylated pyridines?
A1: The primary challenges stem from the inherent electronic properties of the pyridine ring, compounded by the effects of the trifluoromethoxy (OCF3) group. Key difficulties include:
-
Controlling Regioselectivity: The electron-deficient nature of the pyridine ring and the strong electronic influence of the OCF3 group make it challenging to direct incoming functional groups to a specific position.[1][2]
-
Harsh Reaction Conditions: The deactivated nature of the ring often necessitates harsh reaction conditions for certain transformations, which can be incompatible with sensitive functional groups.[3][4]
-
Catalyst Inhibition: The pyridine nitrogen can coordinate with and inhibit transition metal catalysts, a common issue in cross-coupling reactions known as the "2-pyridyl problem."[5][6][7]
-
Limited Availability of Starting Materials: The synthesis of specific isomers of trifluoromethoxylated pyridines can be complex, limiting the accessibility of desired starting materials.[3]
Q2: How does the trifluoromethoxy (OCF3) group influence the reactivity of the pyridine ring?
A2: The OCF3 group is a potent electron-withdrawing group, significantly impacting the pyridine ring's reactivity.[1][8][9]
-
Deactivation towards Electrophilic Aromatic Substitution (EAS): The strong electron-withdrawing nature of the OCF3 group further deactivates the already electron-deficient pyridine ring, making EAS reactions very challenging.[10][11]
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): Conversely, the OCF3 group activates the pyridine ring for SNAr, particularly at the positions ortho and para to it.
-
para-Directing Effect in EAS: Despite being deactivating, the OCF3 group acts as a para-director for any successful electrophilic substitution. This is due to the repulsion between the lone pairs of the fluorine atoms and the π-electrons of the pyridine ring, which increases the electron density at the para position.[8][9]
-
Orthogonal Orientation: The OCF3 group typically adopts a conformation orthogonal to the plane of the pyridine ring, which can have steric implications for reactions at adjacent positions.[1][8]
Q3: I am having trouble with the Suzuki coupling of a trifluoromethoxylated bromopyridine. What are the common failure points?
A3: Common issues in Suzuki couplings involving pyridyl halides include:
-
Catalyst Deactivation: The pyridine nitrogen can bind to the palladium catalyst, leading to inactivation.
-
Protodeboronation: The pyridylboronic acid can be unstable and undergo cleavage of the C-B bond, especially in the presence of water or at elevated temperatures.[12][13]
-
Homocoupling: The boronic acid can couple with itself, leading to byproduct formation.[13]
-
Dehalogenation: The starting bromopyridine can be reduced, replacing the bromine with a hydrogen atom.[14]
For specific troubleshooting, refer to the Suzuki-Miyaura Cross-Coupling guide below.
Troubleshooting Guides
Directed ortho-Metalation (DoM) / Lithiation
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no lithiation | Insufficiently strong base. | Use a stronger alkyllithium reagent (e.g., s-BuLi or t-BuLi) or a lithium amide base like LDA or LiTMP.[15] |
| Poor directing ability of the OCF3 group. | The OCF3 group may not be a strong enough directing group on its own. Consider introducing a stronger directing metalation group (DMG) if possible. | |
| Incorrect regioselectivity | Lithiation at the most acidic proton, not adjacent to the OCF3 group. | The inherent acidity of the pyridine ring protons can override the directing effect. For 3-OCF3 pyridines, lithiation at C4 is often favored.[16][17] For 2-OCF3 pyridines, C6 may be deprotonated.[18] |
| Carefully control the temperature; kinetic deprotonation at lower temperatures may favor one isomer. | ||
| Competing nucleophilic addition | The organolithium reagent attacks the pyridine ring instead of deprotonating it. | Use a more sterically hindered base like LiTMP.[15] Perform the reaction at a very low temperature (e.g., -78 °C or lower). |
| Decomposition of the lithiated intermediate | The lithiated species is unstable at the reaction temperature. | Trap the intermediate with an electrophile at a low temperature without allowing the reaction to warm up. |
Suzuki-Miyaura Cross-Coupling
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | Catalyst inhibition by the pyridine nitrogen. | Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to promote the reaction.[7][12] |
| Inactive catalyst. | Ensure the Pd(0) catalyst is not oxidized by rigorously degassing all solvents and maintaining an inert atmosphere.[7][12] | |
| Insufficiently reactive C-X bond. | While the OCF3 group should activate the C-X bond, for less reactive chlorides, a more active catalyst system or higher temperatures may be needed. | |
| Significant protodeboronation | Presence of water or other proton sources. | Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol or MIDA ester) which can be more stable.[13] |
| High reaction temperature. | Attempt the reaction at a lower temperature if possible. | |
| Formation of homocoupled byproducts | Presence of oxygen. | Thoroughly degas the reaction mixture.[13] |
| Suboptimal catalyst loading or stoichiometry. | Optimize the ratio of the boronic acid to the pyridyl halide. | |
| Dehalogenation of starting material | Formation of a palladium-hydride species. | Avoid using protic solvents like alcohols. Screen different bases; sometimes a weaker base can mitigate this side reaction.[14] |
Buchwald-Hartwig Amination
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | Catalyst deactivation. | Similar to Suzuki coupling, use bulky, electron-rich ligands.[19] |
| Inappropriate base. | The choice of base is critical. Screen common bases like NaOt-Bu, K3PO4, or Cs2CO3. | |
| Poor regioselectivity (for dihalo-substrates) | Similar reactivity of the C-X bonds. | For dihalopyridines, the C2 position is generally more reactive in palladium-catalyzed couplings.[20] To achieve selectivity at other positions, the relative reactivity may need to be modulated by the choice of catalyst and conditions. |
| Reaction with volatile amines is difficult | Amine evaporates from the reaction mixture. | For volatile amines, perform the reaction in a sealed tube or a high-pressure vessel.[21] |
Quantitative Data Summary
The following table summarizes representative yields for the functionalization of trifluoromethoxylated pyridines and related substrates. Note that specific yields are highly dependent on the full substitution pattern of the pyridine ring and the precise reaction conditions.
| Reaction Type | Substrate Example | Product Position | Yield (%) | Key Conditions | Reference |
| OCF3 Migration | N-(5-bromo-2-pyridyl)-N-hydroxy-amine derivative | 3-OCF3 | 85 | Togni's Reagent II, then heat | --INVALID-LINK-- |
| OCF3 Migration | N-(pyridin-2-yl)-N-hydroxy-amine derivative | 5-OCF3 | 78 | Togni's Reagent II, then heat | --INVALID-LINK-- |
| Lithiation-Quench | 3-chloro-2-ethoxypyridine | 4-lithiation | >95 (in situ) | n-BuLi, THF, -78 °C | --INVALID-LINK-- |
| Suzuki Coupling | 2-chloro-5-(trifluoromethyl)pyridine | 2-aryl | 90+ | Pd(OAc)2, SPhos, K3PO4 | --INVALID-LINK-- |
| Buchwald Amination | 2,5-dibromo-3-(trifluoromethyl)pyridine | 2-amino | 80-95 | Pd2(dba)3, BINAP, NaOt-Bu | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Trifluoromethoxylated Bromopyridine
-
Preparation: To a flame-dried Schlenk flask, add the trifluoromethoxylated bromopyridine (1.0 equiv), the desired boronic acid or boronic ester (1.2-1.5 equiv), and a suitable base (e.g., K3PO4, 2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and the ligand (if required, e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Directed Lithiation and Quenching of a Trifluoromethoxylated Pyridine
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel, add a solution of the trifluoromethoxylated pyridine (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Base Addition: Add the organolithium reagent (e.g., n-BuLi or LDA, 1.1 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for the specified time (typically 30-60 minutes).
-
Electrophile Addition: Add a solution of the electrophile (1.2 equiv) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
Caption: Logical flow for predicting regioselectivity based on reaction type.
References
- 1. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 2. Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. znaturforsch.com [znaturforsch.com]
- 17. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
- 21. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Avoiding Multi-Chlorinated By-products
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies for controlling and preventing the formation of multi-chlorinated by-products in chemical syntheses. Uncontrolled chlorination is a frequent challenge that can lead to complex purification processes, reduced yields, and the generation of potentially toxic impurities. This resource offers a combination of theoretical understanding and practical, field-proven protocols to help you achieve selective monochlorination.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of multi-chlorination in my reactions?
A: Multi-chlorination is primarily driven by the high reactivity of many chlorinating agents and the nature of the substrate itself. Once the first chlorine atom is introduced, it can sometimes activate the molecule for further chlorination, or the reaction conditions may be harsh enough to force multiple additions. Key factors include the molar ratio of the chlorinating agent to the substrate, reaction temperature, catalyst choice, and the electronic properties of the starting material. For instance, in electrophilic aromatic substitution, the first chlorine atom is deactivating but directs subsequent substitutions to the ortho and para positions.[1]
Q2: I'm observing a mixture of mono-, di-, and tri-chlorinated products. What is the first parameter I should adjust?
A: The most immediate and often most effective parameter to adjust is the stoichiometry of your chlorinating agent. A common mistake is using a large excess of the chlorinating agent. By reducing the molar equivalents to a 1:1 or even a slight sub-stoichiometric ratio (e.g., 0.95 equivalents), you can significantly favor the formation of the monochlorinated product.[2] Concurrently, controlling the reaction time is crucial; stopping the reaction after a shorter duration can also help to favor the desired product.[3]
Q3: Can my choice of solvent influence the selectivity of my chlorination reaction?
A: Absolutely. The solvent can play a critical role in modulating the reactivity of the chlorinating agent and stabilizing intermediates. In some cases, using an inert solvent like dichloromethane or carbon tetrachloride can provide better control.[2] Furthermore, certain moderators, such as aliphatic alcohols or ethers, can be added to the reaction mixture to selectively produce monochlorinated products.[2]
Q4: Are there "milder" chlorinating agents that are less prone to over-chlorination?
A: Yes, the choice of chlorinating agent is paramount. While elemental chlorine (Cl₂) is highly reactive and often leads to multiple substitutions, reagents like sulfuryl chloride (SO₂Cl₂) can offer better selectivity, especially when used with moderators.[2] N-Chlorosuccinimide (NCS) is another widely used reagent that often provides more controlled chlorination, particularly for benzylic positions under photocatalytic conditions.[4]
Q5: How can I confirm the presence and quantity of multi-chlorinated by-products in my product mixture?
A: A combination of analytical techniques is typically employed. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high resolution mass spectrometry (LC-HRMS) are powerful tools for separating and identifying different chlorinated species.[5][6] The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is a key diagnostic feature in mass spectrometry. For quantitative analysis, techniques like gas chromatography with electron capture detection (GC-ECD) are highly sensitive to halogenated compounds.[5]
Troubleshooting Guide: From Problem to Protocol
This section provides a systematic approach to diagnosing and resolving common issues related to the formation of multi-chlorinated by-products.
Issue 1: Excessive Polychlorination in Electrophilic Aromatic Substitution
Symptoms:
-
GC-MS or LC-MS analysis reveals significant peaks corresponding to di-, tri-, and even higher chlorinated species.
-
The yield of the desired monochlorinated product is substantially lower than expected.
-
Purification by column chromatography is difficult due to the close polarity of the various chlorinated products.
Root Cause Analysis: Electrophilic aromatic substitution with chlorine is a rapid reaction. The initial monochlorinated product, although deactivated, can still undergo further chlorination, especially under forcing conditions. The use of a highly active catalyst (e.g., AlCl₃, FeCl₃) can exacerbate this issue.[7][8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for excessive polychlorination.
Experimental Protocol: Selective Monochlorination of an Activated Aromatic Ring
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the aromatic substrate (1.0 eq) in a suitable inert solvent (e.g., dichloromethane).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Reagent Addition: Dissolve the chlorinating agent (e.g., sulfuryl chloride, 1.05 eq) in the same solvent and add it dropwise to the reaction mixture over a period of 30-60 minutes.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Quenching: Once the starting material is consumed, or the desired level of conversion is reached, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Workup: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Issue 2: Poor Regioselectivity and Formation of Isomeric By-products
Symptoms:
-
Formation of a complex mixture of ortho, meta, and para isomers of the monochlorinated product.
-
Difficulty in isolating the desired isomer.
Root Cause Analysis: The directing effects of substituents on the aromatic ring dictate the position of electrophilic attack. However, steric hindrance and the reactivity of the chlorinating agent can influence the isomeric ratio. Highly reactive chlorinating systems are generally less selective.[3]
Strategies for Improving Regioselectivity:
| Strategy | Rationale | Example Application |
| Use of Bulky Catalysts | Steric hindrance from a bulky catalyst can favor chlorination at the less hindered position (often the para position). | Manganese porphyrin catalysts have been shown to provide regioselective chlorination.[9][10] |
| Blocking Groups | Temporarily introducing a bulky protecting group can block certain positions, directing chlorination to the desired site. The blocking group is then removed. | Sulfonic acid groups can be used to block the para position, directing substitution to the ortho position, and can be subsequently removed. |
| Temperature Control | Lower reaction temperatures generally lead to higher selectivity as the reaction is under kinetic control. | Running the reaction at -78°C (dry ice/acetone bath) can significantly improve the ratio of para to ortho product. |
| Photocatalysis | Visible-light-induced methods can offer high selectivity under mild conditions.[4] | Using a photocatalyst like Ru(bpy)₃Cl₂ with a chlorine source can enable site-selective chlorination.[4] |
Issue 3: By-product Formation in Free-Radical Chlorination of Alkanes
Symptoms:
-
A mixture of monochlorinated isomers is formed.
-
Over-chlorination leads to di- and polychlorinated alkanes.
Root Cause Analysis: Free-radical chlorination is notoriously difficult to control due to the high reactivity of chlorine radicals.[3] The relative stability of the resulting alkyl radicals (tertiary > secondary > primary) influences the product distribution, but the statistical probability of abstracting a hydrogen atom also plays a significant role.[3]
Troubleshooting Workflow for Alkane Chlorination:
Caption: Workflow for improving selectivity in alkane chlorination.
Experimental Protocol: Controlled Monochlorination of an Alkane
-
Setup: In a photochemically transparent reactor (e.g., quartz or borosilicate glass), place the alkane (in large excess, e.g., 10-20 equivalents).
-
Initiation: Introduce a controlled stream of chlorine gas (Cl₂) diluted with an inert gas like nitrogen, or add a radical initiator (e.g., AIBN) and a chlorinating agent like SO₂Cl₂.
-
Irradiation: Irradiate the mixture with a UV lamp of appropriate wavelength.
-
Temperature Control: Maintain a constant, often low, temperature using a cooling bath.
-
Monitoring: Carefully monitor the reaction progress by GC to avoid significant formation of dichlorinated products.
-
Termination: Stop the chlorine flow and irradiation once a low level of conversion (e.g., 10-15%) is achieved to maximize monochloride selectivity.
-
Workup: Remove the excess alkane by distillation. The remaining mixture can then be purified by fractional distillation or preparative GC.
Post-Reaction Purification Strategies
Even with optimized reaction conditions, the formation of some multi-chlorinated by-products may be unavoidable. Effective purification is therefore a critical final step.
| Purification Technique | Principle | Applicability |
| Fractional Distillation | Separation based on differences in boiling points. | Effective for separating chlorinated alkanes with different degrees of chlorination. |
| Flash Column Chromatography | Separation based on polarity differences using a stationary phase like silica gel or florisil.[11] | The primary method for purifying chlorinated aromatic compounds. Gradient elution can improve separation. |
| Preparative HPLC | High-resolution separation based on polarity on a larger scale than analytical HPLC. | Useful for isolating pure isomers when other methods fail. |
| Crystallization | Purification of a solid product by dissolving it in a suitable solvent and allowing it to slowly crystallize, leaving impurities in the solution. | Highly effective if the desired product is a solid and a suitable solvent system can be found. |
| Adsorption on Activated Carbon | Activated carbon has a high affinity for organic compounds, including polychlorinated biphenyls (PCBs), and can be used to remove them from solutions.[12][13] | Can be used as a polishing step in the workup to remove trace chlorinated impurities. |
References
- 1. youtube.com [youtube.com]
- 2. US4310702A - Selective monochlorination of ketones and aromatic alcohols - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Visible-Light-Induced Catalytic Selective Halogenation with Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of different analytical methods for determination of volatile chlorination by-products in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Manganese porphyrins catalyze selective C-H bond halogenations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. www2.gov.bc.ca [www2.gov.bc.ca]
- 12. hyprowira.com [hyprowira.com]
- 13. What Is Polychlorinated Biphenyls (PCBs) & How To Remove Polychlorinated Biphenyls (PCBs) From Your Water - Plumbermate : Plumbermate [plumbermatewater.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 2-Chloro-5-(trifluoromethoxy)pyridine
For researchers, scientists, and professionals in drug development, the robust characterization of novel chemical entities is the bedrock of reproducible science and regulatory compliance. 2-Chloro-5-(trifluoromethoxy)pyridine, a fluorinated heterocyclic compound, presents unique analytical challenges and opportunities due to its specific structural motifs. As a key building block in the synthesis of pharmaceuticals and agrochemicals, its purity, identity, and stability must be unequivocally established.
This guide provides a comprehensive overview of the principal analytical methods for the characterization of this compound. We will delve into the causality behind experimental choices, compare the utility of various techniques, and provide actionable protocols.
It is important to note that while this compound (CAS 1206972-45-3) is commercially available, detailed and peer-reviewed analytical data is not abundant in the public domain. Therefore, to illustrate the practical application of these analytical techniques, this guide will leverage data from its close structural analog, 2-Chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3). This comparative approach allows us to discuss the expected analytical behavior of the target compound while grounding the discussion in real-world experimental data. The key structural difference is the presence of a trifluoromethoxy (-OCF3) group in our target compound versus a trifluoromethyl (-CF3) group in the analog. This distinction will be a central point of discussion in the spectroscopic analyses.
The Analytical Imperative: A Multi-Modal Approach
No single analytical technique can fully characterize a molecule. A comprehensive understanding requires a multi-modal approach, where the weaknesses of one method are compensated by the strengths of another. The chosen suite of techniques should provide orthogonal information, confirming the molecule's identity, purity, and quantity from different physicochemical perspectives.
The logical workflow for characterizing a new batch or synthesis of this compound would involve a tiered approach, starting with identity confirmation, followed by purity assessment, and concluding with quantitative analysis if required.
Caption: Tiered Analytical Workflow for Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is unparalleled for providing detailed information about the molecular structure, connectivity, and chemical environment of atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.
Expertise & Causality:
-
¹H NMR provides information on the number, environment, and coupling of protons on the pyridine ring. We expect to see three distinct aromatic proton signals.
-
¹³C NMR reveals the carbon skeleton. The carbon attached to the -OCF3 group will show a characteristic quartet due to coupling with the three fluorine atoms, and its chemical shift will be significantly different from the carbon attached to a -CF3 group.
-
¹⁹F NMR is crucial. The trifluoromethoxy group will present a singlet in the ¹⁹F spectrum, at a chemical shift distinct from the trifluoromethyl group. This provides unambiguous confirmation of the -OCF3 moiety.
Comparative Data: ¹H NMR of 2-Chloro-5-(trifluoromethyl)pyridine [1]
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| H-6 | ~8.69 | s (singlet) |
| H-4 | ~7.90 | d (doublet) |
| H-3 | ~7.50 | d (doublet) |
Note: The data presented is for the -CF3 analog. For this compound, one would expect similar splitting patterns, but the chemical shifts of the ring protons, particularly H-4 and H-6, would be influenced differently by the -OCF3 group's electronic effects.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is not being performed using an external standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire the ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Analysis: Integrate the signals to determine the relative ratios of protons and analyze the coupling constants to confirm the substitution pattern on the pyridine ring.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry is the definitive technique for determining the molecular weight of a compound, providing essential confirmation of its elemental composition.
Expertise & Causality: The key distinction between our target compound and its analog lies in their molecular weight.
-
This compound (C₆H₃ClF₃NO): Molecular Weight ≈ 197.54 g/mol
-
2-Chloro-5-(trifluoromethyl)pyridine (C₆H₃ClF₃N): Molecular Weight ≈ 181.54 g/mol [2]
This 16-Da difference (due to the oxygen atom) is easily resolved by any modern mass spectrometer. Electron Ionization (EI) is a common technique for this type of molecule and will also provide a fragmentation pattern that can be used as a fingerprint for identification. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak, which is a powerful diagnostic tool.
Comparative Data: GC-MS of 2-Chloro-5-(trifluoromethyl)pyridine [3]
| Ion (m/z) | Interpretation |
| 181 / 183 | Molecular Ion Peak [M]⁺ and [M+2]⁺ |
| 146 | Loss of Cl radical |
| 126 | Loss of CF₃ group |
Note: For this compound, the molecular ion would be observed at m/z 197/199. The fragmentation pattern would likely involve the loss of the -OCF3 group or its fragments.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation:
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injection: Inject 1 µL of the sample in split mode.
-
Temperature Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 15°C/min.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Analysis: Identify the peak corresponding to the compound of interest. Analyze its mass spectrum to confirm the molecular ion and the chlorine isotopic pattern.
Caption: Gas Chromatography-Mass Spectrometry Workflow.
Chromatographic Techniques: The Cornerstone of Purity Assessment
Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis in the pharmaceutical and chemical industries. A reverse-phase method is typically the first choice for a molecule of this polarity.
Expertise & Causality: The goal is to develop a method that provides a sharp, symmetrical peak for the main component, well-resolved from any potential impurities. The choice of mobile phase (typically a mixture of water and acetonitrile or methanol) and column chemistry (e.g., C18) is critical. UV detection is suitable as the pyridine ring is a chromophore.
Comparative Method: HPLC for 2-Chloro-5-(trifluoromethyl)pyridine [4]
A reverse-phase HPLC method has been described for the analysis of 2-Chloro-5-(trifluoromethyl)pyridine.[4]
| Parameter | Condition |
| Column | Newcrom R1 (or equivalent C18, 5 µm, 4.6 x 150 mm) |
| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) |
| Detection | UV (Wavelength not specified, but likely in the 220-280 nm range) |
| Flow Rate | 1.0 mL/min |
Note: This method serves as an excellent starting point for developing a validated purity assay for this compound. The retention time will differ due to the change in polarity from the -OCF3 group.
Experimental Protocol: HPLC Purity Assay Development
-
Column & Solvent Screening: Screen a C18 column with a simple acetonitrile/water gradient (e.g., 10% to 90% ACN over 15 minutes) to determine the approximate retention time.
-
Method Optimization: Adjust the gradient slope and isocratic holds to maximize resolution between the main peak and any impurities.
-
Wavelength Selection: Use a photodiode array (PDA) detector to acquire the UV spectrum of the main peak and select a detection wavelength that provides a good response for both the main component and expected impurities.
-
Validation (Abbreviated): Perform injections at different concentrations to establish linearity and determine the limit of detection (LOD) and limit of quantitation (LOQ) for key impurities.
Gas Chromatography (GC)
Given the volatility and thermal stability of the compound, GC is an excellent alternative or complementary technique for purity assessment.[5][6][7] It is particularly well-suited for analyzing volatile impurities or residual solvents from the synthesis process.
Expertise & Causality: A flame ionization detector (FID) is commonly used for GC purity analysis due to its broad applicability to organic compounds and its wide linear range. The method conditions would be similar to those described for GC-MS, but the focus would be on the relative peak area percentage.
Comparative Purity Specification: Commercial suppliers of the analog, 2-Chloro-5-(trifluoromethyl)pyridine, often specify a purity of ≥96-98% as determined by GC.[6][8] This indicates that GC is a standard and accepted method for quality control of this class of compounds.
Summary and Comparison of Methods
| Analytical Method | Primary Application | Key Insights Provided | Comparison/Choice Rationale |
| NMR Spectroscopy | Structural Elucidation & Confirmation | Unambiguous confirmation of atomic connectivity, ¹⁹F NMR confirms -OCF3 group. | Indispensable. Provides the most structural information. qNMR can be used for absolute purity. |
| Mass Spectrometry | Molecular Weight Confirmation | Confirms elemental formula via accurate mass and chlorine isotopic pattern. | Essential. Orthogonal confirmation of identity. GC-MS is powerful for impurity identification. |
| HPLC/UPLC | Purity Assessment & Impurity Profiling | Quantifies non-volatile impurities and degradation products. | Primary choice for purity. More versatile than GC for a wider range of potential impurities. |
| Gas Chromatography | Purity & Volatile Impurity Analysis | Excellent for assessing purity and quantifying residual solvents. | Strong alternative to HPLC. May offer higher resolution for volatile isomers or impurities. |
| Infrared Spectroscopy | Functional Group Identification | Confirms presence of C-Cl, C-F, C-O, and aromatic ring vibrations. | Provides a useful fingerprint but is less specific for detailed structure than NMR or MS. |
Conclusion
The comprehensive characterization of this compound mandates a strategic and orthogonal analytical approach. While specific, validated methods for this exact molecule are not widely published, a robust analytical package can be confidently developed based on established principles and data from the closely related analog, 2-Chloro-5-(trifluoromethyl)pyridine. The cornerstone of this strategy is the combined use of NMR for definitive structural elucidation, mass spectrometry for molecular weight confirmation, and chromatography (primarily HPLC) for purity assessment. By understanding the causality behind each technique and leveraging comparative data, researchers can ensure the quality and integrity of this important chemical building block in their development pipelines.
References
- 1. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR spectrum [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyridine, 2-chloro-5-(trifluoromethyl)- | SIELC Technologies [sielc.com]
- 5. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 6. L08207.14 [thermofisher.com]
- 7. 2-chloro-5-(trifluoromethyl)pyridine, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
A Senior Application Scientist's Guide to the ¹⁹F NMR Analysis of 2-Chloro-5-(trifluoromethoxy)pyridine and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. Fluorinated organic molecules, in particular, have gained immense significance in pharmaceuticals and agrochemicals due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. Among these, fluorinated pyridines are a critical structural motif. This guide provides an in-depth comparative analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Chloro-5-(trifluoromethoxy)pyridine and its trifluoromethyl analogue, 2-Chloro-5-(trifluoromethyl)pyridine.
The choice between a trifluoromethoxy (-OCF₃) and a trifluoromethyl (-CF₃) group can profoundly impact a molecule's electronic properties and, consequently, its biological activity. Understanding the nuances of their analytical signatures is crucial for unambiguous structure elucidation and quality control. ¹⁹F NMR spectroscopy stands out as a uniquely powerful tool for this purpose, owing to the 100% natural abundance and spin-½ nucleus of the fluorine-19 isotope, which provides high sensitivity and sharp signals.[1][2] Furthermore, the vast chemical shift range of ¹⁹F NMR minimizes signal overlap, a common challenge in proton (¹H) NMR.[3][4][5]
This guide will delve into the principles of ¹⁹F NMR as applied to these compounds, present a comparative analysis of their spectral data, provide detailed experimental protocols, and contrast the utility of ¹⁹F NMR with other analytical techniques.
The Decisive Difference: Trifluoromethoxy vs. Trifluoromethyl Pyridines
The core of our comparison lies in the distinct electronic nature of the -OCF₃ and -CF₃ substituents. The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, primarily exerting its influence through a negative inductive effect (-I). In contrast, the trifluoromethoxy group exhibits a more complex electronic profile. While the fluorine atoms make it strongly electron-withdrawing inductively (-I), the oxygen atom can participate in resonance, donating a lone pair of electrons to the aromatic ring (+R effect). However, the strong pull of the fluorine atoms significantly diminishes this resonance donation. The overall electronic effect of the -OCF₃ group is considered to be strongly electron-withdrawing, with a long-range effect that can influence the basicity of arylmetal compounds even from a meta or para position.[6]
This electronic disparity between the -CF₃ and -OCF₃ groups directly translates to discernible differences in their ¹⁹F NMR chemical shifts, providing a clear method for their differentiation and characterization.
Comparative ¹⁹F NMR Data
The chemical shift in ¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine nuclei. Electron-withdrawing groups tend to deshield the fluorine atoms, resulting in a downfield shift (less negative ppm values), while electron-donating groups cause an upfield shift (more negative ppm values).[1]
| Compound | Functional Group | Expected ¹⁹F Chemical Shift (δ) in ppm (relative to CFCl₃) | Key Observations |
| 2-Chloro-5-(trifluoromethyl)pyridine | -CF₃ | ~ -64 ppm | The strong electron-withdrawing nature of the pyridine ring and the chloro substituent deshields the fluorine nuclei. |
| This compound | -OCF₃ | ~ -58 ppm (estimated) | The oxygen atom provides some shielding compared to a direct C-CF₃ bond, leading to a downfield shift relative to the -CF₃ analogue. |
| Trifluoromethoxybenzene | -OCF₃ | ~ -58 ppm[7] | Provides a baseline for the chemical shift of the -OCF₃ group on an aromatic ring. |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | -CF₃ | Not explicitly found, but expected to be similar to the 2-chloro-5-trifluoromethylpyridine | The additional chloro group would have a minor electronic effect on the distant -CF₃ group. |
Note: The chemical shift for this compound is an estimate based on the value for trifluoromethoxybenzene and the general electronic effects of the substituted pyridine ring.
Experimental Protocols
Obtaining high-quality ¹⁹F NMR data necessitates careful sample preparation and instrument setup.
Sample Preparation Workflow
Caption: A streamlined workflow for preparing samples for ¹⁹F NMR analysis.
Step-by-Step Protocol:
-
Sample Weighing: Accurately weigh approximately 2-10 mg of the fluorinated pyridine derivative.
-
Solvent Selection and Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial. Ensure the solvent is of high purity to avoid extraneous signals.
-
Internal Standard: For quantitative analysis or precise chemical shift referencing, add a known amount of an internal standard. α,α,α-Trifluorotoluene (δ ≈ -63.72 ppm) is a common choice.[8]
-
Homogenization: Vortex the solution thoroughly to ensure the sample is completely dissolved and the mixture is homogeneous.
-
Transfer to NMR Tube: Carefully transfer the solution into a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
Caption: Key steps for setting up an NMR spectrometer for ¹⁹F data acquisition.
General Guidelines:
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Tuning the Probe: The NMR probe must be tuned to the ¹⁹F frequency.
-
Acquisition Parameters:
-
Pulse Width: Calibrate a 90° pulse for the ¹⁹F channel.
-
Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all fluorine signals are captured.
-
Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is generally adequate for qualitative analysis. For quantitative measurements, a longer delay (5 times the longest T₁) is necessary to ensure full relaxation of the nuclei.[5]
-
-
Proton Decoupling: To simplify the spectrum by removing ¹H-¹⁹F couplings, proton decoupling is often employed.
Comparison with Alternative Analytical Techniques
While ¹⁹F NMR is a powerful tool, a comprehensive analytical approach often involves complementary techniques.
| Technique | Principle | Advantages for Fluorinated Pyridines | Limitations |
| ¹⁹F NMR Spectroscopy | Measures the absorption of radiofrequency energy by ¹⁹F nuclei in a magnetic field. | High sensitivity, large chemical shift dispersion, direct observation of the fluorine environment, non-destructive.[2][3] | Lower inherent sensitivity compared to mass spectrometry, requires higher sample concentrations. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection. | Excellent separation of isomers, high sensitivity, provides molecular weight and fragmentation patterns. | Requires volatile and thermally stable compounds, potential for degradation of sensitive molecules in the injector or column. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-based detection. | Applicable to a wide range of polarities and molecular weights, high sensitivity, provides molecular weight and fragmentation information. | Ionization efficiency can vary significantly between compounds, potential for matrix effects. |
| Combustion Ion Chromatography (CIC) | The sample is combusted to convert organic fluorine to fluoride, which is then quantified by ion chromatography. | Provides a measure of total organic fluorine content. | Does not provide structural information about individual compounds. |
Conclusion
¹⁹F NMR spectroscopy is an indispensable technique for the analysis of this compound and its derivatives. The distinct electronic properties of the -OCF₃ and -CF₃ groups give rise to well-resolved and characteristic chemical shifts, allowing for their unambiguous differentiation. The high sensitivity and large spectral dispersion of ¹⁹F NMR provide a clear window into the molecular structure, making it a superior method for routine characterization and quality control of these important classes of fluorinated compounds. When integrated with complementary techniques such as mass spectrometry, researchers can achieve a comprehensive and robust analytical characterization, which is essential for advancing drug discovery and development programs.
References
- 1. spectrabase.com [spectrabase.com]
- 2. biophysics.org [biophysics.org]
- 3. 19F [nmr.chem.ucsb.edu]
- 4. azom.com [azom.com]
- 5. 2-Chloro-5-(trifluoromethyl)pyridine [oakwoodchemical.com]
- 6. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 7. spectrabase.com [spectrabase.com]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
A Comparative Guide to Analytical Methods for Quantifying 2-Chloro-5-(trifluoromethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of Analogs
Understanding the properties of structurally similar compounds is crucial for method development. 2-Chloro-5-(trifluoromethyl)pyridine, an analog of the target compound, is a white to yellowish crystalline solid with a melting point of 32-34°C.[1] It is soluble in organic solvents like chloroform and dichloromethane but insoluble in water.[2] These characteristics suggest that reversed-phase liquid chromatography would be a suitable separation technique.
Quantitative Method Comparison
A summary of potential quantitative methods for 2-Chloro-5-(trifluoromethoxy)pyridine is presented below, highlighting their principles, advantages, and disadvantages.
| Method | Principle | Advantages | Disadvantages |
| Proposed LC-MS/MS | Chromatographic separation followed by mass spectrometric detection of precursor and product ions. | High sensitivity and selectivity, enabling quantification at very low levels. | Requires specialized equipment and expertise for method development. |
| HPLC-UV | Chromatographic separation with detection based on UV absorbance. | Widely available instrumentation, relatively simple method development. | Lower sensitivity and selectivity compared to MS; potential for matrix interference. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass spectrometric detection. | High sensitivity for volatile and semi-volatile compounds. | May require derivatization for polar analytes; potential for thermal degradation. |
Proposed LC-MS/MS Method Protocol
This proposed method is based on common practices for the analysis of small molecule pyridine derivatives.[3][4]
1. Sample Preparation:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile). Serially dilute the stock solution to prepare calibration standards and quality control samples.
-
Matrix Sample Preparation: Depending on the matrix (e.g., plasma, tissue homogenate, reaction mixture), a sample extraction procedure will be necessary to remove interferences. Common techniques include:
-
Protein Precipitation: For biological samples, add a cold organic solvent like acetonitrile or methanol to precipitate proteins. Centrifuge and collect the supernatant.
-
Liquid-Liquid Extraction (LLE): Extract the analyte from an aqueous sample into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Use a sorbent-packed cartridge to retain and elute the analyte, providing a cleaner extract.[5]
-
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
-
Chromatographic Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a common starting point for small molecule analysis.
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: Water with 0.1% formic acid (to aid ionization).
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is often suitable for pyridine-containing compounds.
-
MRM Transitions: The specific precursor and product ion transitions for this compound would need to be determined by infusing a standard solution into the mass spectrometer.
3. Method Validation:
The method should be validated according to relevant guidelines (e.g., ICH) to ensure its reliability. Key validation parameters include:
-
Linearity: Assess the relationship between concentration and response over a defined range.
-
Precision and Accuracy: Determine the closeness of repeated measurements and the agreement with a true value.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.
-
Selectivity/Specificity: The ability to differentiate and quantify the analyte in the presence of other components.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: Evaluate the stability of the analyte in the matrix under various storage conditions.
Alternative Method Protocols
1. HPLC-UV Method:
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column and Mobile Phase: Similar to the LC-MS/MS method, a reversed-phase C18 column with a gradient of water and acetonitrile/methanol would be appropriate.
-
Detection: The UV detection wavelength would need to be optimized based on the UV spectrum of this compound. For a similar compound, 2-chloro-5-trichloromethylpyridine, a detection wavelength of 240 nm has been used.[6]
-
Quantification: Based on the peak area of the analyte compared to a calibration curve.
2. GC-MS Method:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the concentration. The inlet temperature should be optimized to ensure volatilization without degradation.
-
Oven Temperature Program: A temperature gradient to ensure good separation of the analyte from other components.
-
Ionization: Electron ionization (EI) is a common technique for GC-MS.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for enhanced sensitivity.
Experimental Workflow and Logic
The following diagrams illustrate the general workflow for the proposed LC-MS/MS method development and a logical decision tree for method selection.
Caption: LC-MS/MS Method Development Workflow.
Caption: Decision Tree for Analytical Method Selection.
References
- 1. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 4. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
A Comparative Analysis of Reactivity: 2-Chloro-5-(trifluoromethoxy)pyridine vs. 2-chloro-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-Chloro-5-(trifluoromethoxy)pyridine and 2-chloro-5-(trifluoromethyl)pyridine. These halogenated pyridine derivatives are valuable building blocks in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2][3] Understanding their relative reactivity is crucial for optimizing reaction conditions and predicting synthetic outcomes. This analysis is supported by a review of their electronic properties and performance in key synthetic transformations.
Physicochemical Properties
A summary of the key physical and chemical properties for both compounds is presented below. These properties are essential for handling, reaction setup, and purification.
| Property | This compound | 2-chloro-5-(trifluoromethyl)pyridine |
| CAS Number | 1206972-45-3 | 52334-81-3[4][5][6] |
| Molecular Formula | C₆H₃ClF₃NO[7] | C₆H₃ClF₃N[4][5] |
| Molecular Weight | 197.54 g/mol [7] | 181.54 g/mol [4] |
| Appearance | Colorless oil[7] | White to yellowish crystalline low melting solid[6][8] |
| Boiling Point | 41-43 °C @ 15 Torr[7] | 152 °C @ 760 mmHg[8] |
| Melting Point | Not applicable | 32-34 °C[5][6] |
| Density | Not available | 1.417 g/mL at 25 °C[6] |
Comparative Reactivity Analysis
The primary difference in reactivity between these two molecules stems from the electronic influence of the trifluoromethoxy (-OCF₃) versus the trifluoromethyl (-CF₃) group on the pyridine ring.
-
Electronic Effects : Both the -CF₃ and -OCF₃ groups are strongly electron-withdrawing due to the high electronegativity of fluorine atoms.[1] This inductive effect significantly reduces the electron density of the pyridine ring. An electron-deficient aromatic ring is "activated" for nucleophilic aromatic substitution (SₙAr) and can influence the oxidative addition step in metal-catalyzed cross-coupling reactions. The trifluoromethyl group exerts its influence purely through a strong inductive effect. The trifluoromethoxy group also has a powerful inductive effect, which is generally considered to outweigh the potential for weak π-donation from the oxygen lone pairs.
-
Nucleophilic Aromatic Substitution (SₙAr) : The chlorine atom at the 2-position of the pyridine ring is susceptible to displacement by nucleophiles.[1][9] The rate of SₙAr reactions is enhanced by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex.[10][11] Given the potent electron-withdrawing nature of both substituents, both compounds are expected to be highly reactive towards nucleophiles. The relative reactivity will depend on the precise electron-withdrawing strength of -OCF₃ vs. -CF₃ at the 5-position, which can be nuanced. However, both are significantly more reactive than unsubstituted 2-chloropyridine.
-
Palladium-Catalyzed Cross-Coupling Reactions : The C-Cl bond in both compounds can participate in various cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation).[2][12] While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the electron-deficient nature of these pyridine rings facilitates the initial oxidative addition step to the palladium(0) catalyst, which is often rate-limiting.[13][14] The choice of a suitable palladium precursor, a bulky, electron-rich phosphine ligand, and an appropriate base is critical for achieving high yields.[13][15]
The logical relationship between substituent electronic effects and resulting chemical reactivity is outlined in the diagram below.
Caption: Influence of electron-withdrawing groups on pyridine reactivity.
Quantitative Reactivity Data
| Reaction Type | Pyridine Substrate | Coupling Partner / Nucleophile | Catalyst / Base | Solvent | Yield |
| Suzuki Coupling | 2-chloro-5-(trifluoromethyl)pyridine | Arylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | Good to High[16] |
| Suzuki Coupling | 2-chloro-5-(trifluoromethyl)pyridine | (Trifluoromethyl)phenylboronic Acid | PdCl₂(dtbpf) / CsOAc | DMF | ~90%[17] |
| Nucleophilic Substitution | 2-chloro-5-(trifluoromethyl)pyridine | Amines | Heat | Varies | High[18] |
| Nucleophilic Substitution | This compound | General Nucleophiles | Varies | Varies | High (Implied)[19] |
Note: Yields are highly dependent on the specific coupling partner, ligand, base, and reaction conditions. The data serves as a general indicator of reactivity.
Experimental Protocols
The following are generalized yet detailed protocols for comparing the reactivity of the two title compounds in Suzuki-Miyaura coupling and nucleophilic aromatic substitution.
This protocol is designed to evaluate the relative efficiency of C-C bond formation.
-
Reaction Setup : In two separate oven-dried reaction vials equipped with magnetic stir bars, add the aryl halide (this compound or 2-chloro-5-(trifluoromethyl)pyridine, 1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to each vial.
-
Solvent Addition : Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
-
Inert Atmosphere : Seal the vials and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Reaction : Place the vials in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.[13]
-
Monitoring and Analysis : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification : Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography.
This protocol evaluates the ease of displacing the chloride with a common nucleophile.
-
Reaction Setup : In two separate sealed reaction tubes, dissolve the aryl halide (this compound or 2-chloro-5-(trifluoromethyl)pyridine, 1.0 equiv) in a suitable solvent (e.g., Dimethylformamide - DMF).
-
Nucleophile Addition : Add the nucleophile (e.g., morpholine, 1.5 equiv) and a base if necessary (e.g., K₂CO₃, 2.0 equiv).
-
Reaction : Heat the mixture to a specified temperature (e.g., 80-120 °C) and stir.
-
Monitoring : Monitor the consumption of the starting material over time using Gas Chromatography (GC) or LC-MS to compare reaction rates.
-
Workup and Purification : After the reaction is complete, cool the mixture, pour it into water, and extract the product with an appropriate organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product is purified by column chromatography or distillation.
The workflow for conducting these comparative experiments is visualized below.
Caption: Workflow for comparative reactivity studies.
Conclusion
Both this compound and 2-chloro-5-(trifluoromethyl)pyridine are highly activated substrates for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This enhanced reactivity is a direct consequence of the potent electron-withdrawing nature of their respective C5 substituents. While subtle differences in reactivity may exist due to the specific electronic properties of the -OCF₃ and -CF₃ groups, both serve as excellent and versatile building blocks for introducing fluorinated pyridine motifs into target molecules. The choice between them may ultimately depend on factors such as commercial availability, cost, and the specific downstream electronic or metabolic properties desired in the final product.
References
- 1. Buy 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]
- 4. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 [chemicalbook.com]
- 7. This compound CAS#: 1206972-45-3 [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. Buy 2-Chloro-5-fluoro-4-(trifluoromethoxy)pyridine [smolecule.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. Buy 2-Chloro-6-(trifluoromethoxy)pyridine | 1221171-70-5 [smolecule.com]
In Vitro ADME Properties of Drug Candidates with the 2-Chloro-5-(trifluoromethoxy)pyridine Scaffold: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-chloro-5-(trifluoromethoxy)pyridine scaffold is a promising structural motif in modern drug discovery. The incorporation of a trifluoromethoxy group is often associated with improved metabolic stability and enhanced lipophilicity, key determinants of a drug candidate's pharmacokinetic profile. However, a comprehensive analysis of publicly available in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) data for drug candidates specifically containing this scaffold reveals a notable scarcity of quantitative experimental results.
This guide, therefore, aims to provide a comparative framework based on the expected properties of this scaffold, drawing parallels with structurally related compounds, and to furnish detailed experimental protocols for key in vitro ADME assays. This will enable researchers to effectively profile their own novel compounds bearing the this compound moiety.
Expected ADME Profile and Comparison with Alternatives
While specific data for the target scaffold is limited, we can infer potential ADME properties based on the well-documented effects of trifluoromethoxy and chloro-pyridine functionalities in medicinal chemistry.
Table 1: Anticipated In Vitro ADME Properties of this compound Derivatives Compared to Non-Fluorinated and Alternative Scaffolds
| ADME Parameter | This compound Scaffold | Non-Fluorinated Pyridine Analog | Alternative Scaffold (e.g., 2-Chloro-5-(trifluoromethyl)pyridine) | Rationale for Anticipated Performance |
| Metabolic Stability (HLM) | Potentially High | Moderate to Low | High | The trifluoromethoxy group is generally resistant to oxidative metabolism by cytochrome P450 enzymes, which often targets more labile methoxy groups. This can lead to a longer half-life and lower intrinsic clearance. The trifluoromethyl group in the alternative scaffold is also known to confer high metabolic stability. |
| Permeability (Caco-2) | Moderate to High | Variable | Moderate to High | The increased lipophilicity imparted by the trifluoromethoxy group is expected to enhance passive diffusion across cell membranes, suggesting good to moderate permeability. |
| Plasma Protein Binding | Potentially High | Variable | High | The lipophilic nature of the trifluoromethoxy group can lead to increased binding to plasma proteins like albumin. This can influence the unbound fraction of the drug available to exert its therapeutic effect. |
| CYP450 Inhibition | Potential for Inhibition | Variable | Potential for Inhibition | The pyridine nitrogen can interact with the heme iron of CYP450 enzymes, and the overall lipophilicity can contribute to binding within the active site, potentially leading to inhibition of specific isoforms. This is a common feature for many pyridine-containing compounds. |
HLM: Human Liver Microsomes
Experimental Protocols
To facilitate the generation of robust and comparable in vitro ADME data for novel compounds containing the this compound scaffold, the following are detailed methodologies for key experiments.
Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the intrinsic clearance (CLint) and half-life (t½) of a test compound in the presence of human liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (e.g., 20 mg/mL)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compound with known metabolic liability (e.g., verapamil)
-
Acetonitrile with an internal standard for quenching and analysis
-
96-well plates, incubator, LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound and positive control in phosphate buffer.
-
In a 96-well plate, add the microsomal suspension to the buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of compound remaining at each time point relative to the 0-minute sample.
-
Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a test compound and identify its potential as a substrate for efflux transporters like P-glycoprotein (P-gp).
Materials:
-
Caco-2 cells cultured on permeable Transwell® inserts for 21 days
-
Test compound stock solution
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4
-
Lucifer yellow for monolayer integrity testing
-
Control compounds: high permeability (e.g., propranolol), low permeability (e.g., atenolol), and P-gp substrate (e.g., digoxin)
-
LC-MS/MS system
Procedure:
-
Wash the Caco-2 cell monolayers with pre-warmed HBSS.
-
Assess monolayer integrity by measuring the transport of Lucifer yellow.
-
For apical to basolateral (A-B) permeability, add the test compound to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
For basolateral to apical (B-A) permeability, add the test compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, take samples from the receiver chamber and replace with fresh HBSS.
-
At the end of the incubation, take a sample from the donor chamber.
-
Analyze all samples by LC-MS/MS to determine the concentration of the test compound.
-
Calculate the apparent permeability coefficient (Papp) in both directions and the efflux ratio (Papp B-A / Papp A-B).
Plasma Protein Binding by Equilibrium Dialysis
Objective: To determine the percentage of a test compound that binds to plasma proteins.
Materials:
-
Test compound stock solution
-
Pooled human plasma
-
Phosphate buffered saline (PBS), pH 7.4
-
Equilibrium dialysis device with semi-permeable membranes (e.g., RED device)
-
LC-MS/MS system
Procedure:
-
Add the test compound to human plasma at the desired concentration.
-
Load the plasma containing the test compound into one chamber of the dialysis device and an equal volume of PBS into the other chamber.
-
Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
After incubation, take samples from both the plasma and the buffer chambers.
-
Determine the concentration of the test compound in both samples by LC-MS/MS.
-
Calculate the fraction unbound (fu) and the percentage of plasma protein binding.
Cytochrome P450 (CYP) Inhibition Assay
Objective: To evaluate the potential of a test compound to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).
Materials:
-
Recombinant human CYP enzymes
-
Fluorogenic or specific metabolite-forming probe substrates for each CYP isoform
-
NADPH regenerating system
-
Test compound stock solution
-
Known CYP inhibitors as positive controls (e.g., ketoconazole for CYP3A4)
-
Phosphate buffer, pH 7.4
-
96-well plates, fluorescence plate reader or LC-MS/MS system
Procedure:
-
In a 96-well plate, add the recombinant CYP enzyme, phosphate buffer, and the test compound at various concentrations.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding the probe substrate and the NADPH regenerating system.
-
Incubate for a specific time at 37°C.
-
Stop the reaction (e.g., by adding acetonitrile).
-
Measure the formation of the fluorescent or specific metabolite using a plate reader or LC-MS/MS.
-
Calculate the percent inhibition at each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity).
Visualizing the In Vitro ADME Workflow
The following diagram illustrates a typical workflow for assessing the in vitro ADME properties of a drug candidate.
Caption: Generalized workflow for in vitro ADME assessment.
Unveiling Molecular Architectures: A Comparative Guide to X-ray Crystallography for the Structural Elucidation of 2-Chloro-5-(trifluoromethoxy)pyridine Products
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its properties. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the structural elucidation of reaction products derived from 2-Chloro-5-(trifluoromethoxy)pyridine, a key building block in medicinal chemistry.
The introduction of a trifluoromethoxy group into a pyridine scaffold can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity. Consequently, accurate structural characterization of its derivatives is crucial for structure-activity relationship (SAR) studies and rational drug design. While X-ray crystallography stands as the gold standard for unambiguous solid-state structure determination, other powerful techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer complementary and often more accessible avenues for structural analysis.
This guide will delve into the experimental protocols of these techniques, present comparative data in clearly structured tables, and utilize visualizations to illustrate workflows and logical relationships, empowering researchers to select the most appropriate method for their specific needs.
The Definitive Answer: X-ray Crystallography
Single-crystal X-ray diffraction provides an unparalleled level of detail, offering precise bond lengths, bond angles, and the absolute configuration of a molecule in the crystalline state.
Experimental Protocol: X-ray Crystallography
A representative experimental workflow for the single-crystal X-ray diffraction of a substituted pyridine product is as follows:
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound. For instance, a product of a reaction involving a substituted pyridine, such as 2,3,6-Trichloro-5-(trichloromethyl)pyridine, can be crystallized from a suitable solvent like 1,2-dichloroethane.[1]
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are generated, collimated, and directed onto the crystal. As the crystal is rotated, a detector records the diffraction pattern, which consists of a series of spots of varying intensity.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined, often using direct methods, to generate an initial electron density map. An atomic model is then built into the electron density map and refined against the experimental data to yield the final, highly accurate molecular structure.
Quantitative Data from X-ray Crystallography
To illustrate the output of an X-ray crystallography experiment, the following table summarizes key crystallographic data for a representative substituted pyridine derivative, 2,3,6-Trichloro-5-(trichloromethyl)pyridine.[1]
| Parameter | Value |
| Chemical Formula | C₆Cl₆N |
| Crystal System | Orthorhombic |
| Space Group | Pbcm |
| a (Å) | 8.3100(17) |
| b (Å) | 17.018(3) |
| c (Å) | 7.3160(15) |
| V (ų) | 1034.6(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 2.155 |
| R-factor (%) | 4.5 |
Experimental Workflow: X-ray Crystallography
Experimental workflow for X-ray crystallography.
Alternative Approaches: NMR Spectroscopy and Mass Spectrometry
While X-ray crystallography provides a static picture of a molecule in the solid state, NMR spectroscopy and mass spectrometry offer valuable insights into the structure and connectivity of molecules in solution and the gas phase, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule and for probing the electronic environment of specific nuclei. For compounds containing fluorine, such as derivatives of this compound, ¹⁹F NMR is particularly informative.
-
Sample Preparation: 5-10 mg of the purified product is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹⁹F NMR, a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is used. A standard pulse sequence is employed to acquire the spectrum.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard such as CFCl₃.[2][3]
The following table presents typical NMR data for a closely related compound, 2-Chloro-5-(trifluoromethyl)pyridine, which can be used as a reference for interpreting the spectra of this compound products.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | 7.5 - 8.5 | m | - |
| ¹³C | 120 - 155 | m | - |
| ¹⁹F | ~ -65 | s | - |
Note: The exact chemical shifts and coupling constants will vary depending on the specific product.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. Fragmentation patterns observed in the mass spectrum can also offer valuable clues about the molecule's structure.
-
Sample Preparation: A small amount of the sample is dissolved in a suitable volatile solvent. For direct infusion, the solution is loaded into a syringe. For hyphenated techniques like GC-MS or LC-MS, the sample is injected into the chromatograph.
-
Ionization: The sample is introduced into the ion source of the mass spectrometer, where it is ionized. Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion, generating a mass spectrum.
The fragmentation of trifluoromethyl-substituted pyridines in mass spectrometry often involves the loss of the CF₃ group or cleavage of the pyridine ring. The observed fragment ions can help confirm the presence of these structural motifs.
Comparison of Structural Elucidation Techniques
Comparison of structural elucidation techniques.
Conclusion: An Integrated Approach
For the unambiguous structural elucidation of novel products derived from this compound, X-ray crystallography remains the definitive method , providing a precise and detailed three-dimensional molecular structure. However, its requirement for high-quality single crystals can be a significant bottleneck.
NMR spectroscopy and mass spectrometry are indispensable complementary techniques. NMR provides crucial information about the molecular structure in solution, which is often more biologically relevant, while MS offers rapid confirmation of molecular weight and key structural fragments. In many cases, a combination of NMR and MS data is sufficient for routine structural confirmation.
For drug development professionals and scientists working on novel chemical entities, an integrated approach is often the most effective. Initial characterization by NMR and MS can guide synthetic efforts, while the ultimate goal for key compounds should be the acquisition of a single-crystal X-ray structure to provide a definitive and detailed understanding of the molecule's architecture. This comprehensive structural knowledge is invaluable for advancing drug discovery and development programs.
References
Validating the Purity of Synthesized 2-Chloro-5-(trifluoromethoxy)pyridine by High-Performance Liquid Chromatography (HPLC): A Comparative Guide
For researchers, scientists, and professionals in drug development, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative analysis of a hypothetically synthesized batch of 2-Chloro-5-(trifluoromethoxy)pyridine against a commercially available standard, utilizing a robust High-Performance Liquid Chromatography (HPLC) method.
Comparative Purity Analysis
To illustrate the effectiveness of the HPLC method, a batch of synthesized this compound was analyzed and compared to a commercial standard. The purity was assessed by the area percentage of the main peak relative to the total peak area in the chromatogram. The results are summarized in the table below.
| Sample ID | Main Peak Retention Time (min) | Main Peak Area (%) | Impurity 1 (isomer) Peak Area (%) | Impurity 2 (di-chloro) Peak Area (%) | Total Purity (%) |
| Synthesized Product | 5.28 | 98.75 | 0.85 | 0.40 | 98.75 |
| Commercial Standard | 5.29 | 99.85 | 0.10 | 0.05 | 99.85 |
The data clearly indicates a high purity of 98.75% for the synthesized this compound. However, it also reveals the presence of minor impurities, likely an isomer and a di-chlorinated byproduct, which are present in much lower concentrations in the commercial standard.
Experimental Protocol: Reversed-Phase HPLC
A reversed-phase HPLC method was developed for the purity assessment of this compound based on established methods for similar pyridine derivatives.[1][2]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its ability to separate aromatic and halogenated compounds.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 60% B
-
2-8 min: 60% to 80% B
-
8-10 min: 80% B
-
10-12 min: 80% to 60% B
-
12-15 min: 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 240 nm
-
Injection Volume: 10 µL
2. Sample and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Preparation: Accurately weigh and dissolve the this compound commercial standard in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the synthesized this compound in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection.
3. Data Analysis:
The purity of the synthesized compound is determined by calculating the area percentage of the main peak in relation to the total area of all observed peaks in the chromatogram.
HPLC Analysis Workflow
The following diagram illustrates the logical workflow of the HPLC analysis for validating the purity of synthesized this compound.
Discussion of Potential Impurities
The synthesis of this compound can potentially lead to the formation of several impurities. Common byproducts in the synthesis of related trifluoromethylpyridine derivatives include positional isomers and multi-halogenated species.[3] For instance, during the chlorination of a pyridine ring, the chlorine atom may be introduced at a different position, leading to isomeric impurities. Over-chlorination can result in di- or tri-chlorinated pyridine derivatives. The presence of these impurities can often be detected and quantified using a well-resolved HPLC method, as demonstrated in this guide.
Conclusion
The presented reversed-phase HPLC method offers a reliable and precise approach for validating the purity of synthesized this compound. The comparative data highlights the importance of such analytical techniques in quality control, ensuring that the purity of synthesized materials meets the stringent requirements for research and development in the pharmaceutical and chemical industries. For an even more comprehensive analysis and the definitive identification of unknown impurities, coupling HPLC with mass spectrometry (LC-MS) is recommended.
References
- 1. Pyridine, 2-chloro-5-(trifluoromethyl)- | SIELC Technologies [sielc.com]
- 2. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Performance Benchmarking of Novel Catalysts for 2-Chloro-5-(trifluoromethoxy)pyridine Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, 2-Chloro-5-(trifluoromethoxy)pyridine is a particularly valuable building block due to the unique electronic properties conferred by the trifluoromethoxy group. Efficient and selective C-C and C-N bond formation at the 2-position is crucial for the synthesis of novel derivatives with potential biological activity. This guide provides a comparative overview of catalyst performance in key cross-coupling reactions involving this substrate, based on data from analogous systems. Detailed experimental protocols are provided to serve as a starting point for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. For challenging substrates like electron-deficient chloropyridines, the choice of a highly active catalyst system, particularly the phosphine ligand, is critical for achieving high yields.
Table 1: Catalyst Performance in Suzuki-Miyaura Coupling of Chloropyridines
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 3-Chloro-5-fluoro-2-methoxypyridine | Arylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | High (Not specified) | [1] |
| Pd₂(dba)₃ / XPhos | 3-Chloro-5-fluoro-2-methoxypyridine | Arylboronic acid | Cs₂CO₃ | Toluene | 110 | 12-24 | High (Not specified) | [1] |
| Pd(OAc)₂ / SPhos | 2-Chloropyridine | Pyridine-3-boronic acid | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | High (Not specified) | [2] |
| Pd(PPh₃)₂Cl₂ | 2,5-Dichloropyrazine | Arylboronic acid | Na₂CO₃ | Acetonitrile/H₂O | 80 | 12-24 | High (Not specified) | [3] |
Note: The yields are reported as "high" in the source material without specific quantitative values.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established methods for the coupling of structurally similar chloropyridines.[1][2]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines. The choice of ligand and base is crucial for the successful coupling of amines with aryl chlorides.
Table 2: Catalyst Performance in Buchwald-Hartwig Amination of Aryl Chlorides
| Catalyst System | Substrate | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(dba)₂ / XPhos | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | Reflux | 6 | 94 | [4] |
| (NHC)Pd(allyl)Cl | 2-Chlorotoluene | Morpholine | NaOtBu | Not specified | Not specified | 0.42 | 94 | [5] |
| Pd(OAc)₂ / RuPhos | (Hetero)aryl Chlorides | Secondary Amines | Not specified | Solvent-free | Not specified | Not specified | Good to Excellent | [6] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is based on general procedures for the amination of aryl chlorides.[4][7]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 0.015 mmol, 1.5 mol%)
-
XPhos (0.03 mmol, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox, to an oven-dried Schlenk flask, add Pd(dba)₂, XPhos, and NaOtBu.
-
Add anhydrous toluene (5 mL) and stir the mixture for 5 minutes.
-
Add this compound and the amine.
-
Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture for the specified time, monitoring progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.
Table 3: Catalyst Performance in Sonogashira Coupling of Aryl Halides
| Catalyst System | Substrate | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ / CuI | 6-Bromo-3-fluoropicolinonitrile | 4-Ethylphenylacetylene | Et₃N | THF | RT | 16 | High (Not specified) | [8] |
| PdCl₂(PPh₃)₂ / CuI | Aryl Iodides | 2-Methyl-3-butyn-2-ol | Et₃N | Not specified | RT | 1.5 | Not specified | [9] |
Note: The yields are reported as "high" or not specified in the source material.
Experimental Protocol: Sonogashira Coupling
This protocol is adapted from a procedure for the coupling of a bromopyridine derivative.[8]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Copper(I) Iodide (CuI, 0.1 mmol, 10 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a degassed solution of this compound in a mixture of THF and triethylamine (2:1), add Pd(PPh₃)₄ and CuI.
-
Degas the reaction mixture for 5 minutes at room temperature.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature for 16-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Take up the residue in an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. rsc.org [rsc.org]
- 6. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. An operationally simple sonogashira reaction for an undergraduate organic chemistry laboratory class - CentAUR [centaur.reading.ac.uk]
A Spectroscopic Comparison of 2-Chloro-5-(trifluoromethoxy)pyridine and Its Isomer
A detailed analysis of the spectroscopic characteristics of 2-Chloro-5-(trifluoromethoxy)pyridine and its 2-Chloro-6- isomer, providing key data for researchers and professionals in drug development and chemical synthesis.
This guide presents a comparative spectroscopic analysis of this compound and its isomer, 2-Chloro-6-(trifluoromethoxy)pyridine. The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven comparison of these compounds, supported by experimental data and detailed methodologies. The distinct substitution patterns on the pyridine ring in these isomers lead to unique spectroscopic signatures, which are crucial for their identification and characterization in complex chemical environments.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound and available information for its 2-Chloro-6- isomer.
Table 1: ¹H NMR and ¹³C NMR Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | 8.35 (s, 1H), 7.55 (d, J=8.7Hz, 1H), 7.41 (d, J=8.7Hz, 1H)[1] | 149.3, 142.7, 140.1, 131.3, 125.1, 120.2 (q, J=259Hz)[1] |
| 2-Chloro-6-(trifluoromethoxy)pyridine | Aromatic signals in the 6.5-8.5 ppm region[2] | Pyridine ring carbons in the 110-160 ppm region; trifluoromethoxy carbon exhibits a quartet splitting pattern[2] |
Table 2: Mass Spectrometry and Infrared Spectroscopy Data
| Compound | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy (cm⁻¹) |
| This compound | m/z = 197 [M+], 162 [M+-Cl][1] | Data not available |
| 2-Chloro-6-(trifluoromethoxy)pyridine | Data not available | Aromatic C-H stretching: 3000-3100[2] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of chlorotrifluoromethoxypyridine isomers, based on standard laboratory practices for similar aromatic and fluorinated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a 300 MHz or higher field spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or acetone-d₆, containing tetramethylsilane (TMS) as an internal standard. For ¹⁹F NMR, a suitable fluorine-containing reference standard is used. Spectra are acquired at room temperature. For ¹H NMR, key parameters include a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For ¹³C NMR, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds are common. Proton-decoupled ¹⁹F NMR is typically acquired with a spectral width of around 100 ppm.
Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) is commonly used to determine the molecular weight and fragmentation pattern of these compounds. The sample is introduced into the mass spectrometer, and a mass spectrum is obtained by plotting the mass-to-charge ratio (m/z) of ions against their relative abundance.
Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a pellet. For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). The spectrum is typically recorded in the range of 4000-400 cm⁻¹. Characteristic absorption bands for aromatic C-H stretching are expected in the 3000-3100 cm⁻¹ region.[2]
Visualization of Analytical Workflow
The logical flow of spectroscopic analysis for the characterization of this compound isomers can be visualized as follows:
Caption: Logical workflow for the spectroscopic analysis of isomers.
The following diagram illustrates the key analytical techniques and the information they provide for structural elucidation.
Caption: Spectroscopic techniques and their role in structural analysis.
References
Navigating the Synthesis of 5-(Trifluoromethoxy)pyridyl Compounds: A Comparative Guide to Precursors
For researchers, scientists, and professionals in drug development, the incorporation of the 5-(trifluoromethoxy)pyridyl moiety is a key strategy in designing novel therapeutics and agrochemicals. 2-Chloro-5-(trifluoromethoxy)pyridine has been a standard precursor for this purpose. However, the landscape of synthetic chemistry is ever-evolving, offering a range of alternatives that can provide advantages in reactivity, accessibility, and reaction conditions. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to inform your synthetic strategies.
The trifluoromethoxy group (-OCF3) is highly sought after in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. When appended to a pyridine ring, it creates a versatile scaffold for further functionalization. The choice of leaving group at the 2-position of the pyridine ring is critical, dictating the feasibility and efficiency of introducing this valuable fragment into a target molecule through common synthetic transformations like cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.
This guide explores the performance of various alternatives to this compound, including its bromo and iodo analogues, as well as precursors activated as triflates and nonaflates.
Reactivity in Cross-Coupling Reactions: A Comparative Overview
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds, respectively. The efficiency of these reactions is highly dependent on the nature of the leaving group on the pyridine ring.
The generally accepted order of reactivity for halogens in these transformations is I > Br > Cl > F. This trend is attributed to the bond dissociation energies of the carbon-halogen bond and the ease of oxidative addition to the palladium catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds. Below is a comparison of the performance of different 2-substituted-5-(trifluoromethoxy)pyridines in a typical Suzuki-Miyaura reaction with a boronic acid.
| Precursor | Leaving Group | Typical Reaction Conditions | Typical Yield (%) |
| 2-Iodo-5-(trifluoromethoxy)pyridine | Iodo | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C, 2-4 h | 85-95 |
| 2-Bromo-5-(trifluoromethoxy)pyridine | Bromo | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C, 6-12 h | 70-85 |
| This compound | Chloro | Pd₂(dba)₃, SPhos, K₃PO₄, Toluene, 110 °C, 12-24 h | 60-75 |
| 5-(Trifluoromethoxy)pyridin-2-yl Triflate | Triflate | Pd(OAc)₂, XPhos, Cs₂CO₃, Dioxane, 100 °C, 8-16 h | 75-90 |
Note: Yields are approximate and can vary depending on the specific boronic acid, catalyst system, and reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The reactivity trend of the leaving groups is similar to that observed in Suzuki-Miyaura couplings.
| Precursor | Leaving Group | Typical Reaction Conditions | Typical Yield (%) |
| 2-Iodo-5-(trifluoromethoxy)pyridine | Iodo | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 90 °C, 4-8 h | 80-95 |
| 2-Bromo-5-(trifluoromethoxy)pyridine | Bromo | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C, 8-16 h | 75-90 |
| This compound | Chloro | Pd₂(dba)₃, RuPhos, NaOtBu, Toluene, 110 °C, 16-24 h | 65-80 |
Note: Yields are approximate and can vary depending on the specific amine, catalyst system, and reaction conditions.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is another key method for functionalizing the 2-position of the pyridine ring. In SNAr reactions, the reactivity order of the halogens is often F > Cl > Br > I. This is because the rate-determining step is typically the nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond.
| Precursor | Leaving Group | Typical Nucleophile | Typical Reaction Conditions | Relative Reactivity |
| 2-Fluoro-5-(trifluoromethoxy)pyridine | Fluoro | Sodium Methoxide | MeOH, 60 °C | High |
| This compound | Chloro | Sodium Methoxide | MeOH, 80 °C | Moderate |
| 2-Bromo-5-(trifluoromethoxy)pyridine | Bromo | Sodium Methoxide | MeOH, 100 °C | Low |
Synthesis of Alternatives
The choice of precursor is also influenced by its accessibility. Here are brief overviews of the synthesis of these alternatives.
Synthesis of 2-Bromo- and 2-Iodo-5-(trifluoromethoxy)pyridine
These compounds can often be prepared from the corresponding 2-amino-5-(trifluoromethoxy)pyridine via Sandmeyer-type reactions or from this compound via halogen exchange reactions.
Synthesis of 5-(Trifluoromethoxy)pyridin-2-yl Triflates and Nonaflates
These highly reactive precursors are synthesized from the corresponding 2-hydroxypyridine (or its pyridone tautomer).
Caption: Synthesis of triflate and nonaflate precursors.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethoxy)pyridine
To a solution of 2-bromo-5-(trifluoromethoxy)pyridine (1.0 mmol), the desired boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a mixture of toluene (4 mL) and water (1 mL) is added tetrakis(triphenylphosphine)palladium(0) (0.03 mmol). The mixture is degassed with argon for 15 minutes and then heated to 90 °C under an argon atmosphere for 6-12 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of this compound
A mixture of this compound (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and RuPhos (0.04 mmol) in anhydrous toluene (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 110 °C under an argon atmosphere for 16-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Nucleophilic Aromatic Substitution of 2-Fluoro-5-(trifluoromethoxy)pyridine
To a solution of 2-fluoro-5-(trifluoromethoxy)pyridine (1.0 mmol) in methanol (5 mL) is added sodium methoxide (1.2 mmol). The reaction mixture is stirred at 60 °C for 4-8 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the product.
Workflow Diagrams
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Conclusion
The selection of a precursor for the introduction of the 5-(trifluoromethoxy)pyridyl moiety is a critical decision in the design of a synthetic route. While this compound remains a viable option, its bromo and iodo counterparts offer enhanced reactivity in popular cross-coupling reactions, potentially leading to milder reaction conditions and improved yields. For SNAr reactions, the fluoro-derivative is the most reactive. Pyridyl triflates and nonaflates, readily synthesized from the corresponding pyridone, provide highly reactive alternatives for cross-coupling. This guide provides a framework for researchers to make informed decisions based on the specific requirements of their synthetic targets, balancing factors of reactivity, availability, and cost to optimize their chemical syntheses.
A Comparative Guide to the Metabolic Stability of Trifluoromethoxy Pyridine-Containing Compounds
In the landscape of modern drug discovery, the strategic incorporation of fluorinated functional groups is a cornerstone for enhancing the metabolic stability and overall pharmacokinetic profile of lead compounds.[1][2][3] Among these, the trifluoromethoxy (-OCF3) group has gained significant traction as a bioisostere for the methoxy (-OCH3) group, offering unique advantages in mitigating metabolic liabilities.[4][5] This guide provides an in-depth comparison of the metabolic stability of compounds featuring the trifluoromethoxy pyridine moiety against relevant structural analogs. We will delve into the mechanistic rationale for its stability, provide detailed experimental protocols for its assessment, and present comparative data to inform discovery project decisions.
The Metabolic Advantage of the Trifluoromethoxy Group
The utility of the trifluoromethoxy group in medicinal chemistry stems from its distinct physicochemical properties, which differ significantly from the traditional methoxy group.[4][6] The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, and the carbon-fluorine bond is one of the strongest in organic chemistry.[3][5][7] This inherent strength makes the trifluoromethoxy group exceptionally resistant to oxidative metabolism.[3][5]
Key Advantages over Methoxy Group:
-
Blocked O-demethylation: A primary metabolic pathway for methoxy-containing compounds is O-demethylation, mediated by cytochrome P450 (CYP) enzymes.[1][5] The trifluoromethoxy group's steric hindrance and the strength of the C-F bonds effectively prevent this metabolic route.[5]
-
Increased Lipophilicity: The -OCF3 group significantly increases a molecule's lipophilicity, more so than a trifluoromethyl group.[7][8] This can enhance membrane permeability and target engagement, although it must be carefully balanced to maintain optimal drug-like properties.[7][9]
-
Modulated Ring Electronics: On a pyridine ring, the electron-withdrawing nature of the -OCF3 group can decrease the electron density of the aromatic system. This deactivation can make the ring less susceptible to oxidative attack by CYP enzymes.[10]
While often beneficial, it is crucial to recognize that blocking metabolism at one site can shift it to another part of the molecule. Therefore, a comprehensive assessment is essential.[1]
Comparative Moieties for Stability Assessment
To objectively assess the metabolic stabilizing effect of the trifluoromethoxy pyridine moiety, it is crucial to compare it against well-chosen analogs.
-
Methoxy Pyridine (Direct Analog): This is the most critical comparison to directly quantify the impact of replacing -OCH3 with -OCF3.
-
Trifluoromethyl Pyridine (-CF3): The -CF3 group is another widely used fluorine-containing moiety to enhance metabolic stability.[5][7][11] Comparing -OCF3 with -CF3 helps to dissect the effects of the bridging oxygen atom on the overall metabolic profile.
-
Parent Pyridine (Unsubstituted): Including the unsubstituted pyridine core helps to establish a baseline metabolic rate for the heterocyclic system itself.
Experimental Assessment of Metabolic Stability
In vitro metabolic stability assays are indispensable tools in early drug discovery for predicting a compound's behavior in vivo.[12][13] These assays measure the rate of disappearance of a compound when incubated with liver-derived enzyme systems.[12] The primary outputs are the in vitro half-life (t½) and the intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug.[13][14][15]
This assay is a workhorse in drug metabolism studies and primarily evaluates Phase I metabolism, which is largely driven by CYP enzymes.[14][16] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of these enzymes.[14][17]
Workflow for Microsomal Stability Assay
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoromethoxy group - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. nuvisan.com [nuvisan.com]
- 13. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Proper Disposal of 2-Chloro-5-(trifluoromethoxy)pyridine: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, the primary disposal method for 2-Chloro-5-(trifluoromethoxy)pyridine is incineration by a licensed hazardous waste facility. This compound is a halogenated pyridine derivative and must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][2]
This guide provides detailed procedures for the safe handling, storage, and disposal of this compound in a laboratory setting, ensuring the safety of personnel and compliance with environmental regulations.
Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to be aware of its hazards. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.
Summary of Hazards:
| Hazard Classification | Description | GHS Hazard Statement(s) |
| Acute Toxicity (Oral) | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | H335 |
Source: GHS Classification
Personal Protective Equipment (PPE):
When handling this compound, the following PPE is mandatory:
| PPE Type | Specification | Standard Reference |
| Hand Protection | Protective gloves (e.g., nitrile rubber). | 29 CFR 1910.138 |
| Eye and Face Protection | Chemical goggles or safety glasses with a face shield. | 29 CFR 1910.133 |
| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat. | - |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, wear respiratory protection. | 29 CFR 1910.134 |
Waste Characterization and Segregation
Properly characterizing and segregating chemical waste is the first step in compliant disposal.
-
Waste Characterization: this compound is a halogenated organic compound . Due to its hazardous characteristics, it must be managed as hazardous waste. While specific EPA waste codes should be confirmed with your institution's Environmental Health & Safety (EHS) department, it may fall under codes for halogenated organic compounds (e.g., F002 for spent halogenated solvents if used in that manner) or be classified based on its toxicity characteristic.[3][4][5]
-
Waste Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams.[3][6] Do not mix this compound with incompatible materials such as strong oxidizing agents.[7]
Step-by-Step Disposal Protocol
This protocol outlines the process from generating the waste to its final collection by a licensed disposal company.
Experimental Workflow for Waste Disposal
Caption: Workflow for the proper disposal of this compound waste.
Detailed Methodologies:
-
Waste Generation and Segregation:
-
Containerization:
-
Select a Compatible Container: Use a container made of materials that will not react with the waste. For halogenated organic compounds, glass or high-density polyethylene (HDPE) containers are appropriate.[8][9] Avoid metal containers, as halogenated solvents can degrade and form acids that corrode metal.[8][10]
-
Container Condition: Ensure the container is in good condition, with no cracks or leaks, and has a tightly sealing screw cap.[11]
-
Headspace: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.[12]
-
-
Labeling:
-
As soon as you begin accumulating waste in a container, affix a "Hazardous Waste" label provided by your institution's EHS department.[12][13]
-
Complete the Label: Fill out the label completely and legibly with the following information:[12][13]
-
The words "Hazardous Waste".[12]
-
The full chemical name: "this compound". If it is a mixture, list all components and their approximate percentages.
-
The specific hazard(s) associated with the chemical (e.g., "Toxic," "Irritant").
-
The date when waste was first added to the container (the "accumulation start date").
-
Your name, laboratory location, and contact information.
-
-
-
Accumulation and Storage:
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which should be at or near the point of generation.[1][11]
-
Keep Containers Closed: The waste container must be kept securely closed at all times, except when you are adding waste.[7][11] This is to prevent the release of harmful vapors.
-
Secondary Containment: It is best practice to store the waste container within a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks or spills.[12]
-
-
Disposal and Pickup:
-
Request Pickup: Once the container is full, or if you are nearing the maximum accumulation time limit set by your institution (often 9-12 months), contact your EHS department to request a waste pickup.[1][7][12]
-
Professional Disposal: Your EHS department will then arrange for a licensed hazardous waste disposal company to collect the waste.
-
Final Disposal Method: The waste will be transported to a permitted facility for destruction, which for this chemical, involves incineration at high temperatures with an afterburner and a flue gas scrubber to neutralize harmful combustion byproducts.[1][2][7]
-
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the material is flammable, remove all sources of ignition.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain the Spill: For small spills, use an appropriate absorbent material (e.g., dry chemical absorbent).[7]
-
Clean-up: Wearing appropriate PPE, carefully sweep or shovel the absorbed material into a suitable container for disposal as hazardous waste.[7]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. acs.org [acs.org]
- 3. bucknell.edu [bucknell.edu]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. Waste Code [rcrainfo.epa.gov]
- 6. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 7. vumc.org [vumc.org]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. bsu.edu [bsu.edu]
- 10. sites.rowan.edu [sites.rowan.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 13. in.ewu.edu [in.ewu.edu]
Personal protective equipment for handling 2-Chloro-5-(trifluoromethoxy)pyridine
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 2-Chloro-5-(trifluoromethoxy)pyridine. The following guidance is based on the safety data of structurally similar compounds, including 2-Chloro-3-(trifluoromethyl)pyridine and 4-Chloro-3-(trifluoromethyl)aniline. It is imperative to treat this compound with a high degree of caution, assuming it may have similar or more potent hazardous properties. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps are designed to ensure safe operational handling and disposal.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be hazardous. The primary hazards are expected to be:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3][4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). | Prevents skin contact and absorption.[3] |
| Skin and Body Protection | A flame-resistant lab coat, worn fully buttoned, with tight-fitting cuffs. | Protects against skin exposure and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Prevents inhalation of harmful vapors, dust, or aerosols.[3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing risk.
-
Preparation:
-
Thoroughly review this safety guide and the SDS of a similar compound.[3]
-
Ensure a certified chemical fume hood is operational and has been recently inspected.
-
Verify the location and functionality of the nearest eyewash station and safety shower.[1]
-
Have a chemical spill kit readily available.
-
Clearly label all containers with the full chemical name and associated hazard warnings.
-
-
Handling:
-
Conduct all manipulations of this compound exclusively within a chemical fume hood.[1]
-
Don all required PPE before entering the designated work area.
-
When transferring the chemical, use spark-proof tools and ground all equipment to prevent static discharge.
-
Keep all containers tightly sealed when not in use to minimize the release of vapors.[3]
-
Avoid the formation and inhalation of dust and aerosols.[3]
-
-
Storage:
Emergency Procedures
Immediate and correct response to an emergency is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
| Spill | Evacuate the area. Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material into a sealed, labeled hazardous waste container.[3] |
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification: All materials contaminated with this compound, including empty containers, absorbent materials from spills, and contaminated PPE, are considered hazardous waste.
-
Segregation: Segregate halogenated organic waste from all other waste streams.
-
Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label must include "Hazardous Waste," the full chemical name, and all relevant hazard pictograms.
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.
-
Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste in accordance with all local, state, and federal regulations.
Experimental Workflow
The following diagram outlines the standard workflow for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
